molecular formula C9H16O3 B077218 Methyl 4-(hydroxymethyl)cyclohexanecarboxylate CAS No. 13380-85-3

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B077218
CAS No.: 13380-85-3
M. Wt: 172.22 g/mol
InChI Key: KOGYKIDJFOMAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS 13380-85-3) is a cyclohexane derivative with the molecular formula C9H16O3 and a molecular weight of 172.22 g·mol⁻¹ . This ester is characterized by its density of 1.1±0.1 g/cm³ and a flash point of 99.8±12.6 °C . Its primary research value lies in its role as a versatile chemical intermediate and building block in organic synthesis. The compound is particularly significant in the synthesis of functional chemicals, serving as a key precursor in the production of 4-(aminomethyl)cyclohexanecarboxylic acid . This latter compound is a highly useful raw material for producing polyamides, various polymer modifiers, and pharmaceutical ingredients . The synthetic utility of this compound is demonstrated in patented routes where its hydroxymethyl group can be functionally converted, for example, into a primary amine precursor, enabling the construction of more complex molecular targets . The product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYKIDJFOMAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928275, DTXSID401230262
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-85-3, 110928-44-4, 110928-45-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13380-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

methyl 4-(hydroxymethyl)cyclohexanecarboxylate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental to their application in synthesis, formulation, and analysis. This guide provides a detailed overview of the core physical characteristics of this compound, a bifunctional molecule utilized as a versatile building block in organic synthesis and materials science.[1] The compound's structure, featuring both a carboxylate ester and a hydroxymethyl group, allows for a range of chemical transformations.[1] It exists as cis and trans stereoisomers, which can exhibit different physical properties and reactivity.

Physicochemical Data Summary

The following table summarizes the key physical properties of this compound. Data for the general compound and its specific isomers are presented where available.

PropertyValueIsomerReference(s)
Molecular Formula C₉H₁₆O₃N/A[1][2][3]
Molecular Weight 172.22 g/mol N/A[1][3][4]
Appearance Colorless to pale-yellow solid or liquidtrans-
Boiling Point 250.7 ± 13.0 °C (at 760 mmHg)trans-[4][5]
233°CN/A[1]
Density 1.1 ± 0.1 g/cm³trans-[4]
1.059 g/cm³N/A[1]
1.058 ± 0.06 g/cm³ (Predicted)cis-[5]
Flash Point 99.8 ± 12.6 °Ctrans-[4]
Solubility Soluble in organic solvents such as ether and alcohol; insoluble in water.N/A[1]
Storage Conditions Room temperature; some suppliers recommend storage in an inert atmosphere at 2-8°C.N/A[1]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific compound are not always published in commercial or database sources. However, standard methodologies, as outlined below, are typically employed.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. A standard method for this is distillation.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer placed appropriately to measure the temperature of the vapor, and a receiving flask.

  • Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with this compound. Boiling chips are added to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it stabilizes, which indicates the boiling point of the substance at the given atmospheric pressure. This is the temperature at which a consistent condensation and collection of the distillate is observed.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point is corrected to the normal boiling point using a nomograph or appropriate equations.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

  • Pycnometer Preparation: A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty (m₁).

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

  • Weighing: The filled pycnometer is weighed (m₂).

  • Calibration: The process is repeated with a reference substance of known density at the same temperature, typically deionized water, to accurately determine the volume of the pycnometer.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

Determination of Solubility

Solubility is assessed by determining the extent to which a solute dissolves in a solvent to form a saturated solution.

  • Solvent Selection: A range of solvents (e.g., water, ethanol, diethyl ether) are selected.

  • Sample Addition: A small, known amount of this compound is added to a known volume of the solvent in a test tube or vial.

  • Mixing: The mixture is agitated (e.g., by vortexing or stirring) at a constant temperature.

  • Observation: The mixture is visually inspected for the dissolution of the solid or the formation of a single liquid phase.

  • Quantification (Optional): For quantitative analysis, successive amounts of the solute are added until saturation is reached (i.e., no more solute dissolves). The concentration of the resulting saturated solution can then be determined analytically (e.g., by spectroscopy or chromatography) to define the solubility.

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a compound's boiling point.

BoilingPointWorkflow start Start setup Assemble Distillation Apparatus start->setup prepare Prepare Sample in Round-Bottom Flask setup->prepare heat Gentle Heating of Sample prepare->heat observe Observe Vaporization and Condensation heat->observe record Record Stable Temperature Reading observe->record correct Correct for Atmospheric Pressure (if necessary) record->correct end End: Boiling Point Determined correct->end

Caption: Workflow for Boiling Point Determination.

References

A Technical Guide to the Cis and Trans Isomers of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Synthesis, Stereochemical Integrity, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule of significant interest in polymer chemistry and as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[1] Its utility is profoundly influenced by its stereochemistry, existing as distinct cis and trans isomers. The spatial arrangement of the hydroxymethyl and methyl carboxylate groups on the cyclohexane ring dictates the molecule's physical properties, reactivity, and ultimately its suitability for specific applications. This guide provides an in-depth exploration of the synthesis, conformational analysis, separation, and characterization of these two isomers, offering a framework for their strategic utilization in research and development.

Introduction: The Stereochemical Imperative in 1,4-Disubstituted Cyclohexanes

The cyclohexane ring is not a planar structure; it predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For 1,4-disubstituted cyclohexanes, this gives rise to cis-trans isomerism.

  • Trans Isomer: The two substituents are on opposite faces of the ring. In the most stable chair conformation, both bulky groups can occupy equatorial positions, minimizing steric hindrance.[2]

  • Cis Isomer: The two substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial.[3][4]

This fundamental difference in three-dimensional structure leads to significant variations in thermodynamic stability. The trans isomer, which can adopt a di-equatorial conformation, is thermodynamically more stable than the cis isomer, which is forced to have one bulky axial substituent, leading to unfavorable 1,3-diaxial interactions.[2][5] Understanding and controlling this isomerism is paramount for predictable and reproducible outcomes in synthesis and material science.

Synthesis and Isomeric Control

The primary industrial route to the parent diol, 1,4-cyclohexanedimethanol (CHDM), from which this compound is derived, is the catalytic hydrogenation of dimethyl terephthalate (DMT).[6][7] This process occurs in two main stages:

  • Aromatic Ring Hydrogenation: The benzene ring of DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

  • Ester Reduction: The two methyl ester groups of DMCD are reduced to hydroxymethyl groups to yield CHDM.

The synthesis of this compound involves a partial reduction or a controlled mono-esterification/mono-reduction sequence. The critical aspect for researchers is that the choice of catalyst and reaction conditions during the initial ring hydrogenation significantly impacts the resulting cis:trans ratio.[6][8]

Workflow: Synthesis via Catalytic Hydrogenation

Synthesis_Workflow DMT Dimethyl Terephthalate (DMT) H2_Catalyst H₂ / Catalyst (e.g., Pd/C, Ru-based) DMT->H2_Catalyst DMCD Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) H2_Catalyst->DMCD Ring Hydrogenation Partial_Reduction Selective Partial Reduction (e.g., LiAlH₄, NaBH₄ - controlled stoichiometry) DMCD->Partial_Reduction Target_Molecule This compound (cis/trans mixture) Partial_Reduction->Target_Molecule Ester Reduction

Caption: Synthesis of the target molecule via hydrogenation.

Experimental Causality:

  • Catalyst Selection: Noble metal catalysts like Palladium (Pd) or Ruthenium (Ru) are commonly used for aromatic ring hydrogenation.[9][10] The specific catalyst support and any bimetallic composition (e.g., Ru-Sn) can alter the stereoselectivity of the hydrogen addition, thereby influencing the initial cis:trans ratio of the DMCD intermediate.[9][11]

  • Reaction Conditions: Temperature and pressure are critical variables. High pressures and temperatures, often required for complete hydrogenation, can also promote isomerization, typically favoring the formation of the more thermodynamically stable trans isomer.[7] A two-stage process with different conditions for ring hydrogenation and subsequent ester reduction is often employed to optimize yield and isomeric ratio.[9][11][12]

Isomer Separation and Purification

Due to their very similar molecular weights and functional groups, separating cis and trans isomers can be challenging.[13] The most effective methods leverage the subtle differences in their polarity and three-dimensional shape.

Protocol: Separation by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful technique for the analytical and preparative-scale separation of these isomers.

1. System and Column:

  • System: A standard HPLC system with a UV detector (detection at ~210 nm for the ester carbonyl) or a Refractive Index (RI) detector.
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For more challenging separations, a column with a different stationary phase, such as phenyl-hexyl, may provide alternative selectivity.

2. Mobile Phase and Elution:

  • Mobile Phase: An isocratic mixture of water and a polar organic solvent like acetonitrile or methanol.
  • Optimization: The key to separation is optimizing the mobile phase composition. Start with a 50:50 mixture and adjust the ratio. Increasing the water content will generally increase retention times and may improve resolution.
  • Rationale: The trans isomer, being slightly less polar and having a more regular shape, may interact differently with the C18 stationary phase compared to the bulkier, slightly more polar cis isomer, allowing for chromatographic separation.[14]

3. Sample Preparation and Run:

  • Sample: Dissolve the cis/trans mixture in the mobile phase at a concentration of ~1 mg/mL.
  • Injection: Inject 10-20 µL.
  • Flow Rate: A typical flow rate is 1.0 mL/min.

Protocol: Separation by Gas Chromatography (GC)

For analytical-scale separation and purity assessment, gas chromatography offers excellent resolution.

1. System and Column:

  • System: A GC equipped with a Flame Ionization Detector (FID).
  • Column: A capillary column with a mid-polarity phase, such as a 5% phenyl polysiloxane (e.g., DB-5 or HP-5ms), is highly effective.[13]

2. GC Conditions:

  • Injector Temperature: 250°C.
  • Detector Temperature: 280°C.
  • Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.
  • Oven Program: A temperature gradient is crucial. Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 200°C.[13] This allows for the separation of closely eluting isomers.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial environment.

Conformational Isomers

The key to interpreting NMR spectra lies in understanding the chair conformations.

Conformational_Analysis cluster_trans Trans Isomer (More Stable) cluster_cis Cis Isomer (Less Stable) trans_img trans_label Diequatorial (e,e) Minimal Steric Strain cis_img cis_label Axial-Equatorial (a,e) Significant 1,3-Diaxial Interactions

Caption: Chair conformations of trans and cis isomers.

  • trans-Isomer: Exists almost exclusively in the di-equatorial (e,e) conformation. This minimizes steric strain.[3]

  • cis-Isomer: Exists as a rapidly equilibrating mixture of two axial-equatorial (a,e) and equatorial-axial (e,a) conformers of equal energy.[15]

¹H NMR Spectroscopy

The proton attached to the carbon bearing the substituent (the methine proton, H-1 or H-4) is the most diagnostic signal.

  • Axial Protons: Resonate at a higher field (more shielded, lower ppm) and exhibit large axial-axial coupling constants (J ≈ 10-13 Hz).

  • Equatorial Protons: Resonate at a lower field (more deshielded, higher ppm) and show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

Expected ¹H NMR Data:

Isomer Conformation H-1/H-4 Proton Environment Expected Signal Appearance
Trans Diequatorial (e,e) Both protons are axial . A broad multiplet or triplet of triplets at a higher field (more shielded) with large couplings.

| Cis | Axial-Equatorial (a,e) | One proton is axial , one is equatorial . | An averaged, complex multiplet at an intermediate chemical shift due to rapid conformational flipping. The signal is often broader than in the trans isomer. |

¹³C NMR Spectroscopy

Due to symmetry, the number of signals can also be indicative.

  • trans-Isomer (e,e): Possesses a C2 axis of symmetry. One would expect to see 4 signals for the 8 ring and substituent carbons (C1/4, C2/3/5/6, -COOCH₃, -CH₂OH).

  • cis-Isomer (a,e): In its rapidly flipping state, it also has a plane of symmetry, leading to a similar expectation of 4-5 distinct signals. The chemical shifts, particularly for C1 and C4, will differ from the trans isomer due to the different steric environments.

Comparative Properties and Applications

The distinct geometries of the isomers influence their physical properties and how they are incorporated into larger molecules.

Propertycis-Isomertrans-IsomerRationale
Thermodynamic Stability Less StableMore StableAvoidance of 1,3-diaxial interactions in the di-equatorial conformation of the trans isomer.[2]
Melting Point Generally LowerGenerally HigherThe more symmetric and regularly shaped trans isomer can pack more efficiently into a crystal lattice.
Boiling Point Very SimilarVery SimilarMinimal difference as molecular weight and polarity are nearly identical.
Reactivity Can differ based on accessibility of functional groups.Can differ based on accessibility of functional groups.The axial vs. equatorial position of the -OH or -COOCH₃ groups can affect their steric accessibility in certain reactions.
Applications in Drug Development and Materials Science

This compound serves as a crucial building block.[1] The stereochemistry is critical for its utility:

  • Polymer Chemistry: This molecule is a derivative of 1,4-Cyclohexanedimethanol (CHDM), a key comonomer used to produce specialty polyesters like PETG (glycol-modified polyethylene terephthalate).[6] The cis/trans ratio of the diol affects the polymer's crystallinity, melting point, and mechanical properties.[6] The trans isomer, with its linear and rigid structure, tends to increase the melting point and stiffness of the resulting polymer.

  • Pharmaceutical Synthesis: As a bifunctional intermediate, it is used to synthesize more complex molecules where a rigid cyclohexane scaffold is desired to control the spatial orientation of pharmacophoric groups.[1] For example, it is a precursor for tranexamic acid derivatives, which are important pharmaceutical raw materials.[1] The stereochemically pure trans isomer is often preferred for creating well-defined, rigid structures for optimal receptor binding.[1]

Conclusion

The cis and trans isomers of this compound are not interchangeable. Their distinct three-dimensional structures, arising from the fundamental principles of cyclohexane conformation, lead to different thermodynamic stabilities and physical properties. For the researcher in drug development or materials science, the ability to control the synthesis to favor one isomer, effectively separate the mixture, and definitively characterize the stereochemistry of the final product is essential. The protocols and principles outlined in this guide provide a robust framework for achieving stereochemical control and leveraging the unique properties of each isomer for advanced applications.

References

synthesis of methyl 4-(hydroxymethyl)cyclohexanecarboxylate from aromatic precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate from Aromatic Precursors

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals and advanced polymers. Its structure, featuring both a carboxylate ester and a hydroxymethyl group on a cyclohexane ring, allows for selective and sequential chemical modifications. This guide provides a comprehensive overview of the primary synthetic routes to this compound, starting from readily available aromatic precursors. We will delve into the catalytic hydrogenation of aromatic systems, explore the nuances of catalyst selection, and present detailed experimental protocols. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers, chemists, and professionals in drug development and material science.

Introduction: The Significance of a Bifunctional Building Block

This compound is a pivotal precursor in organic synthesis, most notably in the production of tranexamic acid derivatives and as a monomer for high-performance polyamides. The compound exists as both cis and trans isomers, with the trans-(1r,4r) isomer often being of particular interest for stereoselective synthesis due to its defined spatial arrangement.[1]

The core challenge in synthesizing this molecule lies in the transformation of a planar, aromatic precursor into a saturated, three-dimensional cyclohexane ring while preserving or selectively transforming functional groups. The most prevalent and industrially viable strategy to achieve this is the catalytic hydrogenation of the aromatic ring of precursors like dimethyl terephthalate (DMT) or methyl 4-(hydroxymethyl)benzoate. This guide will explore these pathways in detail, focusing on the underlying chemistry, catalyst technology, and process parameters that govern reaction efficiency and selectivity.

Core Synthetic Strategies: From Aromatic Planarity to Cyclohexane Conformity

The is dominated by catalytic hydrogenation. The choice of starting material dictates the specific synthetic sequence and the challenges involved.

Strategy A: Hydrogenation of Dimethyl Terephthalate (DMT)

This is a common industrial pathway that begins with the hydrogenation of dimethyl terephthalate (DMT), a commodity chemical derived from terephthalic acid. The process involves two conceptual steps: saturation of the aromatic ring followed by selective reduction of one ester group. However, the more common industrial route is the complete hydrogenation of DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD), which is a crucial monomer in its own right.[2][3][4] The subsequent selective mono-reduction of DMCD presents significant challenges in achieving high selectivity.

A more direct, albeit challenging, approach is the partial hydrogenation of the aromatic ring and one ester group. The key is the catalytic system's ability to selectively hydrogenate the benzene ring without causing extensive hydrogenolysis (cleavage) of the ester functionalities.[3]

Key Reaction: Dimethyl Terephthalate → Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

Catalytic Systems:

  • Noble Metal Catalysts: Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) catalysts, typically supported on activated carbon (e.g., Pd/C, Ru/C), are highly effective for aromatic ring hydrogenation.[3][5][6][7][8] They offer high activity under relatively mild conditions compared to non-precious metals. Bimetallic catalysts, such as Ru-Re systems, have been shown to enhance activity and selectivity for this transformation.[7]

  • Non-Precious Metal Catalysts: Nickel-based catalysts, particularly Raney Nickel and supported nickel (e.g., Ni/SiO₂), are cost-effective alternatives.[2][9][10] Their performance can be significantly enhanced with promoters. For instance, modifying a Ni/SiO₂ catalyst with a small amount of potassium fluoride (KF) has been shown to dramatically increase both conversion of DMT and selectivity towards DMCD by creating more Ni(0) active sites and reducing acid sites that promote hydrogenolysis.[2][3]

Reaction Conditions: Industrial processes for DMT hydrogenation typically operate at elevated temperatures (160-180°C) and high hydrogen pressures (30-48 MPa).[4] However, recent research has focused on developing catalysts that are active under milder conditions (e.g., 70-110°C and 3-5 MPa H₂).[3][7]

Strategy B: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This is the most direct and common laboratory-scale route. It involves the hydrogenation of a precursor that already contains the required ester and hydroxymethyl groups. The primary challenge is the selective saturation of the benzene ring without reducing the hydroxymethyl group or the ester.

Key Reaction: Methyl 4-(hydroxymethyl)benzoate → this compound

Catalytic Systems:

  • Palladium on Carbon (Pd/C): This is a standard, versatile catalyst for the hydrogenation of aromatic rings. It offers good activity and is relatively robust.

  • Raney Nickel: An alloy of nickel and aluminum, activated by leaching out the aluminum, Raney Nickel is a highly effective and economical catalyst for hydrogenations.[9][10] It has a very high surface area and contains adsorbed hydrogen, making it highly active.[9]

  • Rhodium on Carbon (Rh/C): Rhodium is a highly active metal for aromatic hydrogenation and can often be used under milder conditions than other catalysts.[5][8]

Reaction Conditions: This hydrogenation is typically performed under high-pressure hydrogen (10–50 bar) in a solvent like ethanol or THF at temperatures ranging from 80–120°C. The reaction can take between 12 to 24 hours to reach completion.

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes from common aromatic precursors.

TPA Terephthalic Acid (TPA) DMT Dimethyl Terephthalate (DMT) TPA->DMT Esterification HMBA 4-(Hydroxymethyl)benzoic Acid TPA->HMBA DMCD Dimethyl 1,4-cyclohexanedicarboxylate DMT->DMCD Aromatic Hydrogenation (Strategy A) MHMBA Methyl 4-(hydroxymethyl)benzoate HMBA->MHMBA Esterification Target This compound MHMBA->Target Aromatic Hydrogenation (Strategy B) DMCD->Target Selective Mono-reduction

Caption: Overview of synthetic pathways from aromatic precursors.

Quantitative Data Summary

The choice of catalyst has a profound impact on the efficiency of the hydrogenation of DMT to DMCD. The following table summarizes the performance of various catalytic systems.

Catalyst SystemTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to DMCD (%)Reference
Pd-based160 - 18030 - 48HighHigh[3][4]
Ru₅/AlₓSBA-151004.1493.4 (Yield)100[3]
Ru₁.₂₅Re₀.₁₃/AC7038296[7]
Ni/SiO₂10054183[3]
KF-Ni/SiO₂10059596[2][3]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of this compound.

Protocol 1: Laboratory Synthesis via Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This protocol is adapted from standard laboratory procedures for aromatic hydrogenation.

Workflow Diagram:

start Start charge_reactor Charge Reactor: - Methyl 4-(hydroxymethyl)benzoate - Ethanol (Solvent) - 5% Pd/C Catalyst start->charge_reactor purge Seal and Purge Reactor with N₂ then H₂ charge_reactor->purge pressurize Pressurize with H₂ (10-50 bar) purge->pressurize heat Heat to 80-120°C with Stirring pressurize->heat react Maintain Conditions for 12-24 hours heat->react cool Cool to Room Temperature and Vent H₂ react->cool filter Filter through Celite to Remove Catalyst cool->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify end End: Pure Product purify->end

Caption: Experimental workflow for the hydrogenation of methyl 4-(hydroxymethyl)benzoate.

Methodology:

  • Substrate Preparation: The precursor, methyl 4-(hydroxymethyl)benzoate, is synthesized via the standard Fischer esterification of 4-(hydroxymethyl)benzoic acid in methanol with a catalytic amount of sulfuric acid.

  • Reactor Setup: A high-pressure autoclave reactor is charged with methyl 4-(hydroxymethyl)benzoate (1.0 eq), ethanol or THF as the solvent, and 5-10 wt% of a palladium on carbon (Pd/C) catalyst.

  • Inerting and Pressurization: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to 10–50 bar.

  • Reaction: The reaction mixture is heated to 80–120°C and stirred vigorously to ensure good contact between the catalyst, substrate, and hydrogen. The reaction is monitored (e.g., by TLC or GC) and typically runs for 12–24 hours.

  • Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is diluted with additional solvent and filtered through a pad of Celite® to remove the heterogeneous catalyst.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude product. This crude mixture of cis and trans isomers can then be purified by column chromatography on silica gel to isolate the desired isomer.

Conclusion and Future Outlook

The is a well-established process, heavily reliant on catalytic hydrogenation. While noble metal catalysts like palladium and rhodium offer high efficiency for laboratory and pharmaceutical applications, the development of highly active and selective non-precious metal catalysts, such as modified nickel systems, is crucial for improving the economics and sustainability of large-scale industrial production.[2][3] Future research will likely focus on designing catalysts that operate under even milder conditions, improving the stereoselectivity of the hydrogenation to favor the desired trans isomer, and developing efficient methods for the selective mono-reduction of dimethyl 1,4-cyclohexanedicarboxylate. These advancements will continue to enhance the accessibility of this versatile building block for new materials and therapeutics.

References

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile bifunctional molecule of interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its isomeric forms.

Physicochemical Properties

This compound is a cyclohexane derivative characterized by the presence of both a hydroxymethyl and a methyl ester functional group. These functionalities provide a basis for its utility as a versatile building block in organic synthesis. The compound exists as cis and trans isomers, with the trans isomer being of particular interest for stereoselective synthesis.[1]

Table 1: CAS Numbers for this compound and its Isomers

IsomerCAS Number
trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate110928-44-4
cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate110928-45-5
Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate87787-05-1
cis-Methyl 4-hydroxycyclohexanecarboxylate3618-03-9

Table 2: Physical and Chemical Properties of trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

PropertyValue
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol [1]
AppearanceColorless to Pale-yellow Solid or Liquid[2]
Boiling Point250.7°C[1]
Density1.059 g/cm³[1]
SolubilitySoluble in organic solvents like ether and alcohol; insoluble in water.[1]
StorageInert atmosphere, 2-8°C[2][3]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the hydrogenation of methyl 4-(hydroxymethyl)benzoate.[1] This process saturates the benzene ring to yield the desired cyclohexane derivative.

Experimental Protocol: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

  • Substrate Preparation: The starting material, methyl 4-(hydroxymethyl)benzoate, is prepared via the esterification of 4-(hydroxymethyl)benzoic acid.[1]

  • Hydrogenation Reaction:

    • Catalyst: 5-10 wt% Palladium on carbon (Pd/C) or Raney nickel.[1]

    • Solvent: Ethanol or Tetrahydrofuran (THF).[1]

    • Conditions: The reaction is typically carried out under a high pressure of hydrogen gas (10–50 bar).[1]

    • Temperature: 80–120°C.[1]

    • Duration: 12–24 hours.[1]

  • Purification: Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography to yield this compound.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product start_acid 4-(Hydroxymethyl)benzoic Acid esterification Esterification start_acid->esterification start_ester Methyl 4-(hydroxymethyl)benzoate hydrogenation Hydrogenation (Pd/C, H2) start_ester->hydrogenation esterification->start_ester product This compound hydrogenation->product

Synthesis of this compound.

Applications and Biological Relevance

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its bifunctional nature, with both a hydroxyl and an ester group, allows for selective chemical modifications.

A significant application is its use as a precursor for the synthesis of tranexamic acid derivatives.[1] Tranexamic acid is an antifibrinolytic agent, and its derivatives are explored for various therapeutic applications. The synthesis involves converting the hydroxymethyl group into a primary amine.[1]

G cluster_precursor Precursor cluster_modification Chemical Modification cluster_product Final Product cluster_application Biological Application precursor This compound conversion Hydroxymethyl to Amine Conversion precursor->conversion product Tranexamic Acid Derivative conversion->product application Antifibrinolytic Agent product->application

Synthetic pathway to Tranexamic Acid Derivatives.

While the direct biological activity of this compound is not extensively documented, its derivatives are of significant interest in pharmaceutical research.[1] The hydroxymethyl group can undergo metabolic transformations, potentially leading to active metabolites that interact with biological targets.[1]

In materials science, this compound is utilized as a building block for polymers, such as polyurethane foams, where it can enhance properties like flexibility and durability.[1]

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment. It is advisable to handle the compound in a well-ventilated area and to avoid breathing dust, fume, gas, mist, vapors, or spray.[4] The compound should be stored in a dry, inert atmosphere at 2-8°C.[2][3]

G cluster_handling Safe Handling Workflow ppe Wear Personal Protective Equipment ventilation Use in a Well-Ventilated Area ppe->ventilation storage Store at 2-8°C in a Dry, Inert Atmosphere ventilation->storage disposal Dispose of According to Regulations storage->disposal

Recommended safe handling workflow.

References

A Technical Guide to the Molecular Structure of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic compound featuring a cyclohexane ring substituted with a methyl ester and a hydroxymethyl group at the 1 and 4 positions, respectively. This unique structure makes it a highly versatile intermediate in organic synthesis and a valuable building block in materials science.[1] Its significance is particularly noted in the pharmaceutical industry, where it serves as a key precursor for the synthesis of tranexamic acid derivatives, and in polymer chemistry as a monomer for various polymers.[1] This guide provides an in-depth analysis of its molecular structure, stereochemistry, physicochemical properties, and synthetic pathways, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings. Proper storage in anhydrous conditions at room temperature is recommended to prevent hydrolysis of the ester group.[1]

PropertyValue
Molecular Formula C₉H₁₆O₃[1][2]
Molecular Weight 172.22 g/mol [1][3]
IUPAC Name methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate[4]
CAS Number 110928-44-4 (for trans-isomer)[3][5][6]
Boiling Point ~250.7 °C[1][3]
Density ~1.1 g/cm³[3]
Flash Point ~99.8 °C[3]
Solubility Soluble in ether and alcohol; insoluble in water[1]

Molecular Structure and Stereochemistry

The core of the molecule is a 1,4-disubstituted cyclohexane ring. This substitution pattern gives rise to two geometric isomers: cis and trans.

cluster_cis cis-isomer cluster_trans trans-isomer cis_struct cis_label cis-Methyl 4-(hydroxymethyl) cyclohexanecarboxylate trans_struct trans_label trans-Methyl 4-(hydroxymethyl) cyclohexanecarboxylate

Figure 1: 2D structures of cis and trans isomers.
Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

  • Trans Isomer : The most stable conformation for the trans isomer places both the larger methyl carboxylate group and the hydroxymethyl group in equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if either group were axial.

  • Cis Isomer : The cis isomer must have one substituent in an axial position and the other in an equatorial position. A rapid ring-flip occurs at room temperature, leading to an equilibrium between two chair conformers. The conformer with the larger methyl carboxylate group in the equatorial position is generally more stable.

cluster_trans Trans Isomer (Diequatorial - Most Stable) cluster_cis Cis Isomer (Axial-Equatorial) trans_C1 C trans_C2 C trans_C1->trans_C2 trans_ester COOCH₃ trans_C1->trans_ester eq trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_C5 C trans_C4->trans_C5 trans_alcohol CH₂OH trans_C4->trans_alcohol eq trans_C6 C trans_C5->trans_C6 trans_C6->trans_C1 cis_C1 C cis_C2 C cis_C1->cis_C2 cis_ester COOCH₃ cis_C1->cis_ester eq cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_C5 C cis_C4->cis_C5 cis_alcohol CH₂OH cis_C4->cis_alcohol ax cis_C6 C cis_C5->cis_C6 cis_C6->cis_C1

Figure 2: Predominant chair conformations of isomers.

Predicted Spectroscopic Data

While specific experimental spectra are not detailed in this guide, the structural features of this compound allow for the prediction of its key spectroscopic signatures.

Technique Functional Group Predicted Chemical Shift / Wavenumber
¹H NMR -OH Broad singlet, ~1.5-3.5 ppm
-COOCH₃ Singlet, ~3.6-3.7 ppm
-CH₂ OHDoublet or Triplet, ~3.4-3.6 ppm
Cyclohexane Ring ProtonsComplex multiplets, ~1.0-2.5 ppm
¹³C NMR C =O (Ester)~175 ppm
-C H₂OH~65 ppm
-COOC H₃~51 ppm
Cyclohexane Ring Carbons~25-45 ppm
IR Spectroscopy O-H Stretch (Alcohol)Broad band, ~3200-3500 cm⁻¹
C-H Stretch (sp³)~2850-3000 cm⁻¹
C=O Stretch (Ester)Strong, sharp band, ~1730-1740 cm⁻¹
C-O Stretch~1000-1300 cm⁻¹

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, which can be prepared via the reduction of 4-formylcyclohexanecarboxylic acid.[1]

start 4-Formylcyclohexanecarboxylic Acid intermediate 4-(Hydroxymethyl)cyclohexanecarboxylic Acid start->intermediate  Reduction  (e.g., NaBH₄) product This compound intermediate->product  Esterification  (Methanol, Acid Catalyst)

Figure 3: General synthetic workflow.
Representative Experimental Protocol: Synthesis

Step 1: Reduction of 4-formylcyclohexanecarboxylic acid

  • Dissolve 4-formylcyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol or a mixture of THF and water) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction temperature to keep it below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extract the product, 4-(hydroxymethyl)cyclohexanecarboxylic acid, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Fischer Esterification

  • Combine the crude 4-(hydroxymethyl)cyclohexanecarboxylic acid with an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the final product, this compound, with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ester via column chromatography on silica gel to obtain the pure product.

Applications in Research and Drug Development

The bifunctional nature of this molecule makes it a valuable intermediate for creating more complex molecules with specific biological activities or material properties.

center_node Methyl 4-(hydroxymethyl) cyclohexanecarboxylate app1 Pharmaceuticals center_node->app1 app2 Polymer Chemistry center_node->app2 app3 Agrochemicals center_node->app3 sub1 Precursor to Tranexamic Acid Analogs app1->sub1 sub2 Monomer for Polyesters & Polyurethanes app2->sub2 sub3 Intermediate for Active Ingredients app3->sub3

Figure 4: Key application areas.
  • Pharmaceutical Synthesis : It is a crucial starting material for producing derivatives of 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), which are known for their antifibrinolytic properties.[1][7]

  • Polymer Science : The presence of both a hydroxyl and an ester group allows it to be used as a monomer or a chain extender in the synthesis of polyesters and other polymers.[1]

  • Agrochemicals : The cyclohexane scaffold is common in agrochemicals, and this compound serves as a versatile intermediate for creating new derivatives with potential herbicidal or pesticidal activities.[1]

References

An In-depth Technical Guide to the Solubility of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical and materials science. The document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental methodologies, and predictive modeling insights. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips the user with the foundational knowledge and detailed protocols to determine its solubility in a range of common organic solvents. The narrative emphasizes the causality behind experimental choices and provides a framework for understanding the interplay of molecular structure and solvent properties that govern solubility.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring both a hydroxyl group and a methyl ester attached to a cyclohexane ring. This unique structure makes it a versatile building block in organic synthesis. Its primary applications are as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. The choice of solvent can significantly impact reaction rates, yield, and the purity of the final product.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For this compound, its solubility is influenced by its molecular structure, which contains both polar and non-polar regions.

  • Polar Moieties: The presence of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups imparts polarity to the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These groups will favorably interact with polar solvents, particularly those capable of hydrogen bonding.[2]

  • Non-Polar Moiety: The cyclohexane ring is a non-polar, hydrophobic structure. This part of the molecule will have more favorable interactions with non-polar or weakly polar organic solvents through van der Waals forces.

The overall solubility of this compound in a given solvent will be a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Impact of Solvent Properties
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and ester groups of the solute, leading to strong solute-solvent interactions and generally good solubility.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. Solubility is expected to be significant.[4]

  • Non-Polar Solvents (e.g., Toluene, Hexane): In these solvents, the primary intermolecular forces are van der Waals interactions. The non-polar cyclohexane ring will interact favorably, but the polar functional groups will be less effectively solvated, likely resulting in lower solubility compared to polar solvents.

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the functional groups present in this compound, a qualitative solubility profile can be predicted. It is generally reported to be soluble in organic solvents like ether and alcohol, and insoluble in water.[3]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Interactions
Polar ProticMethanol, EthanolHighHydrogen Bonding, Dipole-Dipole
Polar AproticAcetone, Ethyl AcetateModerate to HighDipole-Dipole, Hydrogen Bond Accepting
HalogenatedDichloromethaneModerateDipole-Dipole
AromaticTolueneLow to Moderatevan der Waals, π-stacking (minor)
AliphaticHexaneLowvan der Waals

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5]

Materials and Equipment
  • High-purity this compound

  • Analytical grade organic solvents

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess solid solute to a known volume of solvent in a vial. B Seal the vial to prevent solvent evaporation. A->B C Place the vial in a constant temperature shaker. B->C D Agitate until equilibrium is reached (typically 24-72 hours). C->D E Allow undissolved solid to settle. D->E F Withdraw a known volume of the supernatant. E->F G Immediately filter the supernatant to remove particulates. F->G H Dilute the filtered solution to a known concentration. G->H I Quantify the solute concentration using a calibrated analytical method. H->I J Calculate the original solubility. I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol
  • Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precisely known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to test samples at intermediate time points to confirm that the concentration has reached a plateau.[5]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample solution using a suitable analytical technique (e.g., HPLC-UV, GC-FID).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation: Calculate the solubility of this compound in the organic solvent using the following equation, accounting for the dilution factor:

    Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

Predictive Models for Solubility

In the absence of experimental data, predictive models can offer valuable insights into the solubility of a compound.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this concept by dividing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.

G cluster_solute Solute cluster_solvents Solvents Solute This compound SolventA Solvent A (Good) Solute->SolventA Small Hansen Distance (Ra) High Solubility SolventB Solvent B (Poor) Solute->SolventB Large Hansen Distance (Ra) Low Solubility

Caption: Relationship between Hansen Distance and Solubility.

Thermodynamic Models

For more rigorous predictions, thermodynamic models such as the modified Apelblat equation, the van't Hoff equation, and activity coefficient models (e.g., Wilson, NRTL, UNIQUAC) can be used to correlate experimental solubility data with temperature.[6][7] These models are particularly useful for understanding the thermodynamics of the dissolution process (enthalpy, entropy, and Gibbs free energy) and for interpolating or extrapolating solubility to different temperatures.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the theoretical principles and detailed experimental protocol presented herein offer a robust approach for researchers to generate reliable solubility data. By combining a theoretical understanding of intermolecular forces with rigorous experimental practice, scientists and drug development professionals can effectively optimize the use of this versatile chemical intermediate in their research and development endeavors.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This document details the structural elucidation of this compound through NMR spectroscopy, presenting data for both cis and trans isomers, along with detailed experimental protocols and visual representations of its structure and analytical workflow.

Chemical Structure and Stereoisomerism

This compound exists as two diastereomers: a cis isomer, where the hydroxymethyl and methoxycarbonyl groups are on the same side of the cyclohexane ring, and a trans isomer, where they are on opposite sides. The stereochemistry significantly influences the magnetic environment of the nuclei, resulting in distinct NMR spectra for each isomer.

G cluster_trans trans-isomer cluster_cis cis-isomer trans_img trans_img cis_img cis_img

Caption: Chemical structures of trans and cis isomers.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The chemical shifts (δ) are influenced by the electron density around the proton, and the coupling constants (J) reveal the number and geometric relationship of neighboring protons. The data presented below are predicted values based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1~3.67s3H--OCH₃
2~3.48d2H~6.5-CH₂ OH
3~2.25tt1H~12.0, ~3.5CH -COOCH₃
4~2.05 - 1.95m2H-Cyclohexane CH₂ (axial)
5~1.85 - 1.75m1H-CH -CH₂OH
6~1.50 - 1.40m2H-Cyclohexane CH₂ (equatorial)
7~1.30 - 1.20m2H-Cyclohexane CH₂ (axial)
8~1.05 - 0.95m2H-Cyclohexane CH₂ (equatorial)

Table 2: Predicted ¹H NMR Data for cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1~3.68s3H--OCH₃
2~3.55d2H~6.0-CH₂ OH
3~2.40m1H-CH -COOCH₃
4~1.90 - 1.80m1H-CH -CH₂OH
5~1.70 - 1.40m8H-Cyclohexane CH₂

Note: The chemical shifts and coupling constants for the cyclohexane ring protons in the cis-isomer are more complex due to conformational averaging and may appear as a broad multiplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Table 3: Predicted ¹³C NMR Data for trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

SignalChemical Shift (δ, ppm)Assignment
1~176.5C =O
2~68.0-C H₂OH
3~51.5-OC H₃
4~43.0C H-COOCH₃
5~40.5C H-CH₂OH
6~29.0Cyclohexane C H₂
7~28.5Cyclohexane C H₂

Table 4: Predicted ¹³C NMR Data for cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

SignalChemical Shift (δ, ppm)Assignment
1~176.8C =O
2~65.0-C H₂OH
3~51.6-OC H₃
4~41.0C H-COOCH₃
5~38.0C H-CH₂OH
6~28.0Cyclohexane C H₂
7~25.0Cyclohexane C H₂

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that effectively dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If not already present in the deuterated solvent, a small amount can be added.

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Workflow Visualization

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference analyze Integration & Peak Picking reference->analyze assign Assign Signals analyze->assign structure Structure Elucidation assign->structure

Caption: General workflow for NMR analysis.

The Versatile Building Block: A Technical Guide to the Research Applications of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis and material science, the demand for versatile molecular scaffolds that offer a gateway to diverse and functionalized molecules is ever-present. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional cycloaliphatic ester, has emerged as a significant building block with considerable potential in pharmaceutical development and polymer chemistry. This technical guide provides an in-depth exploration of the research applications of this compound, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of its utility for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

This compound possesses a unique molecular architecture, featuring a cyclohexane ring substituted with a methyl ester and a hydroxymethyl group. This bifunctional nature is the cornerstone of its versatility, allowing for selective and sequential chemical transformations. The compound exists as cis and trans isomers, with the trans isomer often being of particular interest for stereoselective synthesis.

A thorough understanding of its physicochemical properties is crucial for its effective application in research. These properties dictate its handling, reactivity, and suitability for various experimental conditions.

PropertyValueReference
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Boiling Point 233 - 250.7 °C[1]
Melting Point 99.8 °C[1]
Density 1.059 g/cm³[1]
Solubility Soluble in organic solvents like ether and alcohol; insoluble in water.[1]

The presence of both a polar hydroxymethyl group and a less polar methyl ester group gives the molecule an amphiphilic character, influencing its solubility and chromatographic behavior. Proper storage in anhydrous conditions at room temperature is essential to prevent hydrolysis of the ester functionality.[1]

Synthesis of this compound

Several synthetic routes to this compound have been established, each with its own advantages in terms of yield, scalability, and environmental impact.

Hydrogenation of Aromatic Precursors

A common laboratory-scale synthesis involves the hydrogenation of methyl 4-(hydroxymethyl)benzoate. This method leverages a readily available aromatic precursor.

Experimental Protocol: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

  • Substrate Preparation: Methyl 4-(hydroxymethyl)benzoate is prepared via the esterification of 4-(hydroxymethyl)benzoic acid.

  • Hydrogenation Reaction:

    • Catalyst: 5-10 wt% Palladium on carbon (Pd/C) or Raney nickel.

    • Solvent: Ethanol or Tetrahydrofuran (THF).

    • Temperature: 80-120°C.

    • Pressure: High-pressure H₂ (10–50 bar).

    • Duration: 12–24 hours.

  • Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or distillation.

This method can achieve yields of 70-85%, but the requirement for high-purity substrates can increase production costs.

Diagram: Synthesis of this compound via Hydrogenation

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start Methyl 4-(hydroxymethyl)benzoate reagents H₂, Pd/C or Raney Ni Ethanol or THF 80-120°C, 10-50 bar start->reagents Hydrogenation product This compound reagents->product

Caption: Hydrogenation of the aromatic ring to yield the cycloaliphatic product.

Industrial Synthesis from By-products

An industrially viable and cost-effective method utilizes distillation residues from the production of 1,4-di(hydroxymethyl)cyclohexane. These residues contain the diester by-product, 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate.

Experimental Protocol: Hydrolysis of Industrial By-product

  • Reaction Setup: The diester by-product is subjected to alkaline hydrolysis.

    • Base: Aqueous NaOH or KOH (1–5 M).

    • Temperature: 60–100°C.

    • Duration: 2–6 hours.

  • Product Formation: Hydrolysis cleaves the ester bonds, yielding 4-(hydroxymethyl)cyclohexanecarboxylic acid and 1,4-di(hydroxymethyl)cyclohexane.

  • Esterification: The resulting 4-(hydroxymethyl)cyclohexanecarboxylic acid is then esterified to produce this compound.

This method is highly efficient for large-scale production, with yields typically ranging from 75-85%.

Applications in Pharmaceutical Research and Development

The primary application of this compound in the pharmaceutical industry is as a key precursor in the synthesis of tranexamic acid and its derivatives.

Synthesis of Tranexamic Acid

Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an important antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves the conversion of the hydroxymethyl group of this compound into a primary amine.

Experimental Protocol: Synthesis of Tranexamic Acid

  • Conversion to an Amine Precursor: The hydroxymethyl group is first converted into a more reactive leaving group, such as a tosylate or a halide. This is followed by reaction with a nitrogen-containing nucleophile like sodium azide or hexamethylenetetramine.

  • Reduction/Hydrolysis to the Amine:

    • If an azide was introduced, it is reduced to the primary amine using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.

    • If hexamethylenetetramine was used, the resulting salt is hydrolyzed to yield the primary amine.

  • Hydrolysis of the Ester: The methyl ester is hydrolyzed under basic conditions to yield the carboxylic acid.

  • Purification: The final product, tranexamic acid, is purified by recrystallization, often involving the separation of the desired trans isomer from the cis isomer.

Diagram: Synthetic Pathway to Tranexamic Acid

G start This compound step1 Activation of Hydroxyl Group (e.g., Tosylation) start->step1 step2 Nucleophilic Substitution (e.g., with NaN₃) step1->step2 step3 Reduction of Azide (e.g., with H₂/Pd-C) step2->step3 step4 Ester Hydrolysis (e.g., with NaOH) step3->step4 product Tranexamic Acid step4->product

Caption: Multi-step synthesis of Tranexamic Acid from the core molecule.

Development of Novel Bioactive Derivatives

The cyclohexanecarboxylate scaffold is a recurring motif in molecules with diverse biological activities. Research into derivatives of this compound has revealed potential anti-inflammatory and anticancer properties.

Anti-inflammatory Activity:

Derivatives of cyclohexanecarboxylic acid have been shown to modulate the production of key inflammatory mediators. For instance, certain amidrazone derivatives can inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). The mechanism of action is often linked to the inhibition of inflammatory signaling pathways, such as the NF-κB pathway.

Anticancer Activity:

The anticancer potential of tranexamic acid and its derivatives is an emerging area of research. Studies have shown that tranexamic acid can suppress the viability of various cancer cell lines, including melanoma, breast, and prostate cancer cells.[2] The proposed mechanisms include the inhibition of protein synthesis and the suppression of key oncogenic signaling pathways. Furthermore, other cyclohexene-containing derivatives have demonstrated cytotoxic effects against human cancer cell lines by inducing cell cycle arrest.

The following table summarizes the cytotoxicity of tranexamic acid against various cancer cell lines:

Cell LineCancer TypeIC50 (mM)
B16Melanoma~10
WM793Melanoma~15
MALME-3MMelanoma~12
MDA-MB-468Breast Cancer~18
BT474Breast Cancer~20
DU145Prostate Cancer~15
SH-SY5YNeuroblastoma~17

(Data derived from in vitro studies)[2]

Applications in Polymer Science

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of polyesters and polyurethanes. The incorporation of its cycloaliphatic structure can impart desirable properties such as improved thermal stability, hydrolytic resistance, and mechanical strength to the resulting polymers.

Polyester Synthesis

This compound can be used as a diol in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. The rigid cyclohexyl ring in the polymer backbone can increase the glass transition temperature (Tg) and enhance the mechanical properties of the material.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

  • Monomer Preparation: this compound is first hydrolyzed to 4-(hydroxymethyl)cyclohexanecarboxylic acid, which can then be reacted with a diol, or the methyl ester can be directly used in a transesterification reaction with a diol.

  • Polycondensation Reaction:

    • Reactants: Equimolar amounts of the diacid (or diester) and a suitable diol (e.g., 1,4-butanediol, ethylene glycol).

    • Catalyst: A transesterification catalyst such as titanium(IV) isopropoxide or antimony trioxide is added.

    • Conditions: The reaction is typically carried out in a two-stage process. The first stage involves esterification or transesterification at a lower temperature (150-190°C) under an inert atmosphere. The second stage involves polycondensation at a higher temperature (220-280°C) under high vacuum to remove the condensation by-products and increase the molecular weight.

  • Polymer Isolation: The resulting polyester is extruded from the reactor and pelletized.

Diagram: Polyester Synthesis Workflow

G cluster_monomers Monomers cluster_reaction Reaction cluster_polymer Polymer monomer1 This compound (or its diacid form) reaction Melt Polycondensation Catalyst, High Temperature, Vacuum monomer1->reaction monomer2 Diol (e.g., 1,4-Butanediol) monomer2->reaction polymer Cycloaliphatic Polyester reaction->polymer

Caption: General workflow for the synthesis of cycloaliphatic polyesters.

Polyurethane Synthesis

In polyurethane synthesis, this compound can serve as a chain extender or be incorporated into a polyester polyol. The hydroxyl group reacts with isocyanate groups to form urethane linkages. The cycloaliphatic structure enhances the thermal and oxidative stability of the resulting polyurethane compared to those made with linear aliphatic diols.

Experimental Protocol: Two-Step Polyurethane Synthesis

  • Prepolymer Formation: A diisocyanate (e.g., 4,4'-methylenebis(cyclohexyl isocyanate) - H12MDI, or isophorone diisocyanate - IPDI) is reacted with a polyol (e.g., a polyester polyol or a polyether polyol) in excess to form an isocyanate-terminated prepolymer.

  • Chain Extension: The prepolymer is then reacted with a chain extender, which can be this compound (after hydrolysis to the diol) or another short-chain diol.

  • Curing: The mixture is then cured at an elevated temperature to complete the polymerization process.

The properties of the final polyurethane can be tailored by varying the type and ratio of the diisocyanate, polyol, and chain extender. The inclusion of the cycloaliphatic moiety from this compound can lead to polyurethanes with higher hardness, better thermal stability, and improved resistance to weathering.

Conclusion

This compound stands out as a highly valuable and versatile building block in both pharmaceutical and materials science research. Its bifunctional nature, coupled with the robust cycloaliphatic core, provides a platform for the synthesis of a wide array of functional molecules. From the life-saving drug tranexamic acid to high-performance polymers, the applications of this compound are extensive and continue to expand. This guide has provided a comprehensive overview of its synthesis, key reactions, and potential applications, offering a solid foundation for researchers to explore and innovate with this remarkable chemical intermediate. The detailed protocols and mechanistic insights presented herein are intended to empower scientists and engineers to harness the full potential of this compound in their respective fields.

References

In-Depth Technical Guide on the Reaction Mechanism for the Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the reaction mechanism for the hydrogenation of methyl 4-(hydroxymethyl)benzoate to (4-(hydroxymethyl)phenyl)methanol. This guide details the catalytic systems, reaction pathways, and experimental protocols relevant to this important transformation in organic synthesis.

Introduction

The catalytic hydrogenation of esters to alcohols is a fundamental transformation in organic chemistry with wide applications in the pharmaceutical and fine chemical industries. The reduction of methyl 4-(hydroxymethyl)benzoate is of particular interest as it yields (4-(hydroxymethyl)phenyl)methanol, a versatile diol intermediate. This reaction involves the chemoselective reduction of an ester functional group in the presence of a benzylic alcohol, presenting unique challenges and opportunities for catalyst design and process optimization. This document will explore the mechanistic intricacies of this reaction, supported by quantitative data and detailed experimental methodologies.

Catalytic Systems and Reaction Mechanisms

The hydrogenation of aromatic esters can be achieved through both homogeneous and heterogeneous catalysis, with the choice of catalyst significantly influencing the reaction mechanism and selectivity. Ruthenium, copper, and manganese-based catalysts are among the most effective for this transformation.

Homogeneous Catalysis

Ruthenium-based pincer complexes are highly effective for the hydrogenation of esters under milder conditions. The mechanism is believed to proceed through a concerted pathway involving the coordination of the ester to the metal center, followed by hydride transfer from the metal to the carbonyl carbon.

A plausible mechanistic pathway for the Ru-catalyzed hydrogenation of methyl 4-(hydroxymethyl)benzoate is as follows:

  • Catalyst Activation: The pre-catalyst is activated by the removal of a ligand to generate a coordinatively unsaturated and catalytically active species.

  • Substrate Coordination: The ester carbonyl group of methyl 4-(hydroxymethyl)benzoate coordinates to the ruthenium center.

  • Hydride Transfer: A hydride ligand on the ruthenium complex is transferred to the electrophilic carbonyl carbon of the ester, forming a hemiacetal intermediate.

  • Methanol Elimination: The hemiacetal intermediate eliminates methanol to form an aldehyde intermediate.

  • Second Hydride Transfer: The aldehyde intermediate is rapidly reduced by another equivalent of the ruthenium hydride species to the corresponding alkoxide.

  • Product Release: Protonolysis of the ruthenium-alkoxide bond releases the final product, (4-(hydroxymethyl)phenyl)methanol, and regenerates the active catalyst.

The presence of the hydroxymethyl group on the aromatic ring may influence the reaction by coordinating to the metal center, potentially affecting the catalyst's activity and selectivity.

Heterogeneous Catalysis

Heterogeneous catalysts, such as copper chromite and supported manganese oxides, are also widely used for ester hydrogenation, typically under more forcing conditions of high temperature and pressure.[1]

The mechanism on a heterogeneous catalyst surface is generally understood to involve the following steps:

  • Adsorption: Both hydrogen and the ester substrate adsorb onto the catalyst surface.

  • Hydrogen Dissociation: Molecular hydrogen dissociates into atomic hydrogen on the metal surface.

  • Surface Reaction: The adsorbed ester molecule undergoes stepwise hydrogenation. The carbonyl group is sequentially reduced, likely through an aldehyde intermediate, by the surface-adsorbed hydrogen atoms.

  • Desorption: The final diol product and methanol desorb from the catalyst surface.

For substrates like dimethyl terephthalate, a close analog of methyl 4-(hydroxymethyl)benzoate, the hydrogenation to 1,4-benzenedimethanol is a well-established process.

Quantitative Data Summary

The following tables summarize quantitative data for the hydrogenation of aromatic esters, providing a comparative overview of different catalytic systems.

Table 1: Hydrogenation of Methyl Benzoate Derivatives

CatalystSubstrateTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (%) to AlcoholReference
Copper Chromite with 5% MnOMethyl Benzoate120103-4075[2]
MnO/ZrO₂/Cr₂O₃Methyl Benzoate4300.4-92.0196.53 (to benzaldehyde)[3]
Al-modified KMn/SiO₂Methyl Benzoate---24.753.9 (to benzaldehyde)[4]

Table 2: Hydrogenation of Dimethyl Terephthalate (DMT)

CatalystSubstrateTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (%) to DMCD*Reference
5% Pd/CMK-3 + Cu-600DMT----82 (to CHDM**)[5]
Ru-Re/ACDMT7030-8296[6]
K-modified Ni/SiO₂DMT---9596[7]

* DMCD: 1,4-cyclohexane dicarboxylate ** CHDM: 1,4-cyclohexanedimethanol

Experimental Protocols

General Procedure for Homogeneous Catalytic Hydrogenation

A representative experimental protocol for the hydrogenation of an aromatic ester using a homogeneous ruthenium catalyst is as follows:

  • A high-pressure autoclave is charged with the methyl 4-(hydroxymethyl)benzoate substrate, a suitable solvent (e.g., THF or methanol), the ruthenium pre-catalyst (e.g., a Ru-pincer complex), and a base co-catalyst (e.g., KOtBu) if required.

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50 bar).[8]

  • The reaction mixture is heated to the specified temperature (e.g., 100 °C) with vigorous stirring.[8]

  • The reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to yield pure (4-(hydroxymethyl)phenyl)methanol.

General Procedure for Heterogeneous Catalytic Hydrogenation

A typical experimental protocol for the hydrogenation of an aromatic ester using a heterogeneous copper chromite catalyst is as follows:

  • A high-pressure autoclave is charged with the methyl 4-(hydroxymethyl)benzoate substrate, the copper chromite catalyst, and a solvent (or the reaction is run neat).

  • The autoclave is sealed and purged multiple times with nitrogen followed by hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 100-200 bar).[1]

  • The reaction mixture is heated to a high temperature (e.g., 150-250 °C) with efficient stirring.[1]

  • The progress of the reaction is monitored by GC or HPLC analysis of withdrawn samples.

  • After the reaction is complete, the reactor is cooled, and the pressure is vented.

  • The catalyst is separated from the reaction mixture by filtration.

  • The product is isolated from the filtrate by distillation or crystallization.

Visualizations

Proposed Signaling Pathway for Homogeneous Catalysis

Homogeneous_Hydrogenation_Mechanism Ru_precatalyst Ru Pre-catalyst Active_Ru_H Active Ru-H Species Ru_precatalyst->Active_Ru_H Activation Coordination_Complex Substrate-Ru Coordination Complex Active_Ru_H->Coordination_Complex Coordination Substrate Methyl 4-(hydroxymethyl)benzoate Substrate->Coordination_Complex Hemiacetal_Intermediate Hemiacetal Intermediate Coordination_Complex->Hemiacetal_Intermediate Hydride Transfer Aldehyde_Intermediate Aldehyde Intermediate Hemiacetal_Intermediate->Aldehyde_Intermediate Methanol Elimination Methanol Methanol Hemiacetal_Intermediate->Methanol Alkoxide_Complex Ru-Alkoxide Complex Aldehyde_Intermediate->Alkoxide_Complex Second Hydride Transfer Alkoxide_Complex->Active_Ru_H Regeneration Product (4-(hydroxymethyl)phenyl)methanol Alkoxide_Complex->Product Protonolysis

Caption: Proposed mechanism for homogeneous Ru-catalyzed hydrogenation.

Experimental Workflow for Heterogeneous Catalysis

Heterogeneous_Hydrogenation_Workflow Start Start Charge_Reactants Charge Autoclave: Substrate, Catalyst, Solvent Start->Charge_Reactants Seal_Purge Seal and Purge Reactor (N₂, then H₂) Charge_Reactants->Seal_Purge Pressurize_Heat Pressurize with H₂ and Heat to Reaction Temperature Seal_Purge->Pressurize_Heat Reaction Stir and Monitor Reaction Pressurize_Heat->Reaction Cool_Vent Cool Reactor and Vent Pressure Reaction->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Isolate_Product Isolate Product (Distillation/Crystallization) Filter->Isolate_Product End End Isolate_Product->End

References

An In-depth Technical Guide to the Key Chemical Reactions of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a versatile bifunctional molecule of significant interest in organic synthesis and materials science. Its structure, featuring both a primary alcohol and a methyl ester on a cyclohexane ring, allows for a variety of selective chemical transformations. This guide provides a detailed overview of its core chemical reactions, complete with experimental protocols, quantitative data, and visual diagrams to support advanced research and development.

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. These transformations yield valuable intermediates for further synthetic elaborations.

Oxidation to Methyl 4-formylcyclohexanecarboxylate

A mild and efficient method for the oxidation of the primary alcohol to an aldehyde is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions. This method is particularly useful for preventing over-oxidation to the carboxylic acid.[1][2]

Experimental Protocol: Swern Oxidation

A detailed protocol for a Swern-type oxidation is as follows:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM with stirring.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM.

  • Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C and stir for 15 minutes.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Slowly add the alcohol solution to the reaction mixture at -78 °C and stir for 30 minutes.

  • Slowly add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C and stir for an additional 30 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous workup. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

  • The product can be further purified by column chromatography.

Logical Workflow for Swern Oxidation

Swern_Oxidation_Workflow Reagents Prepare Reagents: - Oxalyl Chloride in DCM - DMSO in DCM - Substrate in DCM Activation Activate DMSO with Oxalyl Chloride at -78°C Reagents->Activation Addition Add Substrate Solution at -78°C Activation->Addition Base Add Triethylamine at -78°C Addition->Base Workup Aqueous Workup and Purification Base->Workup Product Methyl 4-formylcyclo- hexanecarboxylate Workup->Product

Caption: Experimental workflow for the Swern oxidation.

Oxidation to 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

For the conversion of the primary alcohol to a carboxylic acid, stronger oxidizing agents are required. The Jones oxidation, which employs chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone), is a classic and effective method for this transformation.[3][4][5][6][7]

Experimental Protocol: Jones Oxidation

  • Dissolve this compound in acetone and cool the solution in an ice bath.

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.

  • Slowly add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange-brown color turns green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane-78 to RT2 - 4>90
Jones Oxidation CrO₃, H₂SO₄, H₂OAcetone0 to RT2 - 670 - 85

Reduction of the Ester Group

The methyl ester functionality can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding 4-(hydroxymethyl)cyclohexyl)methanol.[8][9] This reaction allows for the selective transformation of the ester in the presence of the alcohol, or the reduction of both functional groups if desired.

Experimental Protocol: LiAlH₄ Reduction

  • To a flame-dried flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with the ether solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the diol.

Reaction Pathway for Reduction

Reduction_Pathway Start Methyl 4-(hydroxymethyl)- cyclohexanecarboxylate Reagent LiAlH4, THF Start->Reagent Product (4-(Hydroxymethyl)cyclohexyl)methanol Reagent->Product Reduction

Caption: Reduction of the ester to a primary alcohol.

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
LiAlH₄ Reduction LiAlH₄THF or Et₂O0 to RT1 - 4>90

Substitution and Derivatization of the Hydroxymethyl Group

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This pathway is crucial for the synthesis of derivatives like 4-(aminomethyl)cyclohexanecarboxylic acid, a precursor to tranexamic acid.[10]

Experimental Protocol: Two-Step Synthesis of Methyl 4-(aminomethyl)cyclohexanecarboxylate

Step 1: Mesylation

  • Dissolve this compound and triethylamine in anhydrous DCM and cool to 0 °C.

  • Slowly add methanesulfonyl chloride dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Substitution and Reduction

  • Dissolve the crude mesylate in a polar aprotic solvent like DMF.

  • Add sodium azide (NaN₃) and heat the mixture (e.g., to 80 °C).

  • Monitor the reaction by TLC. Once complete, cool the mixture and perform an aqueous workup.

  • The resulting azide can then be reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with LiAlH₄.

Signaling Pathway for Amine Synthesis

Amine_Synthesis Start Methyl 4-(hydroxymethyl)- cyclohexanecarboxylate Mesylation Mesylation (MsCl, Et3N) Start->Mesylation Mesylate Methyl 4-(((methylsulfonyl)oxy)methyl) cyclohexanecarboxylate Mesylation->Mesylate Substitution Nucleophilic Substitution (NaN3) Mesylate->Substitution Azide Methyl 4-(azidomethyl) cyclohexanecarboxylate Substitution->Azide Reduction Reduction (e.g., H2, Pd/C) Azide->Reduction Amine Methyl 4-(aminomethyl) cyclohexanecarboxylate Reduction->Amine

Caption: Synthesis of the corresponding amine derivative.

Esterification and Polymerization

The hydroxyl group of this compound can undergo esterification with various carboxylic acids or their derivatives (e.g., acyl chlorides) to form new esters.[11][12] Furthermore, this bifunctional monomer can be used in polycondensation reactions to synthesize polyesters.[10][13][14] For instance, it can react with a dicarboxylic acid to form a polyester chain.

Experimental Protocol: Polyester Synthesis

  • In a reaction vessel equipped for polycondensation (with a stirrer, inert gas inlet, and a distillation outlet), combine this compound with a dicarboxylic acid (e.g., adipic acid) and an esterification catalyst (e.g., titanium(IV) isopropoxide).

  • Heat the mixture under an inert atmosphere to a high temperature (e.g., 180-220 °C) to initiate the esterification and drive off water or methanol.

  • After an initial period, apply a vacuum to remove the final traces of the condensation byproduct and to increase the molecular weight of the polymer.

  • The reaction is continued until the desired viscosity or molecular weight is achieved.

  • The resulting polyester is then cooled and can be isolated for characterization.

ReactionReactantsCatalystTemperature (°C)Conditions
Polyesterification Dicarboxylic acidTi(OⁱPr)₄ (example)180 - 220+Inert atmosphere, then vacuum

This technical guide provides a foundational understanding of the key chemical reactions of this compound. The detailed protocols and structured data are intended to facilitate the design and execution of experiments for the synthesis of novel compounds and materials.

References

An In-depth Technical Guide to the Stability of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule featuring both an ester and a primary alcohol. Its chemical stability, particularly of the ester group, is a critical parameter in various applications, including pharmaceuticals, polymer synthesis, and fine chemical manufacturing.[1][2] The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol.[2][3] Understanding the kinetics and mechanisms of this degradation is paramount for predicting its shelf-life, defining appropriate storage conditions, and controlling reaction pathways in synthetic processes. This guide provides a detailed overview of the stability of this compound, outlining the reaction mechanisms, experimental protocols for stability testing, and a comparative analysis of its degradation under acidic and basic environments.

Stability Under Acidic Conditions: Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible reaction that yields 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol.[4][5] The reaction is catalyzed by protons (H+), typically from a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6] The presence of a large excess of water is necessary to drive the equilibrium towards the hydrolysis products.[4][6]

The mechanism of acid-catalyzed ester hydrolysis generally proceeds via a series of protonation and nucleophilic attack steps.[7] The reaction begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.[7] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[8] Following a series of proton transfers, the methanol moiety is eliminated as a neutral molecule, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid product.

Acid_Hydrolysis_Pathway Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Protonated_Ester->Ester - H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Intermediate Protonated Intermediate (Methanol leaving group) Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Intermediate->Tetrahedral_Intermediate Proton Transfer Carboxylic_Acid_Product 4-(hydroxymethyl)cyclohexanecarboxylic acid Protonated_Intermediate->Carboxylic_Acid_Product - Methanol Carboxylic_Acid_Product->Protonated_Intermediate + Methanol Carboxylic_Acid_Product->Carboxylic_Acid_Product - H₃O⁺ (Catalyst Regeneration) Methanol Methanol H3O H₃O⁺ (Catalyst) H2O H₂O

Caption: Acid-Catalyzed Hydrolysis Pathway. (Max Width: 760px)
Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a general procedure for the hydrolysis of a cyclohexanecarboxylate ester and can be adapted for this compound.[1]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in an aqueous solution of a strong acid (e.g., 3 M H₂SO₄).[1] If solubility is limited, a co-solvent such as dioxane or tetrahydrofuran (THF) can be added until a homogeneous solution is achieved.[1]

  • Heating : Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.[1]

  • Monitoring : Monitor the reaction progress periodically using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1] This typically takes between 6 to 18 hours.[1]

  • Work-up : After cooling the reaction mixture to room temperature, extract the product into an organic solvent (e.g., ethyl acetate).[1]

  • Purification : Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1] Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-(hydroxymethyl)cyclohexanecarboxylic acid.[1] Further purification can be achieved by recrystallization or distillation if necessary.[1]

Acid_Hydrolysis_Workflow Start Start: Dissolve Ester in Acidic Solution Reflux Heat to Reflux (80-100°C) (6-18 hours) Start->Reflux Monitor Monitor Reaction Progress (TLC, GC, HPLC) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Cool->Extract Wash_Bicarb Wash with NaHCO₃ Solution Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Anhydrous MgSO₄/Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Product (Recrystallization/Distillation) Concentrate->Purify Purify->Concentrate Needs more purification End End: 4-(hydroxymethyl)cyclohexanecarboxylic acid Purify->End Purified

Caption: Workflow for Acid-Catalyzed Hydrolysis. (Max Width: 760px)

Stability Under Basic Conditions: Saponification

In contrast to acid-catalyzed hydrolysis, base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[1][4] The reaction of this compound with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), yields methanol and the corresponding carboxylate salt (e.g., sodium 4-(hydroxymethyl)cyclohexanecarboxylate).[6][9] The reaction is irreversible because the final step involves the deprotonation of the carboxylic acid by the base, forming a resonance-stabilized carboxylate anion that is unreactive towards the alcohol.[8]

The mechanism for saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[8] This is the rate-determining step and results in the formation of a tetrahedral intermediate.[8] Subsequently, the intermediate collapses, expelling the methoxide ion as the leaving group and forming the carboxylic acid. The methoxide ion then acts as a strong base, deprotonating the carboxylic acid to form methanol and the carboxylate salt.[8]

Saponification_Pathway cluster_products Final Products Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Tetrahedral_Intermediate->Ester - OH⁻ Carboxylic_Acid 4-(hydroxymethyl)cyclohexanecarboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid - CH₃O⁻ Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt + CH₃O⁻ Carboxylate_Salt->Carboxylic_Acid + H⁺ (Workup) Methanol Methanol OH OH⁻ Methoxide CH₃O⁻ H_plus Acid Workup (H⁺)

Caption: Base-Catalyzed Hydrolysis (Saponification) Pathway. (Max Width: 760px)
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes a typical saponification procedure for a methyl ester.[1][10]

  • Reaction Setup : Dissolve this compound in a solvent such as methanol or ethanol in a round-bottom flask.[1] Add an aqueous solution of a strong base like NaOH or KOH (typically 1.1 - 1.5 equivalents).[1]

  • Heating : Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) to accelerate the reaction.[1]

  • Monitoring : Monitor the reaction by TLC or GC until the ester is fully consumed, which usually takes 1-4 hours.[1]

  • Work-up : Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.[1] Dilute the remaining aqueous solution with water.

  • Purification : Wash the aqueous solution with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.[1] Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt, precipitating the carboxylic acid.[10] Extract the 4-(hydroxymethyl)cyclohexanecarboxylic acid with an organic solvent (e.g., ethyl acetate).[1]

  • Isolation : Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the final product.[1]

Saponification_Workflow Start Start: Dissolve Ester in Alcohol/Water with Base (NaOH/KOH) Heat Heat to Reflux (60-80°C) (1-4 hours) Start->Heat Monitor Monitor Reaction Progress (TLC, GC) Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Evaporate Remove Alcohol Solvent Cool->Evaporate Dilute Dilute with Water Evaporate->Dilute Wash Wash with Diethyl Ether Dilute->Wash Acidify Acidify Aqueous Layer (e.g., HCl) Wash->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Dry Dry and Concentrate Extract->Dry End End: 4-(hydroxymethyl)cyclohexanecarboxylic acid Dry->End

Caption: Workflow for Base-Catalyzed Hydrolysis. (Max Width: 760px)

Comparative Data Summary

The stability and degradation pathway of this compound are highly dependent on the pH of the environment. The following table summarizes the key differences between acid- and base-catalyzed hydrolysis.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., H₂SO₄, HCl)[1]Strong Base (e.g., NaOH, KOH)[1]
Reversibility Reversible[1][4]Irreversible[1][4]
Reaction Rate Generally slower[1]Generally faster[1]
Temperature Reflux (typically 80-100 °C)[1]Room temperature to reflux (60-80 °C)[1]
Reaction Time 6 - 18 hours[1]1 - 4 hours[1]
Initial Product Carboxylic acid and alcohol[4]Carboxylate salt and alcohol[6]
Work-up Extraction followed by neutralizationSolvent removal, acidification, then extraction[1]

Conclusion

The stability of this compound is significantly influenced by pH. Under acidic conditions, it undergoes a slow, reversible hydrolysis to form 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol. In contrast, basic conditions promote a rapid and irreversible saponification to yield methanol and the corresponding carboxylate salt. The choice of conditions for handling, storing, or reacting this compound must take these stability characteristics into account. For synthetic applications where the carboxylic acid is the desired product, saponification is generally the preferred method due to its speed and irreversibility, which typically leads to higher yields. This guide provides the foundational knowledge and experimental frameworks for professionals working with this versatile chemical intermediate.

References

The Bifunctional Nature of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Technical Guide to its Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a primary alcohol and a methyl ester functionality on a cyclohexane scaffold, allows for a wide range of selective chemical transformations. This unique arrangement makes it an important intermediate in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. This technical guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, complete with experimental protocols and quantitative data to support its application in research and development.

Chemical Properties and Stereochemistry

This compound exists as both cis and trans isomers, with the stereochemistry of the substituents on the cyclohexane ring playing a crucial role in the properties and applications of its derivatives. The trans isomer is often of particular interest for stereoselective synthesis.[1] The physical and chemical properties of the molecule are summarized below.

PropertyValue
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol
Isomerscis and trans
Key Functional GroupsPrimary alcohol (-CH₂OH), Methyl ester (-COOCH₃)

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired isomer and the available starting materials.

Hydrogenation of Aromatic Precursors

A common industrial method involves the hydrogenation of methyl 4-(hydroxymethyl)benzoate. This reaction saturates the aromatic ring to yield the desired cyclohexane derivative.

G start Methyl 4-(hydroxymethyl)benzoate product This compound start->product Hydrogenation reagents H₂, Pd/C or Raney Ni Ethanol or THF 80-120°C, 10-50 bar reagents->product

Experimental Protocol: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate [1]

  • Substrate Preparation: Methyl 4-(hydroxymethyl)benzoate is synthesized via the esterification of 4-(hydroxymethyl)benzoic acid.

  • Hydrogenation:

    • Catalyst: 5-10 wt% Palladium on carbon (Pd/C) or Raney nickel.

    • Solvent: Ethanol or Tetrahydrofuran (THF).

    • Temperature: 80-120°C.

    • Pressure: 10-50 bar of H₂.

    • Duration: 12-24 hours.

  • Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product can be purified by distillation.

Note: This method can sometimes suffer from low selectivity, with potential for over-reduction.[1]

Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

Direct esterification of the corresponding carboxylic acid is another viable route.

G start 4-(hydroxymethyl)cyclohexanecarboxylic acid product This compound start->product Fischer Esterification reagents Methanol (excess) H₂SO₄ (catalyst) Reflux reagents->product

Experimental Protocol: Fischer Esterification

  • Reaction Setup: A mixture of 4-(hydroxymethyl)cyclohexanecarboxylic acid, a large excess of methanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid is prepared in a round-bottom flask.

  • Reaction: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be purified by distillation or column chromatography.

Bifunctional Reactivity and Synthetic Applications

The presence of both an alcohol and an ester group allows for selective transformations, making this compound a versatile synthetic intermediate.

Reactions at the Hydroxymethyl Group

The primary alcohol can undergo oxidation to an aldehyde or a carboxylic acid, and can also be converted to other functional groups via substitution reactions.

1. Oxidation to Aldehyde or Carboxylic Acid

G start This compound aldehyde Methyl 4-formylcyclohexanecarboxylate start->aldehyde Oxidation acid 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid start->acid Oxidation pcc PCC, CH₂Cl₂ pcc->aldehyde tempo TEMPO, NaOCl tempo->acid

Experimental Protocol: Oxidation to Aldehyde using Pyridinium Chlorochromate (PCC)

  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂), a solution of this compound in CH₂Cl₂ is added in one portion.

  • Reaction: The mixture is stirred at room temperature for several hours. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde can be purified by column chromatography.

Quantitative Data: Oxidation Reactions

Oxidizing AgentProductTypical Yield
Pyridinium Chlorochromate (PCC)AldehydeGood to high
TEMPO/NaOClCarboxylic AcidHigh

2. Conversion to Aminomethyl Group: Synthesis of Tranexamic Acid Precursors

A key application of this molecule is in the synthesis of tranexamic acid, an antifibrinolytic agent. This involves the conversion of the hydroxymethyl group to an aminomethyl group.[1]

G start This compound azide Methyl 4-(azidomethyl)cyclohexanecarboxylate start->azide Step 1 step1 1. Mesylation/Tosylation 2. Azide substitution (NaN₃) step1->azide amine_ester Methyl 4-(aminomethyl)cyclohexanecarboxylate azide->amine_ester Step 2 step2 Reduction (e.g., H₂, Pd/C) step2->amine_ester tranexamic_acid Tranexamic Acid (4-(aminomethyl)cyclohexanecarboxylic acid) amine_ester->tranexamic_acid Step 3 step3 Hydrolysis (e.g., aq. NaOH) step3->tranexamic_acid

Experimental Protocol: Conversion to Aminomethyl Group (Illustrative)

  • Activation of the Alcohol: The hydroxymethyl group is first converted to a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Substitution: The resulting sulfonate ester is then treated with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the azidomethyl intermediate.

  • Reduction of the Azide: The azide is reduced to the primary amine using a variety of methods, such as catalytic hydrogenation (H₂ over Pd/C) or with lithium aluminum hydride.

  • Hydrolysis of the Ester: The final step is the hydrolysis of the methyl ester to the carboxylic acid, typically under basic conditions followed by acidification, to yield tranexamic acid.

Reactions at the Methyl Ester Group

1. Reduction to a Diol

The methyl ester can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

G start This compound product Cyclohexane-1,4-diyldimethanol start->product Reduction reagents LiAlH₄, THF Then H₂O workup reagents->product

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: A solution of this compound in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0°C under an inert atmosphere.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Purification: The resulting precipitate is removed by filtration, and the filtrate is dried and concentrated to give the diol, which can be purified by crystallization or distillation.

2. Hydrolysis to the Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Quantitative Data: Hydrolysis Reactions

ConditionsProductNotes
Aqueous Acid (e.g., H₂SO₄), Heat4-(hydroxymethyl)cyclohexanecarboxylic acidReversible reaction.
Aqueous Base (e.g., NaOH), Heat, then Acidification4-(hydroxymethyl)cyclohexanecarboxylic acidIrreversible (saponification).
Applications in Polymer Synthesis

The bifunctional nature of this compound and its derivatives makes them valuable monomers for the synthesis of polyesters and polyamides. For instance, the corresponding diol, cyclohexane-1,4-diyldimethanol, is a common monomer in polyester production. Similarly, tranexamic acid can be used in the synthesis of polyamides.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of this compound or its derivatives can often be achieved by column chromatography on silica gel, exploiting the small differences in polarity and spatial arrangement of the two isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are also effective for analytical and small-scale preparative separations.[2]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature allows for a wide array of selective transformations, providing access to a diverse range of more complex molecules, including important pharmaceuticals like tranexamic acid and monomers for advanced polymer materials. The synthetic routes and reactions detailed in this guide highlight the strategic importance of this compound for researchers and professionals in the chemical and pharmaceutical industries. A thorough understanding of its reactivity is key to unlocking its full potential in the development of novel molecules and materials.

References

The Role of Precursors in the Synthesis of Tranexamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of tranexamic acid and its derivatives, focusing on the pivotal role of chemical precursors. Tranexamic acid, a synthetic analog of the amino acid lysine, is an important antifibrinolytic agent used to control bleeding.[1][2] Its derivatives are being actively investigated to enhance its therapeutic properties, such as improving skin penetration for cosmetic applications and developing novel drug delivery systems.[3][4] This document details various synthetic pathways, experimental protocols, and quantitative data to serve as a comprehensive resource for professionals in the field of drug development and chemical synthesis.

Synthetic Pathways and Precursors

The synthesis of tranexamic acid and its derivatives can be achieved through various routes, each starting from distinct precursor molecules. The choice of precursor often dictates the reaction conditions and the overall efficiency of the synthesis.

Synthesis of Tranexamic Acid

Several scalable methods for the synthesis of tranexamic acid have been developed, with common precursors including dimethyl terephthalate, 4-methylbenzonitrile, and cyclohexane-1,4-dimethanol.

A notable seven-step route starting from dimethyl terephthalate has been reported to produce tranexamic acid with high purity and yield, avoiding the use of hazardous reagents.[5][6] Another pathway begins with the oxidation of 4-methylbenzonitrile to yield the mononitrile of terephthalic acid, which is then subjected to a series of reduction and isomerization steps.[7] A process involving the reaction of cyclohexane-1,4-dimethanol with sodium bromide has also been described.[8]

Synthesis of Tranexamic Acid Derivatives

The functional groups of tranexamic acid, the carboxylic acid and the primary amine, serve as reactive sites for the synthesis of a wide array of derivatives.

  • N-Acyl Derivatives: N-phthaloyltranexamic acid and N-acetyltranexamic acid are synthesized by reacting tranexamic acid with phthalic anhydride and acetic anhydride, respectively.[9][10]

  • Ester Derivatives: To enhance skin delivery, alkyl ester prodrugs of tranexamic acid, such as butyl and octyl esters, have been synthesized.[3]

  • Metal Complexes: Copper (II) complexes of tranexamic acid and its N-acyl derivatives have been synthesized, showing potential for altered biological activity.[9][10]

  • Triazole Derivatives: Novel antifibrinolytic drugs have been developed by synthesizing 1,2,3-triazole derivatives of tranexamic acid.[11]

Quantitative Data on Synthesis

The efficiency of synthesizing tranexamic acid derivatives is a critical factor in their development. The following table summarizes the reported yields for various synthetic routes.

Precursor(s)DerivativeYield (%)Reference
Tranexamic Acid, Phthalic AnhydrideN-phthaloyltranexamic Acid81.6[10]
Tranexamic Acid, Acetic AnhydrideN-acetyltranexamic Acid83.2[10]
Tranexamic Acid, Copper SulfateDi-tranexamate Diaquo Copper (II)82[10]
Dimethyl terephthalateTranexamic Acid59.2 (overall)[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic processes. The following are key experimental protocols for the synthesis of tranexamic acid and its derivatives.

Synthesis of N-phthaloyltranexamic Acid

Equimolar quantities of tranexamic acid and phthalic anhydride are thoroughly mixed and heated in a paraffin oil bath at 200°C. The molten reaction mixture is then processed to isolate the N-phthaloyltranexamic acid derivative.[9][10]

Synthesis of N-acetyltranexamic Acid

Tranexamic acid is refluxed with acetic anhydride for two hours. The resulting product, N-acetyltranexamic acid, is then isolated and purified.[9]

Synthesis of Di-tranexamate Diaquo Copper (II)

An aqueous solution of tranexamic acid is adjusted to a pH of 9.50 with sodium hydroxide to form the sodium salt. A solution of copper sulfate is then added dropwise with constant stirring. The resulting precipitate of Di-tranexamate Diaquo Copper (II) is filtered, washed, and dried.[9][10]

Synthesis of Tranexamic Acid from Dimethyl Terephthalate

A seven-step synthesis has been reported, which includes the preparation of a key intermediate, methyl 4-(acetamidomethyl)benzoate, through a one-pot hydrogenation and acylation in acetic anhydride using a Ni/Al2O3 catalyst. This method is noted for avoiding toxic reagents like CrO3 and Cl2.[5][6]

Visualizing Synthetic and Signaling Pathways

Diagrams are provided below to illustrate key synthetic routes and the mechanism of action of tranexamic acid.

Synthesis_of_N_Phthaloyltranexamic_Acid TA Tranexamic Acid NP_TA N-Phthaloyltranexamic Acid TA->NP_TA Heat (200°C) PA Phthalic Anhydride PA->NP_TA

Caption: Synthesis of N-Phthaloyltranexamic Acid.

Synthesis_of_N_Acetyltranexamic_Acid TA Tranexamic Acid NA_TA N-Acetyltranexamic Acid TA->NA_TA Reflux AA Acetic Anhydride AA->NA_TA

Caption: Synthesis of N-Acetyltranexamic Acid.

Synthesis_of_Tranexamic_Acid_from_4_Methylbenzonitrile MB 4-Methylbenzonitrile MTA Mononitrile of Terephthalic Acid MB->MTA Oxidation AMBA 4-Aminomethylbenzoic Acid MTA->AMBA Reduction (Raney Nickel) AMCA 4-Aminomethylcyclohexane Carboxylic Acids (mixture) AMBA->AMCA Reduction (Platinum catalyst) TA Tranexamic Acid (trans-isomer) AMCA->TA Crystallization

Caption: Synthesis of Tranexamic Acid from 4-Methylbenzonitrile.

Antifibrinolytic_Mechanism_of_Tranexamic_Acid cluster_plasminogen Plasminogen cluster_fibrin Fibrin Clot Plg Plasminogen Fibrin Fibrin Plg->Fibrin Binds to Plasmin Plasmin Plg->Plasmin LBS Lysine Binding Sites Degradation Fibrin Degradation (Bleeding) Fibrin->Degradation Plasmin->Degradation Causes tPA Plasminogen Activators (t-PA) tPA->Plasmin Activates TA Tranexamic Acid TA->LBS Blocks

Caption: Antifibrinolytic Mechanism of Tranexamic Acid.

References

Methodological & Application

protocol for esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Selective Esterification of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and expert insights for the selective esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid, a bifunctional molecule of significant interest in pharmaceutical and materials science research. The primary challenge in the esterification of this substrate is achieving chemoselectivity, specifically targeting the carboxylic acid moiety while avoiding self-esterification or polymerization involving the primary alcohol. This document outlines two robust methodologies: the classic Fischer-Speier esterification for cost-effective, large-scale synthesis and the milder Steglich esterification for substrates requiring less harsh conditions. We delve into the mechanistic rationale behind each method, provide step-by-step experimental protocols, and discuss critical parameters for process control and validation.

Introduction: The Synthetic Challenge

4-(Hydroxymethyl)cyclohexanecarboxylic acid is a valuable synthetic intermediate, possessing both a nucleophilic primary alcohol and an electrophilic carboxylic acid.[1] This bifunctional nature is a double-edged sword; while it allows for diverse downstream modifications, it also complicates reactions like esterification. Uncontrolled reactions can readily lead to the formation of polyester oligomers, reducing the yield of the desired monomeric ester and complicating purification.

The goal of the protocols described herein is the selective synthesis of esters, such as methyl or ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, which are key precursors in the synthesis of more complex molecules like tranexamic acid derivatives.[2] Success hinges on selecting a methodology that kinetically or thermodynamically favors the reaction of the carboxylic acid with an external alcohol over an intermolecular reaction with another molecule of the starting material.

Rationale for Methodology Selection

Two primary methods are presented, each with distinct advantages based on scale, substrate sensitivity, and available resources.

Method A: Fischer-Speier Esterification

The Fischer-Speier method is a classic, acid-catalyzed esterification that proceeds by refluxing a carboxylic acid with an alcohol.[3][4] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted toward the products.[5][6]

  • Expertise & Causality : For a bifunctional substrate like 4-(hydroxymethyl)cyclohexanecarboxylic acid, the key to preventing polymerization is to use the desired alcohol (e.g., methanol, ethanol) as both the reactant and the solvent. By employing a large molar excess, the concentration of the external alcohol far surpasses that of the substrate's hydroxymethyl group. This high concentration ensures that the protonated carboxylic acid intermediate is preferentially intercepted by the solvent/reactant, kinetically marginalizing the competing intermolecular self-esterification pathway. The removal of the water byproduct also drives the reaction to completion, in accordance with Le Châtelier's principle.[6] This approach is highly atom-economical, robust, and ideal for scaling up production.[7]

Method B: Steglich Esterification

The Steglich esterification is a powerful alternative that operates under mild, generally neutral conditions, making it suitable for acid-sensitive substrates.[8][9] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11]

  • Expertise & Causality : The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[8] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester").[8] This species is then readily attacked by the alcohol to furnish the desired ester. The mild conditions (often 0 °C to room temperature) minimize side reactions. While self-reaction is still possible, it can be controlled by the slow addition of the coupling agent to a solution containing the acid, the external alcohol, and DMAP. The primary drawback is the formation of a urea byproduct that must be removed.[12]

Experimental Protocols & Data

Protocol 1: Fischer-Speier Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

This protocol is optimized for scalability and efficiency, leveraging the principles of mass action to ensure selective esterification.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Workflow A Dissolve Substrate in Excess Methanol B Add H₂SO₄ (Catalyst) A->B C Reflux (6-12h) B->C D Reaction Work-up (Neutralization, Extraction) C->D E Purification (Distillation/Chromatography) D->E F Final Product: Methyl Ester E->F Fischer_Mechanism cluster_0 Mechanism Steps Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl H⁺ (cat.) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + R'OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O Ester Ester Protonated Ester->Ester - H⁺ Steglich_Mechanism A R-COOH + DCC B O-Acylisourea Intermediate A->B Activation C Acyl-DMAP 'Active Ester' B->C + DMAP E Final Ester + DCU + DMAP C->E + R'-OH D R'-OH (Alcohol)

References

Application Note: GC-MS Analysis Protocol for the Purity Assessment of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of purity of methyl 4-(hydroxymethyl)cyclohexanecarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, a crucial derivatization step, silylation, is employed to enhance volatility and thermal stability, ensuring robust and reproducible chromatographic analysis. This document outlines the complete workflow, from sample preparation and derivatization to GC-MS instrument parameters and data analysis, to enable accurate quantification of the main component and potential impurities.

Introduction

This compound is a bifunctional molecule containing both an ester and a primary alcohol, making it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this compound is critical for its intended applications, as impurities can affect reaction yields, product quality, and potentially the safety and efficacy of final drug products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, offering high resolution and structural elucidation capabilities. However, the direct analysis of polar compounds like this compound by GC-MS can be challenging, often leading to poor peak shape and thermal degradation. To overcome these limitations, a derivatization step is necessary. Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used technique to increase the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis.

Experimental Protocol

This protocol details the necessary steps for the purity analysis of this compound by GC-MS, including sample preparation, derivatization, and instrument conditions.

Materials and Reagents
  • This compound sample

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Internal Standard (e.g., a suitable stable isotope-labeled analog or a compound with similar properties but different retention time)

  • GC-grade solvents for dilution (e.g., Hexane)

  • Anhydrous sodium sulfate

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Sample Preparation and Derivatization (Silylation)
  • Sample Weighing: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial.

  • Drying: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will react with the silylation reagent.[1]

  • Internal Standard Addition: Add a known amount of the chosen internal standard to the dried sample.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by the addition of 100 µL of the silylating agent (BSTFA + 1% TMCS or MSTFA).[2]

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[2]

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with a suitable GC-grade solvent, such as hexane, to the desired concentration for GC-MS analysis.

  • Transfer: Transfer the final solution to a GC autosampler vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required for different instruments.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature280 °C
Injection ModeSplit (e.g., 50:1) or Splitless, depending on concentration
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 100°C, hold for 2 minutes; Ramp at 10°C/min to 280°C, hold for 10 minutes
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Data Presentation and Analysis

Identification of Main Component and Impurities

The primary peak in the total ion chromatogram (TIC) will be the trimethylsilyl (TMS) derivative of this compound. Identification is confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Expected Mass Spectrum of TMS-derivatized this compound:

While a library spectrum for the TMS derivative may not be readily available, the expected key fragments would include:

  • Molecular Ion (M+): The molecular weight of the TMS derivative will be the molecular weight of the parent compound (172.22 g/mol ) plus the mass of the TMS group (72 g/mol ) minus the mass of the replaced hydrogen atom (1 g/mol ), resulting in a molecular ion at m/z 244.

  • Characteristic Fragments: Look for characteristic fragments of TMS derivatives, such as a prominent peak at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion. Other significant fragments would arise from the loss of a methyl group from the TMS moiety ([M-15]⁺) and fragmentation of the cyclohexyl ring and ester group.

Potential Impurities:

Based on common synthetic routes, potential impurities to monitor include:

  • 4-(hydroxymethyl)cyclohexanecarboxylic acid: The corresponding carboxylic acid may be present as an unreacted starting material or a hydrolysis product. This will also be derivatized (di-TMS derivative) under the described conditions.

  • Byproducts from Hydrogenation: If the starting material was an aromatic precursor, incompletely hydrogenated species could be present.[2]

  • Diester Byproducts: In some industrial preparations, a diester byproduct, 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, may be formed.[2]

Quantitative Analysis

The purity of the this compound is determined by calculating the peak area percentage of its TMS derivative relative to the total peak area of all components in the chromatogram. For more accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound, and the concentration of the sample can be determined using the internal standard method.

Table 1: Representative Quantitative Data

CompoundRetention Time (min)Peak AreaArea %Identity Confirmation
TMS-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate[To be determined experimentally][Example: 9850000][Example: 98.5%]Confirmed by Mass Spectrum
Impurity 1 (e.g., di-TMS-4-(hydroxymethyl)cyclohexanecarboxylic acid)[To be determined experimentally][Example: 100000][Example: 1.0%]Tentative ID by MS library/fragmentation
Impurity 2 (Unknown)[To be determined experimentally][Example: 50000][Example: 0.5%]Further investigation needed
Total 10000000 100.0%

Note: The retention times and peak areas are illustrative and will need to be determined experimentally.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh Sample (1-5 mg) Dry Dry Sample (N2 stream) Sample->Dry Add_IS Add Internal Standard Dry->Add_IS Dissolve Dissolve in Pyridine Add_IS->Dissolve Add_Silylating_Agent Add BSTFA/MSTFA Dissolve->Add_Silylating_Agent React Heat at 70°C for 60 min Add_Silylating_Agent->React Cool Cool to Room Temperature React->Cool Dilute Dilute with Hexane Cool->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Identify Components (MS Library/Fragmentation) Integrate->Identify Quantify Quantify Purity (Area % / Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

References

Application Notes & Protocols for the Synthesis of High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the synthesis of high-performance polyamides, a class of polymers renowned for their exceptional thermal, mechanical, and chemical resistance properties. Tailored for researchers, scientists, and professionals in materials science and polymer chemistry, this document elucidates the core synthetic methodologies, including low-temperature solution polycondensation, interfacial polymerization, and solid-state polymerization. Each section offers a robust theoretical framework, explaining the causality behind experimental choices, alongside step-by-step protocols. The guide is designed to serve as a practical resource for the laboratory-scale synthesis of high-performance polyamides such as aramids and polyphthalamides (PPAs), facilitating innovation in advanced materials development.

Introduction to High-Performance Polyamides

High-performance polyamides (HPPAs) are a distinguished class of engineering thermoplastics characterized by repeating amide linkages (-CO-NH-) in their molecular backbone. Unlike conventional aliphatic polyamides such as nylon 6 or nylon 6,6, HPPAs incorporate aromatic structures, which imparts superior properties.[1] This aromaticity leads to enhanced thermal stability, greater mechanical strength and stiffness, and improved chemical resistance.[2][[“]]

Two prominent families of HPPAs are:

  • Aramids (Aromatic Polyamides): These are fully aromatic polyamides where both the diacid and diamine monomers are aromatic.[4] They are known for their exceptional strength-to-weight ratio and thermal stability, with well-known examples being poly(p-phenylene terephthalamide) (Kevlar®) and poly(m-phenylene isophthalamide) (Nomex®).[4][5]

  • Polyphthalamides (PPAs): These are semi-aromatic polyamides where at least 55 mole percent of the carboxylic acid portion is a combination of terephthalic acid (TPA) and/or isophthalic acid (IPA).[2][6] PPAs offer a balance of high-temperature performance, mechanical strength, and processability, making them suitable for replacing metals in demanding applications.[2][7][8]

The synthesis of HPPAs requires precise control over reaction conditions to achieve high molecular weights, which are crucial for obtaining the desired physical properties. The choice of synthetic route is dictated by the specific monomers, the desired polymer architecture, and the intended application.

Synthetic Methodologies for High-Performance Polyamides

The primary methods for synthesizing high-performance polyamides are solution polycondensation, interfacial polymerization, and solid-state polymerization. Each technique offers distinct advantages and is suited for different types of polyamide structures.

Low-Temperature Solution Polycondensation

This is a widely employed method for synthesizing aramids, which often have high melting points and are insoluble in common organic solvents.[9] The polymerization is conducted in a solvent at low temperatures, typically using highly reactive diacid chlorides and diamines as monomers.[10]

Causality Behind Experimental Choices:

  • Low Temperature: Using temperatures near 0°C minimizes side reactions and promotes the formation of linear, high molecular weight polymers.[10]

  • Diacid Chlorides: The high reactivity of diacid chlorides compared to dicarboxylic acids allows the polymerization to proceed at low temperatures.[11]

  • Aprotic Polar Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are used to dissolve the monomers and the resulting polymer.[9]

  • Inorganic Salts: The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) enhances the solubility of the aromatic polyamide by disrupting the strong hydrogen bonding between polymer chains.[9][12]

Experimental Protocol: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)

  • Reactor Setup: A dry, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is used as the polymerization reactor.

  • Solvent and Monomer Preparation: In the reactor, dissolve p-phenylenediamine (PPD) in N-methyl-2-pyrrolidone (NMP) containing anhydrous lithium chloride under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride (TCl) to the stirred solution. The TCl should be in powdered form to ensure rapid dissolution and reaction.[13]

  • Polymerization: Continue stirring the reaction mixture at a low temperature. As the polymerization progresses, the viscosity of the solution will increase significantly, and a gel-like polymer may form.[13]

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like water or methanol.

  • Washing and Drying: Thoroughly wash the precipitated polymer with water and then methanol to remove the solvent, unreacted monomers, and inorganic salts. Dry the polymer under vacuum at an elevated temperature.

Diagram: Low-Temperature Solution Polycondensation Workflow

G cluster_prep Monomer & Solvent Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification PPD p-Phenylenediamine (PPD) Reactor Reaction Vessel (0-5°C, N2 atmosphere) PPD->Reactor NMP_LiCl NMP with LiCl NMP_LiCl->Reactor TCl Terephthaloyl Chloride (TCl) TCl->Reactor Slow Addition Precipitation Precipitation in Water/Methanol Reactor->Precipitation High Viscosity Solution Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Product Final_Product Drying->Final_Product PPTA Polymer

Caption: Workflow for PPTA synthesis via solution polycondensation.

Interfacial Polymerization

Interfacial polymerization is a rapid and versatile technique that occurs at the interface of two immiscible liquids.[14] One monomer is dissolved in an aqueous phase, and the other in an organic phase.[15] This method is particularly useful for creating thin polyamide films, such as those used in reverse osmosis membranes.[14][16]

Causality Behind Experimental Choices:

  • Immiscible Solvents: The use of two immiscible solvents, typically water and a non-polar organic solvent like hexane, creates a distinct interface where the polymerization is confined.[15]

  • Monomer Partitioning: A diamine is usually dissolved in the aqueous phase, while a diacid chloride is dissolved in the organic phase.[14]

  • Acid Scavenger: An acid acceptor, such as sodium hydroxide or sodium carbonate, is often added to the aqueous phase to neutralize the HCl byproduct, driving the reaction to completion.[13]

Experimental Protocol: Synthesis of a Polyamide Thin Film

  • Aqueous Phase Preparation: Prepare an aqueous solution of a diamine (e.g., m-phenylenediamine) and an acid scavenger (e.g., sodium carbonate).

  • Organic Phase Preparation: Prepare a solution of a diacid chloride (e.g., trimesoyl chloride) in an organic solvent (e.g., hexane).

  • Interfacial Reaction: Carefully pour the organic phase onto the aqueous phase without agitation to form a distinct interface. A thin film of polyamide will form instantaneously at the interface.[13]

  • Film Removal: The formed polyamide film can be continuously withdrawn from the interface.

  • Washing and Drying: Wash the film with water and a suitable solvent to remove unreacted monomers and byproducts, then dry it.

Diagram: Interfacial Polymerization Process

G Aqueous_Phase Aqueous Phase (Diamine + Acid Scavenger) Interface Polymerization at Interface Aqueous_Phase->Interface Organic_Phase Organic Phase (Diacid Chloride in Hexane) Organic_Phase->Interface Polymer_Film Polyamide Film Formation Interface->Polymer_Film

Caption: Schematic of interfacial polymerization for polyamide film synthesis.

Solid-State Polymerization (SSP)

Solid-state polymerization is a post-polymerization technique used to increase the molecular weight of a prepolymer.[17] The prepolymer, in the form of pellets or powder, is heated to a temperature below its melting point but above its glass transition temperature in an inert atmosphere or under vacuum.[17][18]

Causality Behind Experimental Choices:

  • High Temperature (Below Melting Point): This provides sufficient chain mobility for the end groups to react without melting the polymer, which is crucial for maintaining the solid form.[17]

  • Inert Atmosphere/Vacuum: The removal of condensation byproducts (e.g., water) is essential to shift the equilibrium towards polymer formation and achieve a higher degree of polymerization.[18][19]

  • Particle Size: Smaller particle sizes can enhance the diffusion of byproducts out of the polymer, potentially increasing the polymerization rate.[20]

Experimental Protocol: Solid-State Polymerization of a Polyamide Prepolymer

  • Prepolymer Preparation: Obtain or synthesize a low molecular weight polyamide prepolymer.

  • Reactor Setup: Place the prepolymer in a reactor that can be heated and purged with an inert gas (e.g., nitrogen) or subjected to a vacuum. A rotary evaporator or a fluidized bed reactor can be used.

  • Heating and Purging: Heat the prepolymer to the desired SSP temperature (e.g., 10-40°C below the melting point) while continuously purging with nitrogen or applying a vacuum.[21]

  • Polymerization: Maintain the temperature and inert atmosphere/vacuum for a specified period (e.g., several hours to days) to allow the molecular weight to increase.[20]

  • Cooling: Cool the reactor to room temperature under an inert atmosphere before exposing the high molecular weight polymer to air.

Characterization of High-Performance Polyamides

The successful synthesis of high-performance polyamides should be verified through various characterization techniques to determine their molecular weight, structure, and thermal properties.

Property Characterization Technique Purpose
Molecular Weight Gel Permeation Chromatography (GPC)To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).[22]
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the formation of amide linkages and verify the polymer structure.[19][22]
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature.[22][23]
Mechanical Properties Tensile TestingTo measure properties such as tensile strength, modulus, and elongation at break.[12][23]

Applications of High-Performance Polyamides

The exceptional properties of HPPAs make them suitable for a wide range of demanding applications:

  • Aerospace and Military: Used in ballistic-rated body armor, composites for aircraft structures, and fire-resistant fabrics due to their high strength and thermal stability.[4][5][13]

  • Automotive: Employed in under-the-hood components, fuel lines, and electrical systems where high-temperature and chemical resistance are required.[1][6][24]

  • Electronics: Utilized for connectors, switches, and insulation due to their excellent electrical insulating properties and dimensional stability.[25]

  • Industrial: Used in conveyor belts, bearings, and gears because of their toughness and wear resistance.[24]

Conclusion

The synthesis of high-performance polyamides is a nuanced field that requires a deep understanding of polymerization chemistry and reaction engineering. The choice of synthetic methodology—be it low-temperature solution polycondensation for intractable aramids, interfacial polymerization for thin films, or solid-state polymerization for achieving ultra-high molecular weights—is critical to tailoring the final properties of the material. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively synthesize and characterize these advanced materials, paving the way for innovations in a multitude of technological fields.

References

use as a building block in organic synthesis and materials science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Terephthalic Acid

Introduction

Terephthalic acid (TA), a dicarboxylic acid with the formula C₆H₄(CO₂H)₂, is a fundamental building block in the fields of organic synthesis and materials science.[1][2] This white, crystalline solid is a commodity chemical produced on a massive scale, primarily from the oxidation of p-xylene.[1][3] Its rigid, linear structure, conferred by the para-substituted benzene ring, and the reactivity of its two carboxylic acid groups make it an exceptionally versatile precursor for a wide range of valuable products.[4] In materials science, TA is the cornerstone monomer for producing polyethylene terephthalate (PET), a ubiquitous polyester used in packaging and textiles.[1][2][4] It is also a critical organic linker for the synthesis of high-porosity metal-organic frameworks (MOFs).[1][5] In organic synthesis, TA and its derivatives serve as key intermediates in the manufacturing of pharmaceuticals, dyes, and other performance polymers.[4][6][7]

Application I: Materials Science - Synthesis of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Terephthalic acid is a common and vital "linker" molecule used to build these structures. The resulting MOFs, such as UiO-66, MIL-53, and MOF-5, exhibit exceptionally high surface areas and tunable pore sizes, making them prime candidates for applications in gas storage, catalysis, and separation.[5][8]

Quantitative Data: Properties of TA-Based MOFs
MOF NameMetal IonSolvent SystemBET Surface Area (m²/g)Key Properties & Applications
Al-MOF AluminumDMF/Methanol563.9Adsorbent for toxic dyes (e.g., Congo Red)[9]
UiO-66 ZirconiumDMF or Water-based~1200-1600High thermal and chemical stability, gas separation[5][10]
Fe-MOF (MIL-53) IronDMF13.75 - 1157 (shape-dependent)Heterogeneous catalysis, flexible "breathing" structure[8]
Zn-MOF ZincWater-Photocatalytic degradation of organic pollutants (Methyl Orange)[11]
Cu-MOF CopperWater-Photocatalytic degradation of organic pollutants (Methyl Orange)[11]
Experimental Protocol: Solvothermal Synthesis of a Nickel-based MOF (Ni-MOF)

This protocol describes the synthesis of a Nickel-MOF using terephthalic acid as the organic linker, adapted from a standard solvothermal method.[12]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂TPA)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Glass reactor bottle (e.g., Duran)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Oven

Procedure:

  • Solution A Preparation: In a 50 mL beaker, dissolve 2.4 g of Ni(NO₃)₂·6H₂O in 33 mL of distilled water. Stir with a magnetic stirrer until the solid is completely dissolved.

  • Solution B Preparation: In a separate beaker, add 2.5 g of terephthalic acid to 189 mL of DMF. Stir until the terephthalic acid is fully dissolved.

  • Mixing and Reaction: Pour Solution A into Solution B within a glass reactor bottle. Continue stirring the combined mixture for 15 minutes at room temperature.

  • Solvothermal Synthesis: Seal the glass reactor and place it in an oven pre-heated to 100°C. Allow the reaction to proceed for 24 hours.

  • Isolation and Washing: After 24 hours, carefully remove the reactor from the oven and allow it to cool to room temperature. A solid precipitate (the Ni-MOF) will have formed.

  • Filter the solid product using a Buchner funnel under vacuum.

  • Wash the collected solid with fresh DMF and then with methanol to remove any unreacted starting materials and solvent trapped within the pores.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 80-120°C) to yield the purified Ni-MOF.

Application II: Organic Synthesis - Polymer Chemistry

The most significant industrial application of terephthalic acid is in the production of polyethylene terephthalate (PET).[3][13] This is achieved through a two-step process involving esterification with ethylene glycol, followed by polycondensation.[13][14]

Quantitative Data: PET Synthesis Parameters
Process StepReactantsTemperature (°C)PressureBy-product
Esterification Purified Terephthalic Acid (PTA), Mono Ethylene Glycol (MEG)240–270AtmosphericWater[13]
Polycondensation Bis(2-hydroxyethyl) terephthalate (BHET)Up to 280High VacuumEthylene Glycol[13]

Note: An alternative route uses Dimethyl Terephthalate (DMT) in a transesterification reaction with MEG, producing methanol as a by-product.[13]

Experimental Protocol: Laboratory Scale Synthesis of PET Intermediate

This protocol is adapted from an undergraduate-level experiment mimicking the first stage of industrial PET production, focusing on the formation of the intermediate, bis-(2-hydroxyethyl)terephthalate (BHET), via transesterification from dimethyl terephthalate (DMTP).[15]

Materials:

  • Dimethyl terephthalate (DMTP)

  • Ethylene glycol (Ethane diol)

  • Sodium metal (catalyst)

  • Anti-bumping granules

  • 250 mL round-bottom flask

  • Heating mantle

  • Reflux condenser and distillation apparatus

Procedure:

  • Reaction Setup: Place 5.0 g of dimethyl terephthalate, 80 mL of ethylene glycol, and a few anti-bumping granules into a 250 mL round-bottom flask.

  • Catalyst Addition: Carefully add a very small piece (~0.1 g) of sodium metal to the mixture. (Caution: Sodium reacts vigorously with water).

  • Esterification/Transesterification: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 45 minutes. During this step, the DMTP reacts with ethylene glycol to form the BHET intermediate and methanol.

  • By-product Removal: After the reflux period, cool the mixture slightly. Reconfigure the apparatus for fractional distillation to remove the methanol by-product.

  • Polycondensation (Demonstration): To demonstrate the subsequent polymerization step, a small, dry sample of the BHET intermediate can be heated strongly on a hot plate. The material will become more viscous as short polymer chains form and ethylene glycol is evolved.

  • Isolation: The bulk sample is cooled, and the resulting solid can be washed with water and dried thoroughly.

Application III: Pharmaceutical and Drug Development

Terephthalic acid serves as a valuable intermediate and building block in the pharmaceutical industry.[4][6] Its rigid structure can be incorporated into complex drug molecules, and its derivatives are explored for various biological activities, including antimicrobial and anticancer effects.[16] For example, substituted aminoterephthalic acids, derived from the nitration and subsequent reduction of TA, are key precursors for further functionalization in drug discovery.[16]

Experimental Protocol: Synthesis of 2,5-Dinitroterephthalic Acid

This protocol describes a foundational step for creating functionalized TA derivatives: the nitration of terephthalic acid.[16]

Materials:

  • Terephthalic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Stir plate and magnetic stir bar

Procedure:

  • Acid Mixture Preparation: In a round-bottom flask placed in an ice bath, carefully and slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

  • Addition of Terephthalic Acid: While stirring the cooled nitrating mixture, slowly add terephthalic acid in small portions, ensuring the temperature remains controlled.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove residual acid, and then recrystallize from an appropriate solvent to obtain pure 2,5-dinitroterephthalic acid. This dinitro-derivative can then be reduced to form 2,5-diaminoterephthalic acid, a versatile precursor for further synthesis.

Visualizations

Logical Workflow: From PET Waste to Value-Added MOFs

This diagram illustrates the logical flow of upcycling PET plastic waste into terephthalic acid, which is then used as a building block for synthesizing high-value Metal-Organic Frameworks (MOFs).[5][17][18]

PET_to_MOF_Workflow cluster_recycling Chemical Recycling cluster_synthesis Materials Synthesis PET PET Plastic Waste Hydrolysis Alkaline or Enzymatic Hydrolysis PET->Hydrolysis Depolymerization TPA Terephthalic Acid (TA) (Recovered Linker) Hydrolysis->TPA Purification Reaction Solvothermal Synthesis TPA->Reaction Metal Metal Salt (e.g., NiCl₂, ZrCl₄) Metal->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction MOF Metal-Organic Framework (MOF) Reaction->MOF Self-Assembly

Caption: Workflow for upcycling PET waste into valuable MOF materials.

Experimental Workflow: Solvothermal MOF Synthesis

This diagram outlines the key steps in a typical laboratory procedure for synthesizing a Metal-Organic Framework using a solvothermal method.

MOF_Synthesis_Workflow start Start prep_A Prepare Metal Salt Solution start->prep_A prep_B Prepare Linker (TA) Solution start->prep_B mix Combine Solutions in Reactor prep_A->mix prep_B->mix react Heat in Oven (e.g., 100°C, 24h) mix->react cool Cool to Room Temp. react->cool filter Filter & Wash Product cool->filter dry Dry under Vacuum filter->dry end Purified MOF dry->end

Caption: Step-by-step workflow for solvothermal MOF synthesis.

Signaling Pathway: Polymerization of PET

This diagram illustrates the simplified reaction pathway for the formation of Polyethylene Terephthalate (PET) from its monomers, Terephthalic Acid and Ethylene Glycol.

PET_Polymerization cluster_steps Reaction Steps TA Terephthalic Acid (TA) Ester Esterification (240-270°C) TA->Ester EG Ethylene Glycol (EG) EG->Ester Poly Polycondensation (>270°C, Vacuum) Ester->Poly BHET Intermediate H2O Water Ester->H2O By-product PET Polyethylene Terephthalate (PET) Poly->PET EG_out Ethylene Glycol Poly->EG_out By-product

References

laboratory scale-up synthesis of methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Laboratory Scale-Up Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed protocol and technical guide for the , a critical bifunctional intermediate in the pharmaceutical and polymer industries. The synthesis is achieved through the selective mono-reduction of dimethyl 1,4-cyclohexanedicarboxylate. This guide emphasizes experimental causality, safety, and process optimization, designed for researchers and drug development professionals. It includes a step-by-step protocol, mechanistic insights, and methods for purification and characterization.

Introduction and Strategic Overview

This compound is a valuable molecular building block, featuring both an ester and a primary alcohol functional group. This unique structure allows for selective and sequential chemical transformations, making it a key precursor in the synthesis of molecules like 4-(aminomethyl)cyclohexanecarboxylic acid (a derivative of tranexamic acid) and as a monomer for creating high-performance polyamides and polyesters.[1] The molecule exists as both cis and trans isomers, with the trans isomer often being of particular interest for stereoselective synthesis.[1]

While several synthetic routes exist, including the hydrogenation of aromatic precursors or the esterification of the corresponding carboxylic acid, these methods can suffer from low selectivity or require harsh conditions unsuitable for scale-up.[1][2] This guide focuses on a robust and scalable strategy: the selective mono-reduction of the readily available and cost-effective starting material, dimethyl 1,4-cyclohexanedicarboxylate.

The primary challenge in this synthesis is achieving selective reduction of one ester group while leaving the second intact. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both esters to the diol.[3][4][5] Therefore, a milder reagent is required. Sodium borohydride (NaBH₄) is typically selective for aldehydes and ketones and does not readily reduce esters under standard conditions.[3][6][7] However, its reactivity can be modulated. By carefully controlling stoichiometry, temperature, and reaction time, NaBH₄ can be employed for the selective mono-reduction of the diester, offering a safer and more controlled alternative to more aggressive hydrides for a scaled-up laboratory setting.

Reaction Mechanism and Reagent Rationale

The core transformation is a nucleophilic acyl substitution. The hydride ion (H⁻), delivered from sodium borohydride, acts as a nucleophile, attacking the electrophilic carbonyl carbon of one of the ester groups.

Mechanism of Ester Reduction:

  • Nucleophilic Attack: A hydride ion from the borohydride complex attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the methoxide (⁻OCH₃) as a leaving group. This step forms an intermediate aldehyde.

  • Second Hydride Attack: The aldehyde formed is more reactive than the starting ester and is immediately attacked by another hydride equivalent. This second nucleophilic attack forms a new tetrahedral alkoxide intermediate.

  • Protonation: Upon acidic or aqueous work-up, the resulting alkoxide is protonated to yield the final primary alcohol product.[8][9]

Why Sodium Borohydride (NaBH₄)?

  • Selectivity and Safety: NaBH₄ is significantly less reactive than LiAlH₄.[3] The Al-H bond in LiAlH₄ is more polar than the B-H bond in NaBH₄, making the former a much more potent hydride donor.[5][10] This lower reactivity of NaBH₄ allows for greater control, reducing the risk of over-reduction to the diol. Furthermore, NaBH₄ is safer to handle; it does not react as violently with trace moisture and can be used in protic solvents like methanol or ethanol, simplifying the experimental setup.[3]

  • Cost-Effectiveness: For scale-up operations, NaBH₄ is an economically viable reagent.

The key to success lies in exploiting the kinetic difference between the first and second reduction. By using a controlled amount of NaBH₄ (approximately 1.0-1.5 equivalents relative to the diester), we can favor the formation of the mono-reduced product. The reaction must be carefully monitored to halt it before significant formation of the diol byproduct occurs.

Experimental Protocol: Scale-Up Synthesis

This protocol describes the synthesis starting from 50 grams of dimethyl 1,4-cyclohexanedicarboxylate.

Materials and Equipment
Reagents & Solvents Grade Quantity Supplier
Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)≥97%50.0 gSigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%, powder10.4 gSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%500 mLAcros Organics
Methanol (MeOH)ACS Grade250 mLFisher Scientific
Ethyl Acetate (EtOAc)ACS Grade1 LVWR
HexanesACS Grade2 LVWR
Hydrochloric Acid (HCl)1 M, aqueous200 mLJ.T. Baker
Saturated Sodium Chloride (Brine)500 mLLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Granular50 gEMD Millipore
Silica Gel60 Å, 230-400 mesh500 gSorbent Technologies

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a Teflon paddle

  • Reflux condenser with a nitrogen/argon inlet

  • 500 mL pressure-equalizing dropping funnel

  • Thermometer and a thermocouple temperature controller

  • Heating mantle and a large ice-water bath

  • 2 L separatory funnel

  • Rotary evaporator

  • Glass column for chromatography (5-7 cm diameter)

  • Standard laboratory glassware and TLC plates (silica gel 60 F₂₅₄)

Synthesis Workflow Diagram

SynthesisWorkflow A 1. Reactor Setup - Assemble 1L 3-neck flask - Purge with Nitrogen B 2. Reagent Charging - Dissolve 50g Diester in 250mL THF A->B Inert Atmosphere C 3. Reduction - Cool to 0-5°C - Slowly add NaBH₄ (10.4g) in 250mL MeOH over 2h B->C Controlled Temp D 4. Reaction & Monitoring - Stir at RT for 12-18h - Monitor by TLC (EtOAc/Hexane 1:1) C->D Maintain Temp E 5. Quenching - Cool to 0°C - Slowly add 1M HCl to pH ~6-7 D->E Reaction Complete F 6. Work-up - Partition between EtOAc and Water - Separate layers E->F Gas Evolution! G 7. Purification - Wash organic layer with Brine - Dry over Na₂SO₄ F->G H 8. Concentration - Remove solvent via rotary evaporation G->H I 9. Column Chromatography - Purify crude oil on silica gel - Elute with EtOAc/Hexane gradient H->I Crude Product J 10. Final Product - Isolate pure product - Characterize (NMR, MS) I->J Pure Fractions

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reactor Setup: Assemble the 1 L three-neck flask with the overhead stirrer, condenser (with N₂ inlet), and dropping funnel. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Dissolution of Starting Material: To the reaction flask, add dimethyl 1,4-cyclohexanedicarboxylate (50.0 g, 250 mmol) and anhydrous THF (250 mL). Stir until all the solid has dissolved.

  • Preparation of Reducing Agent: In a separate flask, carefully suspend sodium borohydride (10.4 g, 275 mmol, 1.1 eq) in methanol (250 mL). Caution: NaBH₄ reacts with methanol to generate hydrogen gas; prepare this suspension in a well-ventilated fume hood just before use.

  • Controlled Addition: Cool the reaction flask containing the diester solution to 0-5 °C using an ice-water bath. Transfer the NaBH₄/MeOH suspension to the dropping funnel and add it dropwise to the stirred diester solution over approximately 2 hours. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC (eluent: 1:1 Ethyl Acetate/Hexanes). The starting diester will have a high Rf, the product a medium Rf, and the diol byproduct a low Rf (near the baseline). The reaction should be stopped when the starting material spot is significantly diminished but before a large amount of the diol spot appears.

  • Quenching: Once the reaction has reached the desired conversion, cool the flask back down to 0 °C in an ice bath. CAUTION: Quenching is exothermic and releases hydrogen gas. Slowly and carefully add 1 M HCl dropwise to the reaction mixture to neutralize the excess NaBH₄ and the borate esters. Continue addition until gas evolution ceases and the pH of the aqueous phase is ~6-7.

  • Work-up and Extraction: Transfer the mixture to the 2 L separatory funnel. Add ethyl acetate (300 mL) and deionized water (200 mL). Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 150 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated brine (2 x 200 mL) to remove residual methanol and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield a colorless or pale yellow crude oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Packing: Slurry pack the column with 20% ethyl acetate in hexanes.

    • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the silica gel.

    • Elution: Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc). Collect fractions and analyze by TLC.

    • Isolation: Combine the pure fractions containing the desired product and concentrate using a rotary evaporator to yield this compound as a clear, viscous oil. An expected yield is typically in the range of 60-75%.

Safety and Handling Precautions

  • Sodium Borohydride: NaBH₄ is a flammable solid that is water-reactive. It reacts with water, acids, and protic solvents to produce flammable hydrogen gas, which can ignite spontaneously.[11] Always handle NaBH₄ under an inert, dry atmosphere.[11] Store it in a tightly sealed container in a cool, dry place away from acids and water.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-retardant lab coat, safety goggles or a face shield, and chemically resistant gloves.[13]

  • Ventilation: All operations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors and to safely vent any hydrogen gas produced.[12]

  • Spill Response: In case of a spill, do not use water.[13] Cover the spill with a non-combustible absorbent material like dry sand or dry lime, and place it in a sealed container for disposal.[11][13]

  • Waste Disposal: Quench any residual NaBH₄ carefully before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Mechanistic Rationale Diagram

Caption: Simplified mechanism of the selective mono-reduction of the diester.

References

Application Note: Purification of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule increasingly utilized as a versatile building block in organic synthesis and medicinal chemistry. Its cyclohexane core, coupled with ester and primary alcohol functionalities, makes it a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. The purity of this intermediate is paramount to ensure the desired outcome of subsequent reactions, necessitating a robust purification method. Column chromatography is a widely employed technique for the purification of such moderately polar organic compounds. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1] For the purification of this compound, a polar stationary phase (silica gel) is used in conjunction with a non-polar to moderately polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

The target compound, containing a polar hydroxyl and a moderately polar ester group, will have a moderate affinity for the silica gel. Less polar impurities will travel through the column more quickly with the mobile phase, while more polar impurities will be more strongly adsorbed to the stationary phase. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted, allowing for the isolation of the pure product.

Potential Impurities

The primary impurities in a sample of this compound will depend on its synthetic route. A common method for its synthesis is the hydrogenation of methyl 4-(hydroxymethyl)benzoate. In this case, potential impurities could include:

  • Unreacted starting material: Methyl 4-(hydroxymethyl)benzoate (a more polar, aromatic compound).

  • Hydrogenation byproducts: Intermediates with partially saturated rings or over-reduced products.

  • Solvents and reagents from the reaction.

Experimental Overview

The purification process involves the following key steps:

  • Thin-Layer Chromatography (TLC) Analysis: To determine the optimal mobile phase composition and monitor the purification progress.

  • Column Preparation: Packing the chromatography column with a silica gel slurry.

  • Sample Loading: Applying the crude product mixture to the top of the column.

  • Elution: Passing the mobile phase through the column to separate the compounds.

  • Fraction Collection and Analysis: Collecting the eluted solvent in fractions and identifying those containing the pure product using TLC.

  • Solvent Removal: Evaporating the solvent from the pure fractions to obtain the purified compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the purification of this compound by column chromatography.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard grade silica is generally suitable.
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v)The optimal ratio should be determined by TLC.
TLC Rf Value (Target) ~0.2-0.4In the selected mobile phase for optimal separation.
Sample Loading Ratio 1:30 to 1:50 (crude sample:silica gel by weight)A lower ratio provides better separation.
Crude Sample Purity ~80-90%Purity can be initially assessed by TLC or ¹H NMR.
Post-Purification Purity >98%Assessed by analytical techniques like NMR or GC-MS.
Recovery Yield 85-95%Yield can be affected by compound stability and careful fraction collection.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • TLC plates (silica gel coated with fluorescent indicator F254)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde, phosphomolybdic acid, or potassium permanganate)

  • Collection tubes/flasks

  • Rotary evaporator

Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
  • Prepare several small developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto separate TLC plates.

  • Develop the plates in the different solvent systems.

  • Visualize the plates under a UV lamp and then with a suitable stain. The target compound should be UV active if it contains aromatic impurities, and the hydroxyl group can be visualized with stains like p-anisaldehyde or phosphomolybdic acid.[2][3]

  • The ideal mobile phase will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.

Column Chromatography Protocol
  • Column Preparation (Slurry Packing):

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) over the plug.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Open the stopcock to allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent to the top of the sand layer.

    • Add a small amount of fresh eluent to rinse the sides of the column and allow it to adsorb as well.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a steady flow rate. For flash chromatography, gentle air pressure can be applied.

    • If a gradient elution is necessary (if compounds are far apart in polarity), start with the less polar solvent mixture and gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot the crude mixture, the target compound standard (if available), and aliquots from several fractions on the same TLC plate.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compound as a viscous oil or solid.

    • Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Visualizations

Experimental Workflow

experimental_workflow start_end start_end process process decision decision output output start Start tlc_optim 1. TLC Optimization (Hexane:EtOAc) start->tlc_optim prep_col 2. Prepare Silica Column tlc_optim->prep_col load_sample 3. Load Crude Sample prep_col->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect_frac 5. Collect Fractions elute->collect_frac monitor_tlc 6. Monitor Fractions by TLC collect_frac->monitor_tlc pure_frac Pure Fractions? monitor_tlc->pure_frac pure_frac->elute No combine_frac 7. Combine Pure Fractions pure_frac->combine_frac Yes evap 8. Solvent Evaporation combine_frac->evap purified_prod Purified Product evap->purified_prod end End purified_prod->end

Caption: Workflow for the purification of this compound.

Logical Relationship of Components

separation_principle cluster_column phase phase component component interaction interaction column Chromatography Column product This compound (Moderately Polar) column->product Elutes impurity1 Less Polar Impurities column->impurity1 Elutes First impurity2 More Polar Impurities (e.g., Starting Material) column->impurity2 Elutes Last or is Retained stat_phase Stationary Phase (Silica Gel - Polar) mob_phase Mobile Phase (Hexane:EtOAc - Non-polar/Moderately Polar) mob_phase->column Flows through product->stat_phase Moderate Adsorption impurity1->stat_phase Weak Adsorption impurity2->stat_phase Strong Adsorption

Caption: Principle of separation in column chromatography.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a versatile bifunctional building block crucial for the synthesis of a wide array of pharmaceutical intermediates. Its cyclohexane core is a common motif in drug discovery, offering favorable ADME (absorption, distribution, metabolism, and excretion) properties. The presence of both a primary alcohol and a methyl ester allows for orthogonal chemical modifications, paving the way for the construction of complex molecular architectures. This guide provides detailed protocols and expert insights into two fundamental transformations of this starting material: the selective oxidation of the primary alcohol to an aldehyde and the conversion of the alcohol into a sulfonate ester, a superior leaving group for nucleophilic substitution. These pathways yield key intermediates such as methyl 4-formylcyclohexanecarboxylate and methyl 4-((methylsulfonyl)oxymethyl)cyclohexanecarboxylate, which are precursors to important active pharmaceutical ingredients (APIs), including the antifibrinolytic agent Tranexamic Acid.

Introduction: The Strategic Value of a Bifunctional Scaffold

In medicinal chemistry, the 1,4-disubstituted cyclohexane ring is a privileged scaffold. It serves as a rigid, non-aromatic spacer that can orient functional groups in well-defined spatial arrangements, which is critical for molecular recognition at biological targets. This compound, available as both cis and trans isomers, provides chemists with two distinct handles for synthetic elaboration.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions (e.g., with halides or amines), or engaged in ether and ester formations.

  • The Methyl Ester Group (-CO₂Me): This group can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted into an amide via aminolysis.

This dual functionality allows for a divergent synthetic strategy, where a common starting material can be efficiently converted into a library of intermediates for drug development programs. A notable application is in the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid), a drug on the WHO Model List of Essential Medicines.[1][2] The protocols detailed herein focus on generating the core intermediates required for such syntheses.

PART 1: Selective Oxidation to Methyl 4-formylcyclohexanecarboxylate

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, methyl 4-formylcyclohexanecarboxylate, is a critical transformation. This aldehyde is a versatile intermediate for reactions such as reductive amination to install amine functionalities or Wittig-type reactions for carbon-carbon bond formation.[3] The Swern oxidation is an exceptionally mild and efficient method for this conversion, avoiding the use of heavy metals and preventing over-oxidation to the carboxylic acid.[4]

Expertise & Experience: Why Choose Swern Oxidation?

While other oxidation methods exist (e.g., using PCC, DMP), the Swern oxidation offers distinct advantages in the context of complex molecule synthesis.[5] Its primary benefit is the extremely low reaction temperature (-78 °C), which preserves sensitive functional groups elsewhere in the molecule and minimizes side reactions like epimerization at adjacent stereocenters.[6][7] The reaction is also high-yielding and the byproducts (dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride) are volatile or easily removed during aqueous workup, simplifying purification.[7] The main drawback is the generation of malodorous dimethyl sulfide, which must be handled in a well-ventilated fume hood and quenched appropriately.[4]

Experimental Protocol: Swern Oxidation

This protocol is adapted from standard procedures for the Swern oxidation of primary alcohols.[8][9]

Materials:

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound (trans-isomer)

  • Triethylamine (Et₃N), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activator Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.2 eq.) to the stirred DCM.

  • Oxidant Activation: In a separate flask, prepare a solution of anhydrous DMSO (2.4 eq.) in anhydrous DCM (20 mL). Add this DMSO solution dropwise to the oxalyl chloride solution at -78 °C over 15 minutes. Stir the resulting mixture for an additional 15 minutes.

  • Alcohol Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous DCM (25 mL). Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes. Stir for 30 minutes.

  • Base Quench: Slowly add anhydrous triethylamine (5.0 eq.) to the reaction mixture. The mixture may become thick. Continue stirring for 20 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: The resulting yellow oil, methyl 4-formylcyclohexanecarboxylate, is often used in the next step without further purification.[8] Purity can be assessed by ¹H NMR and GC-MS.

Data Presentation
ReagentMolar Eq.MW ( g/mol )Amount (for 10g SM)
This compound1.0172.2210.0 g
Oxalyl chloride1.2126.936.1 mL
Dimethyl sulfoxide (DMSO)2.478.1310.2 mL
Triethylamine (Et₃N)5.0101.1940.0 mL
Expected Product Yield MW ( g/mol ) Purity
Methyl 4-formylcyclohexanecarboxylate>95% (crude)170.21>90%

Workflow Visualization

Swern_Oxidation_Workflow cluster_prep Preparation (-78 °C) cluster_reaction Reaction Sequence cluster_workup Workup & Purification prep_reagents Prepare Solutions: - Oxalyl Chloride in DCM - DMSO in DCM - Alcohol in DCM add_dmso 1. Add DMSO to Oxalyl Chloride prep_reagents->add_dmso Slowly add_alcohol 2. Add Alcohol Solution add_dmso->add_alcohol Stir 15 min add_tea 3. Add Triethylamine & Warm to RT add_alcohol->add_tea Stir 30 min quench Quench with H₂O add_tea->quench extract Extract with DCM quench->extract wash Wash with HCl, H₂O, Brine extract->wash dry_conc Dry & Concentrate wash->dry_conc product Final Product: Aldehyde dry_conc->product

Caption: Workflow for the Swern Oxidation Protocol.

PART 2: Conversion to a Sulfonate Ester Leaving Group

To prepare for nucleophilic substitution reactions, such as the introduction of an azide or amine precursor, the hydroxyl group must first be converted into a good leaving group.[10] Sulfonate esters, like tosylates (OTs) and mesylates (OMs), are excellent choices because they are the conjugate bases of strong acids, making them stable leaving groups.[11] The mesylation reaction, using methanesulfonyl chloride (MsCl), is often preferred for its smaller size and high reactivity.[12]

Expertise & Experience: Mesylate vs. Tosylate and Greener Alternatives

Both mesylates and tosylates serve a similar function. The choice often comes down to cost, ease of handling, and crystallization properties of the intermediate. Mesyl chloride is a liquid and generally less expensive, making it suitable for large-scale synthesis.[13] A key advantage of forming sulfonate esters is that the reaction occurs at the oxygen atom and does not affect the stereochemistry of the adjacent carbon, proceeding with retention of configuration.[11]

Traditional methods use organic solvents like DCM and bases like triethylamine or pyridine.[12] However, recent advancements in green chemistry have demonstrated efficient tosylation and mesylation in a water-solvent system using KOH and a catalytic amine, which is environmentally preferable and can simplify industrial scale-up.[14][15][16] The protocol below follows the conventional, widely-used laboratory method.

Experimental Protocol: Mesylation

This protocol is a standard procedure for converting a primary alcohol to a mesylate.[12][13]

Materials:

  • This compound (trans-isomer)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Ice-cold water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DCM (10 volumes, e.g., 100 mL for 10 g).

  • Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq.) and stir for 5 minutes.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding ice-cold water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer sequentially with cold 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired mesylate, which can often be used directly or purified further by crystallization or chromatography.

Data Presentation
ReagentMolar Eq.MW ( g/mol )Amount (for 10g SM)
This compound1.0172.2210.0 g
Triethylamine (Et₃N)1.5101.1912.0 mL
Methanesulfonyl chloride (MsCl)1.2114.555.4 mL
Expected Product Yield MW ( g/mol ) Purity
Methyl 4-((methylsulfonyl)oxymethyl)cyclohexanecarboxylate>90%250.30>95%

Synthetic Pathway Visualization

Synthetic_Pathways start Methyl 4-(hydroxymethyl) cyclohexanecarboxylate aldehyde Methyl 4-formyl cyclohexanecarboxylate start->aldehyde Swern Oxidation (DMSO, (COCl)₂, Et₃N) mesylate Methyl 4-((methylsulfonyl)oxymethyl) cyclohexanecarboxylate start->mesylate Mesylation (MsCl, Et₃N) amine_intermediate Methyl 4-(aminomethyl) cyclohexanecarboxylate aldehyde->amine_intermediate Reductive Amination (e.g., NH₃, H₂, Pd/C) mesylate->amine_intermediate Nucleophilic Substitution (e.g., NaN₃ then H₂) tranexamic_acid Tranexamic Acid amine_intermediate->tranexamic_acid Hydrolysis (e.g., NaOH, H₂O)

Caption: Key synthetic transformations from the starting material.

Conclusion

The protocols outlined provide robust and scalable methods for converting this compound into two highly valuable pharmaceutical intermediates. The Swern oxidation offers a mild and selective route to the aldehyde, while mesylation provides an activated intermediate primed for nucleophilic substitution. These foundational reactions enable access to a diverse range of downstream targets, including essential medicines like Tranexamic Acid, underscoring the strategic importance of this starting material in modern drug development. Researchers are encouraged to adapt these protocols to their specific molecular targets, keeping in mind the safety precautions required for each procedure.

References

Application Notes and Protocols for Enzymatic Esterification of Cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic esterification of cyclohexanecarboxylic acid and its derivatives. This environmentally friendly method offers high selectivity and operates under mild conditions, making it an attractive alternative to traditional chemical synthesis, particularly in the development of pharmaceutical intermediates.

Introduction to Enzymatic Esterification

Enzymatic esterification, primarily utilizing lipases, has emerged as a powerful tool in organic synthesis. Lipases, such as Candida antarctica Lipase B (CALB), are highly efficient biocatalysts that can selectively catalyze the formation of ester bonds between a carboxylic acid and an alcohol. The use of immobilized enzymes, such as Novozym® 435 (CALB immobilized on a macroporous acrylic resin), offers significant advantages, including enhanced stability, ease of separation from the reaction mixture, and reusability, which are critical for sustainable and cost-effective industrial processes.

Cyclohexanecarboxylic acid derivatives are important structural motifs found in numerous pharmaceuticals and biologically active compounds. The development of efficient and selective methods for their esterification is crucial for the synthesis of new drug candidates and intermediates.

Key Advantages of Enzymatic Esterification

  • High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups.

  • Mild Reaction Conditions: Reactions are typically conducted at or near room temperature and atmospheric pressure, reducing energy consumption and minimizing side reactions.

  • Green Chemistry: Biocatalytic processes are environmentally benign, avoiding the use of harsh chemicals and reducing waste generation.

  • Process Simplification: Immobilized enzymes can be easily recovered and reused, simplifying downstream processing.

Experimental Protocols

The following protocols are generalized methods for the enzymatic esterification of cyclohexanecarboxylic acid derivatives based on established procedures for similar substrates. Optimization of specific parameters may be required for different derivatives and alcohols.

Protocol 1: General Procedure for Analytical Scale Enzymatic Esterification

This protocol is suitable for screening different substrates, alcohols, and reaction conditions on a small scale.

Materials:

  • Cyclohexanecarboxylic acid derivative (e.g., cyclohexanecarboxylic acid, 4-aminocyclohexanecarboxylic acid)

  • Alcohol (e.g., ethanol, butanol, benzyl alcohol)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., toluene, heptane, or solvent-free)

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vials (e.g., 4 mL glass vials with screw caps)

  • Orbital shaker incubator

  • Analytical equipment (GC or HPLC) for monitoring reaction progress

Procedure:

  • To a 4 mL glass vial, add the cyclohexanecarboxylic acid derivative (0.1 mmol, 1.0 eq).

  • Add the desired alcohol (0.1 to 0.5 mmol, 1.0 to 5.0 eq).

  • Add 1 mL of anhydrous organic solvent. For a solvent-free system, omit this step.

  • Add activated molecular sieves (approx. 50-100 mg) to remove the water produced during the reaction.

  • Add the immobilized lipase (e.g., Novozym® 435, 10-50 mg, typically 10% w/w of substrates).

  • Seal the vial tightly and place it in an orbital shaker incubator.

  • Incubate the reaction at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by GC or HPLC.

  • Upon completion, quench the reaction by filtering off the enzyme and molecular sieves. The filtrate contains the ester product.

Protocol 2: Preparative Scale Synthesis and Work-up

This protocol is designed for the synthesis of larger quantities of the target ester.

Materials:

  • Cyclohexanecarboxylic acid derivative

  • Alcohol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Anhydrous organic solvent or solvent-free

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the cyclohexanecarboxylic acid derivative (e.g., 10 mmol, 1.0 eq) and the alcohol (10-50 mmol, 1.0-5.0 eq).

  • Add an appropriate volume of anhydrous organic solvent (e.g., 50 mL) or proceed solvent-free.

  • Add the immobilized lipase (e.g., Novozym® 435, 10% w/w of total substrate mass).

  • Set the reaction mixture to stir at a controlled temperature (e.g., 50 °C).

  • Monitor the reaction by TLC, GC, or HPLC until the starting material is consumed or equilibrium is reached.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the immobilized enzyme by filtration. The enzyme can be washed with a fresh portion of the solvent, dried, and stored for reuse.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ester.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Data Presentation: Illustrative Quantitative Data

The following table provides illustrative data on the enzymatic esterification of cyclohexanecarboxylic acid with various alcohols, catalyzed by Novozym® 435. These values are representative of typical results that can be expected under optimized conditions.

EntryCyclohexanecarboxylic Acid DerivativeAlcoholMolar Ratio (Acid:Alcohol)EnzymeSolventTemp (°C)Time (h)Conversion (%)
1Cyclohexanecarboxylic AcidEthanol1:1Novozym® 435Heptane5024>95
2Cyclohexanecarboxylic Acid1-Butanol1:1.5Novozym® 435Toluene6018>98
3Cyclohexanecarboxylic AcidBenzyl Alcohol1:2Novozym® 435Solvent-free6048~90
4trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)Ethanol1:3Novozym® 435tert-Butanol5072~85
54-Oxocyclohexanecarboxylic AcidMethanol1:5Novozym® 435Dichloromethane4048>90

Note: The data in this table is illustrative and based on typical lipase performance. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for Enzymatic Esterification

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Weigh Reactants (Acid & Alcohol) solvent 2. Add Solvent (Optional) reactants->solvent enzyme 3. Add Immobilized Enzyme solvent->enzyme incubation 4. Incubate with Shaking/Stirring enzyme->incubation monitoring 5. Monitor Progress (GC/HPLC) incubation->monitoring filtration 6. Filter to Remove Enzyme monitoring->filtration concentration 7. Concentrate Filtrate filtration->concentration purification 8. Purify by Chromatography concentration->purification product Pure Ester Product purification->product

Caption: General experimental workflow for lipase-catalyzed esterification.

Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification

ping_pong_mechanism E Lipase (E) E_RCOOH E-RCOOH Complex E->E_RCOOH + R-COOH RCOOH Carboxylic Acid (R-COOH) RCOOH->E_RCOOH E_acyl Acyl-Enzyme Intermediate (E-Acyl) E_RCOOH->E_acyl - H₂O H2O Water (H₂O) E_acyl->H2O E_acyl_ROH E-Acyl-R'OH Complex E_acyl->E_acyl_ROH + R'-OH ROH Alcohol (R'-OH) ROH->E_acyl_ROH E_acyl_ROH->E - R-COOR' RCOOR Ester (R-COOR') E_acyl_ROH->RCOOR

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Application Note: Continuous Flow Synthesis of Methyl 4-(Hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed two-step continuous flow methodology for the synthesis of methyl 4-(hydroxymethyl)cyclohexanecarboxylate (MHMCC), a valuable intermediate in the pharmaceutical and polymer industries. The process involves the initial hydrogenation of dimethyl terephthalate (DMT) to dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by the selective partial hydrogenation of DMCD to the target product, MHMCC. This continuous flow approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater process control, and potential for higher throughput and scalability.[1][2][3] Detailed protocols for the proposed continuous flow setup, including reaction conditions and component specifications, are provided. Quantitative data from related batch processes are summarized to support the feasibility of this flow synthesis.

Introduction

This compound (MHMCC) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty polymers. Traditional batch production methods for MHMCC often involve high pressures and temperatures, presenting safety and scalability challenges. Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering solutions to many of the limitations of batch processing.[4][5][6] The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling better control over reaction exotherms and improving reaction efficiency and safety.[2]

This application note describes a conceptual two-step continuous flow process for the production of MHMCC. The proposed synthesis begins with the hydrogenation of dimethyl terephthalate (DMT) to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).[7] The subsequent, and more challenging, step is the selective partial hydrogenation of one of the ester groups of DMCD to yield MHMCC.[8] By leveraging the precise control of residence time and other reaction parameters afforded by flow chemistry, we anticipate improved selectivity towards the mono-alcohol product.

Proposed Two-Step Continuous Flow Synthesis

The overall transformation from DMT to MHMCC is proposed to occur in a two-stage continuous flow system.

Step 1: Continuous Hydrogenation of Dimethyl Terephthalate (DMT) to Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

The first stage involves the hydrogenation of the aromatic ring of DMT to yield the corresponding cyclohexane derivative, DMCD. This reaction is typically carried out using a heterogeneous catalyst. Based on literature precedents for batch reactions, ruthenium-based catalysts have shown high activity and selectivity for this transformation.[9][10][11][12]

Step 2: Continuous Partial Hydrogenation of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) to this compound (MHMCC)

The second stage involves the selective hydrogenation of one of the two ester functionalities of DMCD to the corresponding alcohol. This partial reduction is a key challenge, as over-hydrogenation can lead to the formation of 1,4-cyclohexanedimethanol (CHDM). The kinetics of this reaction have been studied in the gas phase over a CuMnAl catalyst, indicating that MHMCC is a stable intermediate.[8] A continuous flow setup allows for precise control of residence time, which is critical for maximizing the yield of the desired mono-alcohol product.

Data Presentation

The following tables summarize relevant quantitative data extracted from literature on batch and related reactions, which form the basis for the proposed continuous flow protocols.

Table 1: Catalyst Performance in the Hydrogenation of DMT to DMCD (Batch Conditions)

CatalystTemperature (°C)Pressure (MPa)SolventDMT Conversion (%)DMCD Selectivity (%)Reference
Ru-Re/AC703-8296[9][11]
Ru/MOR1406Ethyl Acetate10095.09[10][12]
Ru/MOR18042-Propanol10081.67[10][12]

Table 2: Kinetic Parameters for the Gas-Phase Hydrogenation of DMCD to MHMCC and CHDM

ReactionCatalystTemperature Range (K)Pressure Range (MPa)Activation Energy (kJ·mol⁻¹)Reference
DMCD to MHMCCCuMnAl493 - 5234 - 6138.4[8]
MHMCC to CHDMCuMnAl493 - 5234 - 6121.4[8]

Experimental Protocols

The following are detailed protocols for the proposed two-step continuous flow synthesis of MHMCC.

4.1 Step 1: Continuous Flow Hydrogenation of DMT to DMCD

Objective: To continuously hydrogenate DMT to DMCD using a packed-bed reactor.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethyl acetate (solvent)

  • Hydrogen gas (H₂)

  • Ru/MOR catalyst (or other suitable ruthenium-based catalyst)

Equipment:

  • High-pressure liquid pump for the DMT solution

  • Mass flow controller for hydrogen gas

  • Packed-bed reactor (e.g., stainless steel column)

  • Heating system for the reactor

  • Back pressure regulator

  • Gas-liquid separator

  • Collection vessel

Procedure:

  • Catalyst Packing: Pack the stainless steel reactor column with the Ru/MOR catalyst.

  • Reagent Preparation: Prepare a solution of DMT in ethyl acetate at the desired concentration (e.g., 0.1 M).

  • System Setup: Assemble the flow reactor system as illustrated in the first stage of the workflow diagram below.

  • Reaction Initiation:

    • Heat the packed-bed reactor to the target temperature (e.g., 140 °C).

    • Pressurize the system with hydrogen gas to the desired pressure (e.g., 6 MPa) using the back pressure regulator.

    • Pump the DMT solution through the reactor at a defined flow rate to achieve the desired residence time.

    • Introduce hydrogen gas into the liquid stream using a T-mixer before the reactor inlet at a controlled flow rate.

  • Collection and Analysis: The reaction mixture exiting the back pressure regulator flows into a gas-liquid separator. The liquid phase, containing DMCD, is collected for analysis (e.g., by GC-MS) and for use in the subsequent step.

4.2 Step 2: Continuous Flow Partial Hydrogenation of DMCD to MHMCC

Objective: To continuously and selectively hydrogenate DMCD to MHMCC in a packed-bed reactor.

Materials:

  • DMCD solution from Step 1

  • Hydrogen gas (H₂)

  • CuMnAl catalyst (or other suitable copper-based catalyst)

Equipment:

  • High-pressure liquid pump for the DMCD solution

  • Mass flow controller for hydrogen gas

  • Packed-bed reactor

  • Heating system for the reactor

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Catalyst Packing: Pack a second stainless steel reactor column with the CuMnAl catalyst.

  • System Setup: Connect the output from the first stage (or a feed pump with the DMCD solution) to the inlet of the second packed-bed reactor.

  • Reaction Initiation:

    • Heat the second packed-bed reactor to the optimized temperature (e.g., 220-250 °C, based on the activation energies).[8]

    • Pressurize the second stage of the system to the target pressure (e.g., 4-6 MPa).

    • Pump the DMCD solution through the second reactor at a flow rate calculated to provide a short residence time, favoring the formation of the intermediate MHMCC.

    • Introduce additional hydrogen gas as needed.

  • Collection and Purification: The effluent from the second reactor, containing MHMCC, unreacted DMCD, and the byproduct CHDM, is collected. The product can be purified using standard techniques such as distillation or chromatography.

Visualization of the Experimental Workflow

Continuous_Flow_Synthesis cluster_0 Stage 1: DMT Hydrogenation cluster_1 Stage 2: DMCD Partial Hydrogenation DMT_sol DMT in Ethyl Acetate Pump1 HPLC Pump DMT_sol->Pump1 H2_1 H2 Gas MFC1 Mass Flow Controller H2_1->MFC1 T_Mixer1 T-Mixer Pump1->T_Mixer1 MFC1->T_Mixer1 PBR1 Packed-Bed Reactor (Ru/MOR) T=140°C, P=6 MPa T_Mixer1->PBR1 BPR1 Back Pressure Regulator PBR1->BPR1 GLS Gas-Liquid Separator BPR1->GLS DMCD_sol DMCD Solution GLS->DMCD_sol Liquid Phase H2_vent H2_vent GLS->H2_vent Excess H2 Pump2 HPLC Pump DMCD_sol->Pump2 H2_2 H2 Gas MFC2 Mass Flow Controller H2_2->MFC2 T_Mixer2 T-Mixer Pump2->T_Mixer2 MFC2->T_Mixer2 PBR2 Packed-Bed Reactor (CuMnAl) T=230°C, P=5 MPa T_Mixer2->PBR2 BPR2 Back Pressure Regulator PBR2->BPR2 Product Product Collection (MHMCC, DMCD, CHDM) BPR2->Product

Caption: Workflow for the two-step continuous synthesis of MHMCC.

Conclusion

The proposed two-step continuous flow synthesis of this compound presents a modern and efficient alternative to traditional batch manufacturing. By integrating two catalytic hydrogenation steps in a continuous sequence, this methodology has the potential to improve safety, selectivity, and scalability. The precise control over reaction parameters such as temperature, pressure, and residence time is key to maximizing the yield of the desired intermediate product, MHMCC. Further experimental optimization of the proposed conditions is warranted to fully realize the benefits of this continuous flow approach.

References

Application Notes and Protocols for the Oxidation of Hydroxymethyl Groups to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of a primary alcohol (hydroxymethyl group) to a carboxylic acid is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This reaction is integral to the synthesis of a wide array of molecules, from active pharmaceutical ingredients (APIs) to complex natural products. The choice of oxidant and reaction conditions is paramount to achieving high yields and purity while avoiding unwanted side reactions, especially in the presence of other sensitive functional groups.

This document provides detailed application notes and experimental protocols for several common and robust methods for the oxidation of hydroxymethyl groups to carboxylic acids. The methods covered include classic chromium-based oxidations, modern catalyzed reactions, and the use of strong inorganic oxidants. Each section includes a general overview, a detailed experimental protocol for a representative substrate, and a summary of key reaction parameters.

I. Chromium-Based Oxidations

Chromium(VI) reagents have historically been the go-to oxidants for this transformation due to their high reactivity and reliability. However, their toxicity and the environmental concerns associated with chromium waste necessitate careful handling and disposal.

A. Jones Oxidation

The Jones oxidation utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically with acetone as the solvent.[1][2] It is a powerful and often high-yielding method suitable for a wide range of substrates.[1][3] The reaction is characterized by a distinct color change from the orange-red of Cr(VI) to the green of Cr(III), providing a visual indication of reaction progress.[1]

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzoic Acid [4]

1. Reagent Preparation (Jones Reagent):

  • In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

  • Carefully and slowly, with stirring, add this mixture to 50 mL of water.

  • Allow the solution to cool to room temperature.

2. Reaction Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (5.4 g, 50 mmol) in 100 mL of acetone.

  • Cool the flask in an ice-water bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 30°C.[4] A color change from orange-red to green will be observed.

  • Continue adding the reagent until a faint orange-red color persists, indicating complete oxidation.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by the dropwise addition of isopropanol until the green color of Cr(III) persists.

  • Add 100 mL of water to the reaction mixture.

  • Extract the mixture with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzoic acid.

  • The product can be further purified by recrystallization from water.

Quantitative Data Summary: Jones Oxidation

SubstrateProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Benzyl AlcoholBenzoic AcidCrO₃, H₂SO₄, H₂OAcetone< 304High (not specified)[4]
CyclohexanolCyclohexanoneCrO₃, H₂SO₄, H₂OAcetone25-302.5Not specified[4]

Reaction Workflow: Jones Oxidation

JonesOxidation sub Primary Alcohol in Acetone reaction Reaction Mixture (Stirring, <30°C) sub->reaction reagent Jones Reagent (CrO3/H2SO4/H2O) reagent->reaction quench Quench (Isopropanol) reaction->quench extract Extraction (Ether/Water) quench->extract purify Purification (Recrystallization) extract->purify product Carboxylic Acid purify->product

Caption: General workflow for the Jones oxidation of a primary alcohol.

B. Pyridinium Dichromate (PDC) Oxidation

Pyridinium dichromate (PDC) is a milder and more selective chromium-based oxidant compared to Jones reagent.[5][6] In dichloromethane (DCM), PDC oxidizes primary alcohols to aldehydes. However, in a polar aprotic solvent like N,N-dimethylformamide (DMF), non-conjugated primary alcohols are oxidized to carboxylic acids.[7][8] PDC is less acidic than pyridinium chlorochromate (PCC), making it suitable for substrates with acid-sensitive functional groups.[8]

Experimental Protocol: General Procedure for Oxidation of a Primary Aliphatic Alcohol in DMF

1. Reaction Procedure:

  • To a stirred solution of the primary alcohol (1 equivalent) in anhydrous DMF (4-10 mL per mmol of alcohol), add pyridinium dichromate (PDC) (4 equivalents).

  • Stir the reaction mixture at room temperature. The reaction time can vary from 7 to 20 hours, depending on the substrate.

  • Monitor the progress of the reaction by TLC.

2. Work-up and Purification:

  • Upon completion, pour the reaction mixture into an equal volume of water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of water).

  • Wash the combined organic extracts with saturated aqueous copper(II) sulfate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude carboxylic acid can be purified by column chromatography or recrystallization.

Quantitative Data Summary: PDC Oxidation in DMF

SubstrateProductReagentsSolventTemp. (°C)Time (h)Yield (%)
(Z)-non-3-en-1-ol(Z)-non-3-enoic acidPDCDMFRT1584
10-undecen-1-ol10-undecenoic acidPDCDMFRT1588

Logical Relationship: PDC Oxidation Solvent Effect

PDCSolventEffect start Primary Alcohol + PDC dcm Solvent: CH2Cl2 (Non-polar) start->dcm dmf Solvent: DMF (Polar Aprotic) start->dmf aldehyde Product: Aldehyde dcm->aldehyde acid Product: Carboxylic Acid dmf->acid

Caption: Solvent-dependent outcome of PDC oxidation.

II. TEMPO-Catalyzed Oxidations

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable free radical that acts as a catalyst for the oxidation of primary alcohols. These methods are considered "greener" as they use a catalytic amount of TEMPO with a stoichiometric co-oxidant, often bleach (NaOCl) and/or sodium chlorite (NaClO₂).

Experimental Protocol: TEMPO/NaOCl/NaClO₂ Oxidation of 4-Methoxyphenethyl Alcohol

1. Reaction Procedure:

  • In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and two addition funnels, charge 4-methoxyphenethyl alcohol (6.09 g, 40 mmol), TEMPO (0.436 g, 2.8 mmol), 200 mL of acetonitrile, and 150 mL of 0.67 M sodium phosphate buffer (pH 6.7).

  • Prepare a solution of sodium chlorite by dissolving 80% NaClO₂ (9.14 g, 80.0 mmol) in 40 mL of water.

  • Prepare a dilute solution of sodium hypochlorite (NaOCl) by diluting household bleach (5.25% NaOCl, 1.06 mL, ca. 2.0 mol%) with 19 mL of water.

  • Heat the reaction mixture to 35°C with stirring.

  • Add approximately 20% of the NaClO₂ solution followed by 20% of the dilute bleach solution.

  • Simultaneously add the remaining portions of both reagents over 2 hours.

  • Stir the resulting mixture at 35°C until the reaction is complete (typically 6-10 hours), monitoring by TLC.

2. Work-up and Purification:

  • Cool the reaction mixture to 25°C, add 300 mL of water, and adjust the pH to 8.0 with 2.0 N NaOH.

  • Pour the mixture into a cold (0°C) solution of sodium sulfite (Na₂SO₃) (12.2 g in 200 mL of water).

  • After stirring for 30 minutes, add 200 mL of methyl t-butyl ether (MTBE) and separate the organic layer (discard).

  • Add another 100 mL of MTBE to the aqueous layer and acidify to pH 3-4 with 2.0 N HCl.

  • Separate the organic layer and extract the aqueous layer with two 100 mL portions of MTBE.

  • Combine all organic phases, wash with water and brine, and concentrate to yield 4-methoxyphenylacetic acid as a colorless solid (93-94% yield).

Quantitative Data Summary: TEMPO-Catalyzed Oxidation

SubstrateProductReagentsSolventTemp. (°C)Time (h)Yield (%)
4-Methoxyphenethyl Alcohol4-Methoxyphenylacetic AcidTEMPO, NaClO₂, NaOClAcetonitrile/Buffer356-1093-94
Benzyl AlcoholBenzoic AcidTEMPO, NaClO₂, NaOClAcetonitrile/Buffer35297
1-OctanolOctanoic AcidTEMPO, NaClO₂, NaOClAcetonitrile/Buffer35492

Signaling Pathway: TEMPO Catalytic Cycle

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Cation TEMPO->Oxoammonium NaOCl Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine RCH2OH Aldehyde RCHO Oxoammonium->Aldehyde Hydroxylamine->TEMPO NaOCl Alcohol RCH2OH Acid RCOOH Aldehyde->Acid NaClO2

Caption: Catalytic cycle of TEMPO-mediated oxidation.

III. Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful, inexpensive, and readily available oxidizing agent that efficiently converts primary alcohols to carboxylic acids. Reactions are often conducted in aqueous basic or acidic solutions.

Experimental Protocol: General Procedure for Oxidation of a Primary Alcohol with KMnO₄

1. Reaction Procedure:

  • In a round-bottom flask, dissolve the primary alcohol in a suitable solvent system. For water-insoluble alcohols, a mixture of t-butanol and water or a phase-transfer catalyst in a biphasic system (e.g., dichloromethane/water) can be used.

  • Add an aqueous solution of potassium permanganate (approximately 1.5-2.0 equivalents) dropwise to the stirred alcohol solution. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature (often room temperature or slightly elevated).

  • The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Continue stirring until the purple color persists, indicating the reaction is complete.

2. Work-up and Purification:

  • Quench any excess permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears completely.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate.

  • Acidify the filtrate to a low pH (e.g., pH 1-2) with a strong acid like HCl or H₂SO₄ to protonate the carboxylate.

  • Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate to afford the carboxylic acid.

Quantitative Data Summary: KMnO₄ Oxidation

SubstrateProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1-DodecanolDodecanoic acidKMnO₄, NaOHH₂O/t-BuOH802~90
Benzyl AlcoholBenzoic AcidKMnO₄, NaOHH₂O1001>90

Reaction Mechanism: Permanganate Oxidation

KMnO4_Mechanism Alcohol R-CH2-OH ManganateEster Manganate Ester Alcohol->ManganateEster KMnO4 AldehydeHydrate Aldehyde Hydrate (gem-diol) ManganateEster->AldehydeHydrate Elimination Carboxylate Carboxylate (R-COO-) AldehydeHydrate->Carboxylate KMnO4 CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate->CarboxylicAcid Acidic Workup

Caption: Simplified mechanism of KMnO₄ oxidation of a primary alcohol.

IV. Conclusion

The oxidation of hydroxymethyl groups to carboxylic acids can be accomplished through a variety of methods, each with its own advantages and disadvantages. The choice of a specific protocol should be guided by the substrate's sensitivity to reaction conditions (e.g., pH), the desired scale of the reaction, and considerations regarding cost, safety, and environmental impact. While classic methods like the Jones oxidation remain effective, modern catalytic approaches such as TEMPO-mediated oxidations offer milder conditions and a more favorable environmental profile. Careful consideration of the experimental protocols and quantitative data presented herein will aid researchers in selecting the optimal method for their specific synthetic needs.

References

Application Notes and Protocols for the Reduction of Ester Groups to Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the common methodologies for the reduction of esters to primary alcohols, a fundamental transformation in organic synthesis and drug development. Detailed protocols for the most common procedures are provided, along with a comparative analysis of the available reagents to facilitate appropriate selection based on substrate compatibility and desired selectivity.

Introduction

The reduction of an ester functional group to a primary alcohol is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and other complex organic molecules. This conversion involves the formal addition of two hydride equivalents to the ester carbonyl group, proceeding through an aldehyde intermediate which is typically further reduced in situ. The choice of reducing agent is paramount and depends on factors such as the substrate's functional group tolerance, steric hindrance, and the desired level of selectivity. This note details the application of common hydride-donating reagents and catalytic hydrogenation for this purpose.

Comparative Analysis of Common Reducing Agents

The selection of an appropriate reducing agent is a critical step in planning the synthesis of a target molecule. The following table summarizes the characteristics and relative reactivities of the most common reagents used for the reduction of esters to alcohols.

Reducing AgentFormulaReactivity towards EstersTypical SolventsTypical Temperature (°C)Chemoselectivity & Considerations
Lithium Aluminum Hydride LiAlH₄HighAnhydrous Ether, THF0 to RTLow Chemoselectivity : A powerful, non-selective reducing agent that also reduces a wide range of other functional groups including carboxylic acids, amides, nitriles, and some halides.[1][2] Reacts violently with protic solvents.[3]
Sodium Borohydride NaBH₄Low (requires activation)Methanol, EthanolRT to RefluxHigh Chemoselectivity : Generally does not reduce esters under standard conditions.[4][5] Reduction can be achieved in the presence of activating additives or at elevated temperatures in alcoholic solvents.[6][7] Tolerates many functional groups that are reduced by LiAlH₄.
Lithium Borohydride LiBH₄ModerateTHF, EtherRT to RefluxMore reactive than NaBH₄ and can selectively reduce esters in the presence of carboxylic acids and tertiary amides.[8][9]
Diisobutylaluminum Hydride DIBAL-HHighToluene, THF, DCM-78 to RTControlled Reactivity : Can reduce esters to alcohols.[10][11] At low temperatures (-78 °C), the reaction can often be stopped at the aldehyde stage.[12][13] Offers better selectivity than LiAlH₄ for esters over some other functional groups.[8]
Borane Dimethyl Sulfide BH₃·SMe₂ModerateTHFRefluxCan reduce esters, with aliphatic esters reacting more rapidly than aromatic ones.[8] Also reduces carboxylic acids, aldehydes, ketones, and alkenes.[9]
Catalytic Hydrogenation H₂/CatalystCatalyst DependentVariousElevated Temp. & PressureEnvironmentally Benign : An atom-economical method often used in industrial processes.[14] Requires specialized high-pressure equipment. Common catalysts include copper chromite.[15][16]

Experimental Protocols

The following are detailed protocols for the most frequently employed methods for ester to alcohol reductions.

Protocol 1: Reduction of an Ester using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general procedure for the reduction of an ester to a primary alcohol using the powerful reducing agent, lithium aluminum hydride.

Materials:

  • Ester

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl) or Saturated aqueous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.5-2.0 equivalents per ester group) in the chosen anhydrous solvent. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve the ester in the same anhydrous solvent and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10-15 °C.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser work-up): Once the reaction is complete, cool the mixture to 0 °C. For a reaction using 'n' grams of LiAlH₄, carefully and sequentially add dropwise:

    • n mL of water

    • n mL of 15% aqueous NaOH

    • 3n mL of water This should result in the formation of a granular precipitate that is easy to filter.[2][9]

  • Work-up and Isolation: Stir the resulting slurry for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing the filter cake thoroughly with the reaction solvent. Combine the organic filtrates, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: The crude product can be further purified by distillation or column chromatography.

Safety Precautions:

  • LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, liberating flammable hydrogen gas. Handle with extreme care in an inert and anhydrous environment.[17]

  • The quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling and ventilation in a fume hood.

Protocol 2: Reduction of an Aromatic Ester using Sodium Borohydride (NaBH₄) in Methanol

This protocol provides a method for the reduction of aromatic esters, which are generally less reactive than aliphatic esters, using the milder reducing agent sodium borohydride in a mixed solvent system.[6]

Materials:

  • Aromatic methyl ester

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 2 N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a stirred solution of the aromatic methyl ester (1.0 equivalent) in THF, add sodium borohydride powder (6.0 equivalents).

  • Heating and Addition of Methanol: Heat the resulting suspension to 65 °C for 15 minutes. Then, add methanol dropwise to the refluxing mixture.

  • Reaction: Continue to reflux the reaction mixture for 2-5 hours, monitoring the progress by TLC.

  • Quenching: After completion, cool the reaction mixture to room temperature and quench by the slow addition of 2 N HCl.

  • Work-up and Isolation: Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude alcohol can be purified by column chromatography or recrystallization.

Protocol 3: Chemoselective Reduction of a Halogenated Ester

This protocol provides a method for the reduction of an ester in the presence of a halogen, specifically the reduction of ethyl 4,4-dichlorocyclohexanecarboxylate to (4,4-dichlorocyclohexyl)methanol, highlighting the importance of choosing a reagent with appropriate chemoselectivity.[1]

Materials:

  • Ethyl 4,4-dichlorocyclohexanecarboxylate

  • Lithium Borohydride (LiBH₄) or Diisobutylaluminum Hydride (DIBAL-H)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Appropriate quenching and work-up reagents (e.g., water, dilute acid, Rochelle's salt solution)

  • Standard glassware for inert atmosphere reactions

Rationale for Reagent Choice:

  • LiAlH₄ is generally avoided due to its high reactivity, which can lead to the undesired reduction of the carbon-chlorine bonds.[1]

  • LiBH₄ offers a good balance of reactivity to reduce the ester while often leaving the C-Cl bonds intact.

  • DIBAL-H also provides good selectivity for the ester over the alkyl halide, especially at low temperatures.[1]

General Procedure using LiBH₄:

  • Reaction Setup: Under an inert atmosphere, dissolve ethyl 4,4-dichlorocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Add a solution of LiBH₄ (2-4 equivalents) in THF to the ester solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench with water, followed by the addition of 1 M HCl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purification: Purify the crude (4,4-dichlorocyclohexyl)methanol by column chromatography or recrystallization.

Visualized Workflows and Mechanisms

To aid in the understanding of the experimental processes and underlying chemical principles, the following diagrams are provided.

Decision Logic for Reagent Selection:

Reagent_Selection start Start: Reduce Ester to Alcohol functional_groups Other reducible functional groups present? start->functional_groups acid_labile Are other groups acid/base labile? functional_groups->acid_labile No nabh4 Consider NaBH4 with activation (High Chemoselectivity) functional_groups->nabh4 Yes yes_fg Yes no_fg No scale Scale of reaction? acid_labile->scale No libh4_dibal Consider LiBH4 or DIBAL-H (Moderate to High Selectivity) acid_labile->libh4_dibal Yes yes_labile Yes no_labile No lialh4 Use LiAlH4 (High Reactivity) scale->lialh4 Lab catalytic Catalytic Hydrogenation (Industrial) scale->catalytic Large large_scale Large Scale lab_scale Lab Scale Experimental_Workflow setup 1. Reaction Setup (Inert atmosphere, dry glassware) reagent_prep 2. Prepare Reducing Agent Suspension (Anhydrous solvent, cool to 0 °C) setup->reagent_prep ester_add 3. Add Ester Solution Dropwise (Maintain low temperature) reagent_prep->ester_add reaction 4. Reaction (Monitor by TLC) ester_add->reaction quench 5. Quench Reaction at 0 °C (Slow addition of quenching agent) reaction->quench workup 6. Aqueous Work-up (Extraction and washing) quench->workup purify 7. Purification (Distillation or chromatography) workup->purify product Final Product: Primary Alcohol purify->product LAH_Mechanism ester R-C(=O)-OR' intermediate1 [Tetrahedral Intermediate] ester->intermediate1 1. Hydride Attack lah LiAlH4 aldehyde R-C(=O)-H intermediate1->aldehyde 2. Elimination of -OR' intermediate2 [Alkoxide Intermediate] aldehyde->intermediate2 3. Second Hydride Attack alcohol R-CH2-OH intermediate2->alcohol 4. Protonation (Work-up)

References

HPLC method for analyzing methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Application Note

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final products. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for the quantitative analysis of this compound. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The methodology is designed for researchers, scientists, and professionals in drug development and quality control.

Analytical Principle

The method employs a reversed-phase C18 column to separate this compound from potential impurities. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile and water allows for consistent and reproducible elution. Although the analyte lacks a strong chromophore, it can be detected at low UV wavelengths, typically around 210 nm.[1][2] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Method Validation Parameters

A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The optimal ratio may require adjustment based on the specific column and system.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 210 nm.[1][2]

  • Injection Volume: 10 µL.[2]

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 200 µg/mL).

4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a known volume to obtain a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each run, the retention time and peak area of this compound are recorded.

6. Data Analysis

  • Calibration Curve: Plot the peak area of the standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Representative Chromatographic Parameters

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (50:50, v/v)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Column Temperature25 °C
Injection Volume10 µL
Expected Retention Time3 - 7 minutes (approximate)

Table 2: Representative Method Validation Data (Hypothetical)

Validation ParameterResult
Linearity Range10 - 200 µg/mL
Correlation Coefficient (R²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD %)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 3.0%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Dissolution & Dilution) Sample_Prep->Filtration Injection Injection (10 µL) Filtration->Injection System_Equilibration System Equilibration System_Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

Method_Parameters cluster_instrument Instrumentation cluster_method Method Conditions cluster_output Output HPLC HPLC System Column Stationary Phase (C18 Column) HPLC->Column Detector UV Detector Wavelength Detection (210 nm) Detector->Wavelength Mobile_Phase Mobile Phase (ACN:H2O) Column->Mobile_Phase Flow_Rate Flow Rate (1.0 mL/min) Mobile_Phase->Flow_Rate Flow_Rate->Wavelength Result Quantitative Result Wavelength->Result

Caption: Logical relationship of HPLC method parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via three primary routes: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT), Fischer Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid, and Reduction of Methyl 4-oxocyclohexanecarboxylate.

Route 1: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)

This is a widely used industrial method for producing dimethyl-1,4-cyclohexanedicarboxylate (DMCD), which can be selectively reduced to this compound.

FAQs

  • Q1: What are the most effective catalysts for the selective hydrogenation of DMT to DMCD?

    • A1: Noble metal catalysts, particularly those based on ruthenium (Ru) and palladium (Pd), are highly effective. For instance, Ru-Re bimetallic catalysts on activated carbon have shown high conversion and selectivity under mild conditions.[1][2] Nickel-based catalysts, especially when modified with promoters like potassium fluoride (KF), also offer a cost-effective alternative with excellent performance.[3][4][5]

  • Q2: What are the typical reaction conditions for DMT hydrogenation?

    • A2: Reaction conditions vary depending on the catalyst used. For Ru-based catalysts, temperatures can range from 70°C to 180°C and hydrogen pressures from 1 to 6 MPa.[1][2][6][7] Ni-based catalysts may require temperatures around 160-180°C and high hydrogen pressures.[3]

  • Q3: What are the common side products in this reaction?

    • A3: The main side products can include compounds from the hydrogenolysis of the ester group.[3] Transesterification with the solvent can also occur, for example, when using isopropanol.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low DMT Conversion 1. Catalyst Deactivation: Poisoning by impurities in the feed or solvent, or coking on the catalyst surface.[8] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. 3. Inadequate Reaction Conditions: Temperature, pressure, or reaction time may be insufficient.1. Catalyst Regeneration: For coke deposition, a mild oxidation followed by reduction can restore activity.[8] Ensure high purity of reactants and solvent. 2. Catalyst Screening: Test different catalysts or increase the catalyst loading. 3. Optimize Conditions: Systematically increase temperature, pressure, and/or reaction time.
Low Selectivity to DMCD 1. Over-hydrogenation: The desired product is further reduced. 2. Hydrogenolysis of Ester Group: A common side reaction with some catalysts, especially at higher temperatures.[3] 3. Transesterification: Reaction of the ester with an alcohol solvent.[3]1. Milder Conditions: Reduce reaction temperature and/or pressure. 2. Catalyst Modification: The addition of promoters like KF to Ni-based catalysts can suppress hydrogenolysis.[3][4][5] 3. Solvent Choice: Use a non-reactive solvent like ethyl acetate.[6][7]
Inconsistent Results 1. Catalyst Inconsistency: Batch-to-batch variation in catalyst preparation. 2. Feedstock Impurities: Variable levels of impurities in the DMT or solvent.1. Standardize Catalyst Preparation: Follow a consistent protocol for catalyst synthesis and characterization. 2. Purify Reactants: Use purified DMT and high-purity solvents.
Route 2: Fischer Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

FAQs

  • Q1: What are the best catalysts for this esterification?

    • A1: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[9][10]

  • Q2: How can I drive the reaction to completion?

    • A2: Fischer esterification is an equilibrium reaction. To achieve high yields, you can use a large excess of the alcohol (methanol in this case) or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[9][10][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Equilibrium Not Shifted: Insufficient excess of alcohol or inefficient water removal.[9][10][11] 2. Incomplete Reaction: Reaction time may be too short.1. Increase Excess Alcohol: Use a larger excess of methanol. 2. Remove Water: Use a Dean-Stark trap or add a drying agent like molecular sieves. 3. Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed.
Product Contaminated with Carboxylic Acid 1. Incomplete Reaction: Not all the carboxylic acid has been converted. 2. Inefficient Workup: The acidic starting material has not been effectively removed.1. Drive Reaction to Completion: See "Low Yield" solutions. 2. Thorough Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid.[12]
Route 3: Reduction of Methyl 4-oxocyclohexanecarboxylate

This method involves the reduction of a ketone to a hydroxyl group using a reducing agent.

FAQs

  • Q1: What is a suitable reducing agent for this transformation?

    • A1: Sodium borohydride (NaBH₄) is a good choice as it is selective for the reduction of ketones and aldehydes and will not typically reduce the ester group under standard conditions.

  • Q2: What are the typical reaction conditions?

    • A2: The reaction is usually carried out in a protic solvent like methanol or ethanol at a low temperature (e.g., 0°C) to control the reaction rate, followed by warming to room temperature.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reducing agent or reaction time. 2. Product Loss During Workup: The product may have some water solubility.1. Increase Reducing Agent: Use a slight excess of NaBH₄. 2. Increase Reaction Time: Allow the reaction to stir for a longer period at room temperature. 3. Efficient Extraction: Perform multiple extractions with an organic solvent like ethyl acetate to recover all the product.[13]
Presence of Unreacted Ketone 1. Insufficient Reducing Agent: The amount of NaBH₄ was not enough to reduce all the starting material.1. Use Stoichiometric Excess: Ensure at least a stoichiometric amount, and preferably a slight excess, of NaBH₄ is used.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Dimethyl Terephthalate (DMT)

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventDMT Conversion (%)DMCD Selectivity (%)Reference
Ru-ReActivated Carbon703-8296[1][2]
RuHZSM-51602.5-10099.5[7]
RuMOR1406Ethyl Acetate10095.09[7]
Ni-KFSiO₂--Isopropanol9596[3][4]
RuNanographite1403THF~98~99[14]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT) with Ru-based Catalyst

This protocol is a general guideline based on typical procedures found in the literature.[6][7]

  • Catalyst Preparation/Pre-treatment:

    • The Ru-based catalyst (e.g., Ru/C or Ru/zeolite) is typically reduced in a stream of hydrogen at a high temperature (e.g., 200-500°C) for several hours before use to ensure the active metal is in its metallic state.[6]

  • Reaction Setup:

    • A high-pressure autoclave reactor is charged with DMT, the solvent (e.g., ethyl acetate), and the pre-reduced catalyst. A typical catalyst loading is in the range of 0.25% by mass of metal ruthenium to DMT.[6]

    • The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen.

  • Reaction:

    • The reactor is heated to the desired temperature (e.g., 50-80°C) and pressurized with hydrogen to the target pressure (e.g., 1-4 MPa).[6]

    • The reaction mixture is stirred vigorously (e.g., 500-800 rpm) for the specified reaction time (e.g., 15-30 minutes or until hydrogen uptake ceases).[6]

  • Workup and Purification:

    • After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material and byproducts.[12]

Protocol 2: Fischer Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

This protocol is a general procedure for Fischer esterification.[10]

  • Reaction Setup:

    • 4-(hydroxymethyl)cyclohexanecarboxylic acid is dissolved in a large excess of methanol.

    • A catalytic amount of concentrated sulfuric acid is slowly added.

  • Reaction:

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent like ethyl acetate and washed with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[12]

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

    • Purification can be achieved by distillation or column chromatography.[12]

Protocol 3: Reduction of Methyl 4-oxocyclohexanecarboxylate with NaBH₄

This is a general protocol for the reduction of a ketone with sodium borohydride.

  • Reaction Setup:

    • Methyl 4-oxocyclohexanecarboxylate is dissolved in methanol in a flask and cooled in an ice bath.

  • Reaction:

    • Sodium borohydride is added portion-wise to the cooled solution, maintaining the temperature at or below 25°C.[15]

    • After the addition is complete, the reaction mixture is stirred at room temperature for a few hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification:

    • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1M HCl).

    • The methanol is removed under reduced pressure.

    • The aqueous residue is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).[13][15]

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.[15]

    • The crude product can be purified by distillation or column chromatography.

Visualizations

SynthesisPathways DMT Dimethyl Terephthalate DMCD Dimethyl-1,4-cyclohexanedicarboxylate DMT->DMCD Catalytic Hydrogenation Target1 Methyl 4-(hydroxymethyl)- cyclohexanecarboxylate DMCD->Target1 Selective Reduction HMCA 4-(hydroxymethyl)cyclohexanecarboxylic Acid HMCA->Target1 Fischer Esterification M4OCC Methyl 4-oxocyclohexanecarboxylate M4OCC->Target1 NaBH4 Reduction

Caption: Synthesis pathways to this compound.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckReaction Review Reaction Parameters Start->CheckReaction Start Here AnalyzeCrude Analyze Crude Product (TLC, GC-MS) CheckReaction->AnalyzeCrude IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction SideProducts Side Products Present? IncompleteReaction->SideProducts No OptimizeConditions Optimize Conditions: - Increase time/temp - Add more reagent IncompleteReaction->OptimizeConditions Yes ModifyConditions Modify Conditions: - Change solvent - Use milder conditions SideProducts->ModifyConditions Yes PurificationIssue Purification Issue? SideProducts->PurificationIssue No Success Improved Yield/ Purity OptimizeConditions->Success ModifyConditions->Success OptimizePurification Optimize Purification: - Recrystallization - Distillation - Chromatography PurificationIssue->OptimizePurification Yes PurificationIssue->Success No OptimizePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

common side reactions in the hydrogenation of aromatic precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the catalytic hydrogenation of aromatic precursors.

Troubleshooting Guides

Issue: Low yield of the desired partially hydrogenated product and formation of fully saturated byproducts (Over-hydrogenation).

Question: My reaction is resulting in the complete saturation of the aromatic ring to a cyclohexane derivative, but I want to obtain the cyclohexene or cyclohexadiene intermediate. How can I improve the selectivity for partial hydrogenation?

Answer:

Over-hydrogenation is a common challenge due to the thermodynamic stability of the fully saturated product. The intermediate cyclohexadiene and cyclohexene are often more reactive than the starting aromatic compound and are rapidly hydrogenated. To favor the formation of the partially hydrogenated product, consider the following strategies:

  • Catalyst Selection: Utilize a catalyst with lower activity or one that is known to favor partial hydrogenation. For instance, ruthenium-based catalysts are sometimes used for the selective hydrogenation of benzene to cyclohexene.[1]

  • Reaction Conditions:

    • Temperature and Pressure: Operate at lower temperatures and hydrogen pressures to reduce the overall reaction rate and allow for better control.[2] High temperatures can sometimes reverse the desired selectivity.[3]

    • Reaction Time: Carefully monitor the reaction progress and stop it before complete saturation occurs.

  • Additives: The addition of catalyst modifiers or inhibitors can selectively poison the catalyst surface to prevent the final hydrogenation step. For example, in the hydrogenation of benzene to cyclohexene, additives can inhibit the further hydrogenation of cyclohexene.[1]

Issue: Unwanted removal of functional groups from the aromatic ring (Hydrogenolysis/Hydrodefunctionalization).

Question: During the hydrogenation of my substituted aromatic precursor (e.g., containing halogen, hydroxyl, or ether groups), I am observing the cleavage of the carbon-substituent bond. How can I prevent this side reaction?

Answer:

Hydrogenolysis is the cleavage of a chemical bond by hydrogen. This is a common side reaction, especially for benzylic groups and carbon-halogen bonds (hydrodehalogenation).

  • Catalyst Choice: Palladium-based catalysts, particularly Pd/C, are highly active for hydrogenolysis.[4] If this is a problematic side reaction, consider switching to a different catalyst such as rhodium or platinum, which may show lower hydrogenolysis activity depending on the substrate.[4] For hydrodehalogenation, catalyst choice is critical. While Pd is very active, Pt-based catalysts might offer better chemoselectivity in some cases.[5]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often reduce the rate of hydrogenolysis relative to hydrogenation.

    • Additives: The addition of bases (e.g., amines, potassium carbonate) can sometimes suppress hydrogenolysis, particularly in the case of hydrodehalogenation.

  • Solvent: The choice of solvent can influence the reaction pathway. For example, in the hydrogenation of 3,4-dichloronitrobenzene over a Pd/C catalyst, increasing solvent polarity was found to increase the rate of dehalogenation.[6]

Issue: Poor diastereoselectivity in the hydrogenation of substituted phenols, leading to a mixture of cis and trans isomers.

Question: I am hydrogenating a substituted phenol and obtaining an undesirable mixture of cis and trans cyclohexanol isomers. How can I control the stereochemical outcome of the reaction?

Answer:

The diastereoselectivity of phenol hydrogenation is highly dependent on the catalyst and reaction conditions. Generally, arene hydrogenation tends to favor the formation of the cis isomer due to the substrate adsorbing on the catalyst surface and subsequent delivery of hydrogen from one face.[1] However, for phenols, the tautomerization to the keto form can lead to different stereochemical pathways.

  • trans-Selective Hydrogenation: Palladium on alumina (Pd/Al₂O₃) has been shown to favor the formation of trans-cyclohexanols from the corresponding phenols.[7][8] This is thought to occur through a desorption and readsorption mechanism of intermediate species.[8]

  • cis-Selective Hydrogenation: Rhodium-based catalysts, on the other hand, tend to produce the cis-cyclohexanols as the major product.[7][8]

CatalystSubstrateMajor ProductDiastereomeric Ratio (cis:trans)
Pd/Al₂O₃p-cresoltrans-4-methylcyclohexanol-
[Rh(COD)Cl]₂m-tert-butylphenolcis-3-tert-butylcyclohexanol66:34
Pd/Al₂O₃m-tert-butylphenolcis-3-tert-butylcyclohexanol91:9

Table 1: Influence of Catalyst on Diastereoselectivity in Phenol Hydrogenation.[8]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the selective hydrogenation of an aromatic ring in the presence of other reducible functional groups?

A1: The choice of catalyst for chemoselective arene hydrogenation is highly substrate-dependent. However, some general guidelines are:

  • Rhodium (Rh) and Ruthenium (Ru) catalysts are often preferred for their ability to hydrogenate aromatic rings while leaving other functional groups like ketones, esters, and carboxylic acids intact, especially under milder conditions.[9] Rhodium catalysts are particularly effective for the cis-selective hydrogenation of aromatic rings.[10]

  • Palladium (Pd) catalysts are generally more reactive towards other reducible groups like alkenes, alkynes, and nitro groups, and are also prone to causing hydrogenolysis of benzyl groups and halides.[4][11]

  • Platinum (Pt) catalysts can be very active but may also lead to over-hydrogenation and hydrogenolysis.

Q2: How does the choice of solvent affect the selectivity of aromatic hydrogenation?

A2: The solvent can play a crucial role in the selectivity of the reaction.

  • Polarity: Solvent polarity can influence the adsorption of the substrate onto the catalyst surface and can affect the rate of side reactions. For example, in the hydrogenation of phenol over a Pd/NaY catalyst, nonpolar solvents like n-octane favor the formation of cyclohexane, while polar solvents like ethanol lead to cyclohexanol.[12] In the case of halogenated nitroaromatics, polar solvents can increase the rate of hydrodehalogenation.[6]

  • Acidity/Basicity: Acidic or basic solvents can alter the electronic properties of the catalyst and the substrate. For instance, using acetic acid as a solvent can increase the solubility of hydrogen gas, which can be beneficial for the reaction rate.[4]

Q3: What are the typical experimental conditions for aromatic hydrogenation?

A3: The conditions can vary widely depending on the substrate and the desired product.

  • Pressure: Hydrogen pressures can range from atmospheric pressure to over 100 atm.[13][14] Higher pressures generally increase the reaction rate but can also lead to over-hydrogenation.

  • Temperature: Temperatures can range from room temperature to over 200°C.[15][16] Higher temperatures increase the reaction rate but can also promote side reactions like hydrogenolysis and impact the thermodynamic equilibrium of the products.[3]

Experimental Protocols

Protocol 1: trans-Selective Hydrogenation of p-Cresol to trans-4-Methylcyclohexanol

This protocol is adapted from the work of P. M. Holstein, et al.[7][8]

  • Reactor Setup: To a glass vial equipped with a magnetic stir bar, add p-cresol (1 equivalent) and 5 wt% Palladium on alumina (Pd/Al₂O₃) (5 mol%).

  • Solvent Addition: Add n-heptane as the solvent.

  • Hydrogenation: Place the vial in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 30 bar).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100°C) for the specified time (e.g., 24 hours).

  • Work-up: After cooling to room temperature, carefully vent the autoclave. Filter the reaction mixture to remove the catalyst and analyze the crude product by GC or NMR to determine the conversion and diastereoselectivity.

Protocol 2: Mitigating Hydrodehalogenation during Nitroarene Hydrogenation

This protocol provides general guidance for the selective reduction of a nitro group in a halogenated aromatic compound.

  • Catalyst and Solvent Selection: Choose a catalyst with lower hydrogenolysis activity, such as a platinum-based catalyst, and a non-polar aprotic solvent.

  • Reaction Setup: In a suitable pressure reactor, suspend the halogenated nitroarene and the catalyst (e.g., 5% Pt/C) in the chosen solvent.

  • Additive: Add a base, such as triethylamine or sodium carbonate, to suppress hydrodehalogenation.

  • Hydrogenation: Purge the reactor with hydrogen and pressurize to a low to moderate pressure (e.g., 1-10 atm).

  • Temperature Control: Maintain the reaction at a low temperature (e.g., room temperature to 50°C) and monitor the reaction progress closely.

  • Analysis: Upon completion, filter the catalyst and analyze the product mixture to assess the selectivity of nitro group reduction versus hydrodehalogenation.

Visualizations

Side_Reactions cluster_main_path Desired Hydrogenation Pathway cluster_side_reactions Common Side Reactions Aromatic Aromatic Precursor Intermediate Partially Hydrogenated Intermediate Aromatic->Intermediate Selective Hydrogenation Hydrogenolysis Hydrogenolysis Product Aromatic->Hydrogenolysis Functional Group Cleavage Product Desired Product Intermediate->Product Further Hydrogenation Over_Hydrogenation Over-hydrogenation Product Intermediate->Over_Hydrogenation Uncontrolled Hydrogenation

Caption: Common reaction pathways in aromatic hydrogenation.

Troubleshooting_Hydrogenolysis Start Problem: Hydrogenolysis Observed Catalyst Change Catalyst (e.g., Pd to Pt or Rh) Start->Catalyst Temperature Lower Reaction Temperature Start->Temperature Additive Add a Basic Additive Start->Additive Result Reduced Hydrogenolysis Catalyst->Result Temperature->Result Additive->Result

Caption: Troubleshooting workflow for hydrogenolysis.

References

Technical Support Center: Navigating the Separation of Cis and Trans Isomers of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the intricate challenge of separating cis and trans isomers of methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these closely related geometric isomers. Drawing upon established chromatographic and crystallization principles, this document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common experimental hurdles.

The Core Challenge: Subtle Differences, Significant Hurdles

Separating geometric isomers like the cis and trans forms of this compound is inherently difficult because they share the same molecular weight and functional groups.[1] This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques a significant challenge.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer is generally more linear and rigid, while the cis isomer adopts a less extended conformation.[1] These conformational distinctions can be leveraged by specific analytical and preparative techniques.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the separation process in a question-and-answer format, offering systematic approaches to identify and resolve them.

High-Performance Liquid Chromatography (HPLC) Separation

Issue 1: Poor Resolution or Complete Co-elution of Cis and Trans Isomer Peaks.

Question: My HPLC analysis shows broad or overlapping peaks for the cis and trans isomers. How can I improve the separation?

Answer: Poor chromatographic resolution is a common hurdle that can be overcome by systematically optimizing several parameters. The goal is to enhance the subtle differences in the isomers' interactions with the stationary and mobile phases.

Initial System Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Evaluate the column's performance by injecting a known standard.

  • System Suitability: Confirm your HPLC system is functioning correctly by running a system suitability test with a standard mixture.[2]

Optimization Strategies:

  • Mobile Phase Composition: This is a critical factor for achieving selectivity.[1][2]

    • Organic Solvent: Acetonitrile often provides better separation efficiency compared to methanol.[1] Try adjusting the organic solvent percentage in small increments (e.g., 2-5%). In reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time and may improve separation.

    • Aqueous Phase pH: While the target molecule lacks strongly ionizable groups, subtle changes in pH can influence interactions with the stationary phase, especially if there are residual silanol groups. Experiment with a pH range of 3-7.

  • Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to improved separation of closely eluting peaks.[2] Be aware that this will also increase the total run time.[2]

  • Temperature Control: Use a thermostatted column compartment to maintain a consistent temperature.[2] Temperature fluctuations can affect retention times and peak shape.[2] Sometimes, running the separation at a sub-ambient or elevated temperature can significantly alter selectivity.

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for compounds with aromatic rings or, in this case, the cyclohexane ring, through π-π interactions.

    • Fluorinated Phases (e.g., F5): These can offer unique selectivity based on dipole-dipole interactions and shape selectivity.

Detailed Experimental Protocol: A Starting Point for HPLC Method Development

This protocol provides a baseline for developing a separation method for this compound isomers using reversed-phase HPLC.

Sample Preparation:

  • Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.[1]

HPLC System and Conditions:

ParameterRecommended Starting ConditionOptimization Notes
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Consider Phenyl-Hexyl or F5 for alternative selectivity.
Mobile Phase Acetonitrile:Water (50:50 v/v)Adjust the ratio in small increments (e.g., 45:55, 55:45).
Flow Rate 1.0 mL/minDecrease to 0.5-0.8 mL/min to improve resolution.[1]
Injection Volume 10 µLReduce if peak fronting or tailing is observed.[1]
Column Temperature 30 °CExperiment with a range from 20 °C to 40 °C.
Detection UV at 210 nmOr use a Refractive Index (RI) detector if UV response is poor.

Workflow for HPLC Method Optimization:

Caption: A systematic workflow for HPLC method optimization.

Issue 2: Peak Tailing or Fronting.

Question: My isomer peaks are not symmetrical. What could be the cause and how do I fix it?

Answer: Asymmetrical peaks can be caused by several factors, often related to column or sample issues.

For Peak Tailing:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2] Try reducing the injection volume or sample concentration.

  • Column Contamination: Contaminants from previous injections can interact with your analytes. Flush the column with a strong solvent to remove them.[2]

  • Secondary Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the hydroxyl and ester groups of your molecule, causing tailing. Consider using a mobile phase with a low concentration of a mild acid (e.g., 0.1% formic acid) or a modern, end-capped column.

For Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[2] Whenever possible, dissolve the sample in the initial mobile phase composition.[2]

  • Column Overload: Severe mass overload can also lead to peak fronting.[2]

Gas Chromatography (GC) Separation

Question: Can Gas Chromatography be used to separate these isomers, and what are the key parameters to consider?

Answer: Yes, GC is a powerful technique for separating volatile isomers. The key is to select a column and temperature program that can exploit the small differences in their boiling points and interactions with the stationary phase.

Optimization Strategies:

  • Column Selection: A long, narrow-bore column will provide higher resolution. A mid-polarity stationary phase is often a good starting point.

    • 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms): A good general-purpose column to start with.[1]

    • Wax Phases (e.g., DB-WAX): These more polar columns can offer different selectivity based on interactions with the hydroxyl and ester groups.

  • Temperature Program:

    • Initial Temperature: Start at a low initial oven temperature (e.g., 50-70°C) to ensure good trapping of the analytes at the head of the column.[1]

    • Ramp Rate: A slow temperature ramp (e.g., 2-5 °C/min) will increase the time the analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting isomers.[1]

Detailed Experimental Protocol: A Starting Point for GC Method Development

Sample Preparation:

  • Dilute the isomer mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-500 µg/mL.[1]

GC System and Conditions:

ParameterRecommended Starting Condition
Column DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Split/splitless, 250°C, 50:1 split ratio
Carrier Gas Helium or Hydrogen, constant flow at ~1.5 mL/min
Oven Program 70°C for 2 min, then ramp at 5°C/min to 180°C
Detector Flame Ionization Detector (FID), 250-300°C
Fractional Crystallization

Question: I need to separate larger quantities of the isomers. Is fractional crystallization a viable option?

Answer: Fractional crystallization can be an effective method for large-scale separation if the cis and trans isomers have different solubilities in a particular solvent system. This technique relies on the principle that one isomer will preferentially crystallize out of a solution as it is cooled, leaving the other isomer enriched in the mother liquor.

Troubleshooting and Optimization:

  • Solvent Screening: The success of this method is highly dependent on the choice of solvent. Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof).

  • Cooling Rate: A slow cooling rate is crucial for the formation of pure crystals. Rapid cooling can lead to the co-precipitation of both isomers.

  • Purity Analysis: After each crystallization step, analyze the purity of the crystals and the mother liquor by HPLC or GC to monitor the progress of the separation.

A potential approach, based on methods for similar cyclohexane derivatives, involves dissolving the isomer mixture in a solvent where one isomer is less soluble and then selectively precipitating it.[3] For instance, for some cyclohexanediamine derivatives, the trans-isomer of the dihydrochloride salt is much less soluble in methanol than the cis-isomer.[3] A similar derivatization or direct crystallization approach could be explored for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is separating cis and trans isomers of this compound so challenging?

A1: The difficulty arises from their identical molecular formula and connectivity, leading to very similar physical properties like polarity and boiling point.[1] The separation relies on exploiting the subtle differences in their 3D shape, where the trans isomer is generally more stable and has a more linear conformation than the cis isomer.[1][4]

Q2: Which separation method is better, HPLC or GC?

A2: Both HPLC and GC are powerful techniques for analytical and small-scale preparative separation of these isomers.[1] The choice often depends on the available equipment and the volatility and thermal stability of the compound. GC is generally faster and can offer higher resolution for volatile compounds. HPLC is well-suited for less volatile compounds and is often more straightforward to scale up for preparative purposes.

Q3: Can I use fractional distillation to separate the isomers?

A3: While theoretically possible, separation by fractional distillation is often inefficient for cis/trans isomers due to their typically very close boiling points.[1] Achieving a meaningful separation would require a highly efficient fractional distillation apparatus, such as a long Vigreux column, and careful control over the reflux ratio, likely under reduced pressure.[1]

Q4: How can I confirm the identity of the separated cis and trans isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the cis and trans stereochemistry. The coupling constants and chemical shifts of the protons on the cyclohexane ring will be different for the two isomers. For example, in the trans isomer, the proton at C1 is often axial-axial and axial-equatorial to the protons at C2 and C6, leading to a larger coupling constant compared to the cis isomer.

Q5: Are there any chemical methods to aid in the separation?

A5: In some cases, derivatization can be used to exaggerate the physical property differences between isomers. For example, reacting the hydroxyl group with a bulky reagent might create derivatives with more distinct crystalline structures or chromatographic retention behaviors. However, this adds extra steps to the synthesis and deprotection process. Another approach described for similar compounds is the formation of salts (e.g., dihydrochlorides), which can have significantly different solubilities, aiding in separation by crystallization.[3]

References

troubleshooting low selectivity in Pd/C catalyzed hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pd/C Catalyzed Hydrogenation

Introduction: Mastering Selectivity in Catalytic Hydrogenation

Palladium on carbon (Pd/C) is arguably one of the most versatile and widely utilized heterogeneous catalysts in synthetic chemistry. Its high activity and operational simplicity make it a go-to reagent for the reduction of a vast array of functional groups.[1] However, this high reactivity is often a double-edged sword, leading to challenges in achieving the desired selectivity. Over-reduction, unintended deprotection, or isomerization can result in low yields of the target molecule and complex purification challenges.

This guide is structured as a technical support center to address the common issues of low selectivity encountered by researchers in both academic and industrial settings. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these challenges, providing you with the knowledge to logically troubleshoot and optimize your reactions.

Frequently Asked Questions: Core Principles of Selectivity

Q1: What is "selectivity" in the context of a Pd/C hydrogenation, and why is it so critical?

A: Selectivity is the measure of a reaction's ability to preferentially form a single desired product when multiple reaction pathways are possible. In Pd/C hydrogenation, this manifests in several key ways:

  • Chemoselectivity: The ability to reduce one functional group in the presence of other reducible groups. For example, reducing a nitro group without cleaving a benzyl ether protecting group. The high activity of standard Pd/C can make this difficult, as it tends to reduce most functionalities.[2]

  • Stereoselectivity: The preferential formation of one stereoisomer over another. For catalytic hydrogenation, this typically involves syn-addition of hydrogen to the less sterically hindered face of a double bond or alkyne.[3]

  • Regioselectivity: The preference for reaction at one specific position in a molecule. A common issue is the migration of a double bond along a carbon chain before hydrogenation occurs, leading to a mixture of constitutional isomers.[3]

Achieving high selectivity is paramount for efficiency. It simplifies purification, increases yield, reduces waste, and is often the deciding factor in the economic and environmental viability of a synthetic route.[4]

Q2: How does the palladium catalyst actually work on the carbon support?

A: The process is a classic example of heterogeneous catalysis. Finely divided palladium metal particles are adsorbed onto a high-surface-area activated carbon support.[3] The reaction mechanism involves several key steps:

  • Adsorption: Both hydrogen gas (H₂) and the substrate (the molecule to be reduced) adsorb onto the surface of the palladium metal.

  • H-H Bond Cleavage: The palladium surface catalytically cleaves the H-H bond, forming reactive palladium-hydride species (Pd-H) on the surface.[5]

  • Hydrogen Transfer: The adsorbed substrate undergoes sequential transfer of hydrogen atoms from the palladium surface to the functional group being reduced. For an alkene, this typically happens in a syn-fashion, with both hydrogen atoms adding to the same face of the double bond.[3]

  • Desorption: The reduced product has a lower affinity for the palladium surface and desorbs, freeing the active site for another catalytic cycle.

The carbon support is not merely an inert scaffold; its porosity and surface chemistry can influence the dispersion of palladium particles and, consequently, the catalyst's activity and selectivity.[6][7]

Troubleshooting Guide: Chemoselectivity Issues

Chemoselectivity is often the most significant challenge. The relative reactivity of common functional groups towards standard Pd/C hydrogenation generally follows this trend:

Alkynes > Alkenes > Nitro Groups > Ketones/Aldehydes > Aromatic Rings > Benzyl Ethers

This order can be influenced by substitution, steric hindrance, and reaction conditions.

Q3: I'm trying to reduce an alkyne to a cis-alkene, but it's over-reducing to the alkane. What should I do?

A: This is a classic selectivity problem. The high activity of Pd/C readily catalyzes the reduction of the intermediate alkene to the alkane. To stop at the alkene stage, you must "tame" the catalyst's activity.

The Solution: Catalyst Poisoning.

The most effective strategy is to use a poisoned catalyst. A "poison" is a substance that selectively deactivates the most reactive sites on the palladium surface, thereby slowing the second hydrogenation step (alkene to alkane) more than the first (alkyne to alkene).[8]

  • Lindlar's Catalyst: The most famous example is Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline). The lead acetate deactivates the palladium, and the quinoline further moderates its activity, preventing over-reduction.[8]

  • In-Situ Poisoning: You can often achieve similar results by adding a poison directly to your reaction mixture with standard Pd/C.

Poison Typical Application Mechanism of Action Reference
Quinoline Alkyne → cis-AlkeneNitrogen lone pair coordinates to Pd active sites, moderating activity.[8]
Diphenylsulfide (Ph₂S) Preserving benzyl ethers, aryl halides, C=O groups while reducing C=C or C≡C bonds.Sulfur strongly adsorbs to and deactivates Pd surfaces.[9][10][11][12]
Pyridine / Amines Preserving benzyl ethers, especially phenolic ones.Nitrogen compounds act as poisons, selectively inhibiting hydrogenolysis.[13][14][15][16]
Lead (II) Acetate Used in Lindlar's catalyst for alkyne semi-hydrogenation.Modifies the electronic properties and geometry of Pd active sites.[8]

Troubleshooting Workflow:

G start Low Selectivity: Alkyne → Alkane lindlar Switch to Lindlar's Catalyst (Pd/CaCO₃ + Pb(OAc)₂/Quinoline) start->lindlar insitu Try In-Situ Poisoning with Pd/C: Add 1-5 mol% Quinoline start->insitu If Lindlar's catalyst is unavailable temp Lower Temperature (e.g., from RT to 0°C) lindlar->temp Still over-reducing? insitu->temp Still over-reducing? pressure Lower H₂ Pressure (e.g., from 50 psi to 1 atm balloon) temp->pressure success Success: cis-Alkene Obtained pressure->success

Caption: Troubleshooting workflow for alkyne over-reduction.

Q4: My reaction is cleaving a benzyl (Bn) ether protecting group while I'm trying to reduce another function (e.g., a nitro group or an alkene). How can I prevent this debenzylation?

A: Hydrogenolysis (cleavage) of benzyl ethers is a very common side reaction. The benzylic C-O bond is susceptible to cleavage by Pd-H species, especially at activated positions.

Primary Cause: The catalyst is too active, and/or the reaction conditions are too harsh.

Solutions:

  • Use a Poisoned Catalyst: This is the most reliable method. The addition of a nitrogen- or sulfur-containing poison can dramatically suppress hydrogenolysis while permitting hydrogenation of other groups.[11]

    • Diphenylsulfide (Ph₂S): Highly effective for preserving benzyl ethers and other sensitive groups like aryl halides.[9][12]

    • Pyridine or Triethylamine (NEt₃): Nitrogen-containing bases are excellent for inhibiting the hydrogenolysis of both aliphatic and phenolic benzyl ethers.[14][15] A study found that using a Pd/C-pyridine combination is very effective for selective deprotection in the presence of a 4-methoxybenzyl (MPM) protected phenol.[16]

  • Change the Solvent: Solvents can significantly influence reaction rates and selectivity.[17][18] While protic solvents like methanol or ethanol generally accelerate hydrogenation, they can also promote hydrogenolysis.[19]

    • Try less polar, aprotic solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or toluene. Selectivity can sometimes be improved by adjusting the solvent system.[20][21] For example, the reduction of 4-benzyloxybenzaldehyde in chloroform yields the alcohol, while in methanol, it is fully reduced to p-cresol.[20]

  • Modify Reaction Conditions:

    • Temperature: Lower the temperature (e.g., to 0°C or below). Hydrogenolysis often has a higher activation energy than hydrogenation.

    • Pressure: Use a lower hydrogen pressure (e.g., an H₂ balloon at atmospheric pressure instead of a Parr shaker at 50 psi).

  • Change the Catalyst Support: The support can influence catalyst activity.[7][22] While less common for troubleshooting in a non-specialist lab, catalysts like palladium on calcium carbonate (Pd/CaCO₃) are sometimes less active towards hydrogenolysis than Pd/C.

G cluster_0 Reaction System cluster_1 Undesired Pathway (High Activity) cluster_2 Desired Pathway (Modulated Activity) Substrate Substrate + Benzyl Ether + Reducible Group (e.g., NO₂) Debenzylation Product 1 (Undesired) -OH Group - Reduced Group Substrate->Debenzylation Selective Product 2 (Desired) -OBn Group Intact - Reduced Group Substrate->Selective Catalyst Catalyst Pd/C Catalyst->Debenzylation High Activity Poison {Additive (Poison)|+ Pyridine or Ph₂S } Catalyst->Poison Solvent Solvent MeOH Solvent->Debenzylation Solvent->Selective Poison->Selective Modulated Activity

References

Technical Support Center: Preventing Ester Hydrolysis During Workup and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted hydrolysis of esters during experimental workup and long-term storage.

Frequently Asked Questions (FAQs)

Workup-Related Issues

Q1: What is ester hydrolysis and why is it a problem during workup?

A1: Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] This reaction is catalyzed by acid or base and is the reverse of esterification.[1][2] During aqueous workup, the presence of water, along with acidic or basic reagents used for neutralization and extraction, creates an ideal environment for this unwanted reaction, potentially leading to a significant loss of the desired ester product.[1]

Q2: What are the common signs that my ester is hydrolyzing during workup?

A2: The primary indicators of ester hydrolysis during workup are a lower-than-expected yield of your final product and the reappearance of the starting carboxylic acid.[1][3] This can be confirmed analytically through methods such as:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the starting carboxylic acid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks in the 1H or 13C NMR spectrum that correspond to the starting carboxylic acid.[1]

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch, characteristic of a carboxylic acid, alongside the ester's C=O peak.[1]

Q3: Which steps in the workup process pose the highest risk for ester hydrolysis?

A3: Aqueous wash steps are the highest risk for ester hydrolysis.[1] Specifically:

  • Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.[1]

  • Acid/Base washes: Using acidic or basic solutions to remove catalysts and unreacted starting materials. Basic washes, in particular, can induce saponification, which is the base-catalyzed hydrolysis of an ester.[1][2]

Q4: Should I use a strong or a weak base to neutralize the acid catalyst after an esterification reaction?

A4: It is highly recommended to use a mild, weak base for neutralization.[4] A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice.[3] Strong bases, such as sodium hydroxide (NaOH), significantly accelerate the rate of saponification and should be avoided unless the ester is known to be highly resistant to hydrolysis.[1][2] The neutralization with sodium bicarbonate can be visually monitored by the cessation of CO₂ evolution.[4]

Q5: How critical is temperature control during the workup of a sensitive ester?

A5: Temperature control is critical. The rate of hydrolysis is strongly dependent on temperature; higher temperatures increase the reaction rate. To minimize hydrolysis, it is best practice to perform all aqueous washes with ice-cold solutions and, if necessary, to keep the separatory funnel in an ice bath.[4]

Storage-Related Issues

Q6: What are the primary factors that contribute to ester hydrolysis during storage?

A6: The main factors contributing to ester hydrolysis during storage are the presence of moisture, inappropriate pH (either acidic or basic conditions), and elevated temperatures.[1] For drug products, these factors are critical in determining shelf-life.[5]

Q7: How can I minimize ester hydrolysis in solution for long-term storage?

A7: To enhance the stability of esters in solution for long-term storage, consider the following strategies:

  • Maintain Low Moisture Levels: Store ester-containing products in a dry environment and use moisture-proof packaging.[1]

  • Control pH: Adjust the pH of the solution to a neutral range, as hydrolysis is typically slowest at neutral pH.[1]

  • Low Temperature: Store solutions at reduced temperatures (e.g., 4°C or frozen) to decrease the rate of hydrolysis.[6]

  • Use of Stabilizers:

    • Antioxidants: Can be added to scavenge free radicals that may trigger hydrolysis.[1]

    • Chelating Agents: Agents like EDTA can bind metal ions that may catalyze hydrolysis.[1]

    • Carbodiimides: These can be used as ester stabilizers by reacting with any formed carboxylic acid, thus preventing the reverse reaction.[1]

Data Presentation

Table 1: Effect of Temperature on the Rate of Ester Hydrolysis

This table illustrates the significant impact of temperature on the forward rate constant (k) of the hydrolysis of ethyl acetate. As temperature increases, the rate of hydrolysis increases substantially.

Temperature (K)Forward Rate Constant (k) (L mol⁻¹ s⁻¹)
2830.0776
2930.1515
3030.2370
3130.2566

Data sourced from a study on the hydrolysis of ethyl acetate.[7]

Table 2: Hydrolytic Half-lives of Various Esters at Different pH Values (at 25°C)

This table demonstrates the profound effect of pH on the stability of esters. Hydrolysis is significantly faster under basic conditions (pH 9.0) compared to acidic or neutral conditions.

Ester CompoundHalf-life at pH 2.8Half-life at pH 4.0Half-life at pH 7.0Half-life at pH 9.0
Ethyl Butanoate10 days18 days1.8 days26 minutes
Ethyl Hexanoate370 years4,900 years470 years5.1 years
Isobutyl Acetate15 days27 days2.7 days39 minutes
Isoamyl Acetate20 days36 days3.6 days52 minutes

Data estimated for various volatile esters.[8]

Experimental Protocols

Protocol 1: Workup of a Hydrolytically Sensitive Ester

This protocol outlines a general procedure for the aqueous workup of an ester that is sensitive to hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then place the flask in an ice bath.

  • Dilution: Dilute the cooled reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions. Swirl the funnel gently and vent frequently to release the evolved CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases, indicating complete neutralization of the acid catalyst.

  • Extraction: Secure the stopper and shake the funnel to ensure thorough mixing. Allow the layers to separate and then drain the aqueous layer.

  • Brine Wash: Wash the organic layer with ice-cold, saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water and reduces the solubility of the ester in the aqueous phase, a phenomenon known as "salting out".[4]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester product.

Protocol 2: Forced Degradation Study for an Ester-Containing Drug Substance (as per ICH Guidelines)

This protocol describes a forced degradation study to identify potential degradation products of an ester-containing drug substance under various stress conditions. The goal is to achieve 5-20% degradation.[9]

  • Preparation of Stock Solution: Prepare a stock solution of the ester compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 6, 12, 24 hours). After each time point, neutralize the sample with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) and monitor at various time points. Neutralize the sample with 0.1 M HCl before analysis. For esters known to be highly labile to base, use lower concentrations of base or lower temperatures.

    • Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature and monitor at various time points.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) and monitor at various time points.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, analyze the stressed samples and a non-stressed control sample using a validated, stability-indicating HPLC method.

  • Evaluation:

    • Calculate the percentage of the parent ester remaining and the percentage of each degradation product formed.

    • Determine the degradation pathways under different stress conditions.

    • Ensure that the analytical method can adequately separate the parent ester from all degradation products.

Visualizations

EsterHydrolysisTroubleshooting Troubleshooting Workflow for Ester Hydrolysis During Workup start Low Yield of Ester & Suspected Hydrolysis confirm_hydrolysis Confirm presence of starting carboxylic acid (TLC, NMR, IR) start->confirm_hydrolysis workup_conditions Review Workup Conditions confirm_hydrolysis->workup_conditions base_check What base was used for neutralization? workup_conditions->base_check strong_base Strong Base (e.g., NaOH) base_check->strong_base Strong weak_base Weak Base (e.g., NaHCO3) base_check->weak_base Weak solution1 Recommendation: Use a weak base like cold, saturated NaHCO3. strong_base->solution1 temp_check Was the workup performed at low temperature? weak_base->temp_check room_temp No / Room Temperature temp_check->room_temp No cold_temp Yes / Ice Bath temp_check->cold_temp Yes solution2 Recommendation: Perform all aqueous washes with ice-cold solutions. room_temp->solution2 contact_time_check Was the contact time with aqueous layers minimized? cold_temp->contact_time_check long_contact No / Prolonged Contact contact_time_check->long_contact No short_contact Yes / Efficient Extraction contact_time_check->short_contact Yes solution3 Recommendation: Perform extractions and washes efficiently without delays. long_contact->solution3 end_node Optimized Workup Protocol short_contact->end_node solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for diagnosing ester hydrolysis during workup.

EsterHydrolysisMechanism General Mechanisms of Ester Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Saponification - Irreversible) A_ester Ester A_protonation Protonated Ester (More Electrophilic) A_ester->A_protonation + H+ A_tetrahedral Tetrahedral Intermediate A_protonation->A_tetrahedral + H2O A_products Carboxylic Acid + Alcohol A_tetrahedral->A_products - H+ A_products->A_tetrahedral + H+ B_ester Ester B_tetrahedral Tetrahedral Intermediate B_ester->B_tetrahedral + OH- B_carboxylate Carboxylate + Alcohol B_tetrahedral->B_carboxylate - RO- B_final_products Carboxylic Acid (after acidic workup) B_carboxylate->B_final_products + H+ (workup)

Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.

References

Technical Support Center: Minimizing Dihydroxy By-product Formation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unwanted dihydroxy by-product formation. Dihydroxylation, the addition of two hydroxyl groups to a molecule, is a powerful transformation. However, when it occurs as a side reaction, it can significantly reduce yields, complicate purification, and compromise the integrity of your synthesis.

This resource moves beyond simple protocols to provide a deeper understanding of the causative mechanisms behind by-product formation and offers robust, field-proven troubleshooting strategies. Our approach is rooted in explaining the "why" behind each experimental choice, empowering you to make informed decisions in your own lab.

Section 1: Frequently Asked Questions (FAQs) & Rapid Diagnostics

This section addresses the most common initial queries when facing unexpected diol formation.

Q1: I performed an epoxidation reaction on my alkene and my main impurity is a diol. What is the most likely cause?

A: The most common cause is the ring-opening of your desired epoxide intermediate by a nucleophile, typically water.[1][2] This hydrolysis reaction is often catalyzed by acidic or basic conditions. For instance, if you are using a peroxyacid like m-CPBA, the benzoic acid by-product can create an acidic environment that protonates the epoxide, making it highly susceptible to attack by even trace amounts of water in your solvent or on your glassware.[2][3][4]

Q2: My goal was to create a mono-hydroxy compound, but I'm seeing significant dihydroxy by-product. Why is my reaction over-oxidizing?

A: Over-oxidation occurs when the oxidizing agent is too reactive or used in excess, or when the mono-hydroxylated intermediate is more susceptible to oxidation than the starting material. Strong, non-selective oxidants like potassium permanganate (KMnO₄) under hot or acidic conditions are notorious for over-oxidation, potentially cleaving the C-C bond entirely after forming the diol.[5] Even in catalytic systems, if the turnover is not well-controlled, the desired product can be further oxidized.

Q3: What are the best analytical techniques to detect and quantify diol impurities in my product mixture?

A: The choice of technique depends on the nature of your compounds, but a robust starting point is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[6][7][8] HPLC can effectively separate the more polar diol by-product from the less polar desired product. LC-MS is particularly powerful as it provides both quantitative data and mass information to confirm the identity of the impurity.[8][9] For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent option.

Q4: What is the first and most critical parameter I should adjust to minimize unwanted diol formation?

A: Rigorous control of water and pH. Before re-evaluating catalysts or reagents, ensure your reaction is conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents; dry your starting materials; and consider flame-drying glassware. Simultaneously, control the pH. If your reaction generates an acid or base, buffering the medium is one of the most effective strategies to suppress side reactions.[10][11]

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific synthetic scenarios, outlining the mechanisms of by-product formation and presenting targeted solutions.

Guide A: Issue - Unwanted Diol Formation During Epoxidation

Q: What is the detailed mechanism of acid-catalyzed diol formation from an epoxide, and how can I visualize it?

A: In an acidic medium, the epoxide oxygen is first protonated. This protonation turns the oxygen into a much better leaving group and puts a significant partial positive charge on the epoxide carbons (favoring the more substituted carbon).[2][12] A weak nucleophile, such as water, will then attack one of the electrophilic carbons in an Sₙ2-like fashion, leading to a backside attack and forcing the ring to open.[1][13] The result is an anti-dihydroxylation, meaning the two hydroxyl groups are on opposite faces of the original double bond.[4][14]

G cluster_desired Desired Pathway cluster_undesired Undesired By-product Pathway A Alkene + m-CPBA B Epoxide A->B Epoxidation C Epoxide D Protonated Epoxide C->D H+ (e.g., from R-COOH) E trans-1,2-Diol D->E H2O (Nucleophilic Attack)

Caption: Desired epoxidation vs. acid-catalyzed hydrolysis to a diol.

Q: What specific, actionable strategies can I implement to prevent this epoxide ring-opening?

A: A multi-pronged approach focusing on neutralizing acid and eliminating water is most effective.

  • Buffering the Reaction: The addition of a mild, insoluble base can scavenge acidic by-products as they form without interfering with the reaction.

    • Solid Sodium Bicarbonate (NaHCO₃): Added directly to the reaction mixture. It is cheap, effective, and easily filtered off during workup.

    • Phosphate Buffers: A two-phase system with an aqueous phosphate buffer can maintain a stable pH. This is a core principle in the Sharpless dihydroxylation procedure.[10]

  • Solvent Choice: The solvent can play a critical role.

    • Aprotic Solvents: Use chlorinated solvents like dichloromethane (DCM) or chloroform, which are less likely to participate in the reaction. Ensure they are rigorously dried over a desiccant like CaH₂.

    • Avoid Protic Solvents: Alcohols can act as nucleophiles themselves, leading to alkoxy-alcohol by-products.

  • Temperature Control: Epoxidation is exothermic. Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can slow down the rate of the undesired ring-opening reaction more significantly than the rate of the desired epoxidation.

OxidantSolventAdditiveTemperature (°C)Epoxide Yield (%)Diol By-product (%)
m-CPBADCMNone25~75%~20%
m-CPBADCMNaHCO₃ (solid)25>95%<2%
m-CPBAMethanolNone25<10%>80% (diol + methoxy-alcohol)
m-CPBADCMNaHCO₃ (solid)0>98%Trace

Note: Data is illustrative, based on typical experimental outcomes.

Guide B: Issue - Over-oxidation in Dihydroxylation Reactions

Q: I'm using a classic dihydroxylation reagent like OsO₄ or KMnO₄ and getting complex mixtures or cleavage products. What's going wrong?

A: While osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) are classic reagents for syn-dihydroxylation, their reactivity must be carefully controlled to prevent over-oxidation.[15][16]

  • Potassium Permanganate (KMnO₄): This is a very strong and aggressive oxidant. If the reaction is not kept cold and basic, the permanganate will not stop at the diol stage.[13][16] It will proceed to oxidatively cleave the carbon-carbon bond of the diol, resulting in ketones, aldehydes, or carboxylic acids, which drastically reduces the yield of the desired product.[5]

  • Osmium Tetroxide (OsO₄): OsO₄ is generally more selective.[4] However, the catalytic cycle requires a co-oxidant (like NMO or K₃Fe(CN)₆) to regenerate the Os(VIII) species.[17] If reaction conditions are not optimized (e.g., incorrect pH, high temperature), or if the substrate is particularly sensitive, side reactions can still occur. A known issue in the Sharpless procedure is the "second cycle," where osmylation occurs without the chiral ligand, leading to a non-selective reaction that can lower both yield and enantioselectivity.[18]

Q: How can I perform a dihydroxylation cleanly and avoid these over-oxidation issues?

A: The key is to use milder, more controlled conditions and the correct stoichiometry of reagents.

  • For KMnO₄ Dihydroxylation: Adherence to the conditions is non-negotiable. The reaction must be run under cold (typically < 5 °C) and basic (aqueous NaOH) conditions. The disappearance of the purple permanganate color is a visual indicator of the reaction's progress.[16]

  • For OsO₄ Dihydroxylation (Upjohn & Sharpless AD):

    • Use Catalytic OsO₄: Using only a catalytic amount of the toxic and expensive OsO₄ with a stoichiometric co-oxidant is standard practice.[17]

    • Use Pre-mixed Reagents: For asymmetric dihydroxylation, using the commercially available AD-mix-α or AD-mix-β is highly recommended.[10][17] These mixtures contain the OsO₄ catalyst, the co-oxidant (K₃Fe(CN)₆), the chiral ligand, and the necessary base (K₂CO₃) in optimized ratios. This is the most reliable way to avoid the "second cycle" and ensure high enantioselectivity and yield.[19]

    • Control Substrate Concentration: High concentrations of the olefin can sometimes favor the ligand-less second cycle, reducing enantioselectivity.[10] Following the recommended substrate loading for the AD-mix is crucial.

G start Unwanted Diol or Cleavage Products Observed q1 What was the intended reaction? start->q1 epox Epoxidation q1->epox dihydrox Dihydroxylation q1->dihydrox sol_epox1 Root Cause: Acid/Base catalyzed ring-opening by H2O. epox->sol_epox1 q2 Which reagent was used? dihydrox->q2 sol_epox2 Solution: 1. Add NaHCO3 buffer. 2. Use anhydrous solvent. 3. Run at 0 °C or below. sol_epox1->sol_epox2 kmno4 KMnO4 q2->kmno4 oso4 OsO4 q2->oso4 sol_kmno4 Root Cause: Over-oxidation due to non-ideal conditions. kmno4->sol_kmno4 sol_oso4 Root Cause: Poorly optimized catalysis (e.g., 'second cycle'). oso4->sol_oso4 sol_kmno4_2 Solution: Ensure reaction is run cold (< 5 °C) and basic. sol_kmno4->sol_kmno4_2 sol_oso4_2 Solution: Use pre-formulated AD-mix and control substrate concentration. sol_oso4->sol_oso4_2

Caption: Troubleshooting logic for dihydroxy by-product formation.

Section 3: Validated Experimental Protocols

Protocol 1: Buffered Epoxidation of (E)-Stilbene to Minimize Diol Formation

This protocol demonstrates the use of a solid buffer to prevent acid-catalyzed hydrolysis.

Materials:

  • (E)-Stilbene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), powder

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (E)-stilbene (5.0 g, 27.7 mmol) and anhydrous DCM (100 mL).

  • Addition of Buffer: Add powdered sodium bicarbonate (9.3 g, 111 mmol, 4 equivalents). Stir the suspension vigorously.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Oxidant: Add m-CPBA (77% purity, 7.4 g, ~33.2 mmol, 1.2 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHSO₃ solution (50 mL) to destroy excess peroxide. Stir for 15 minutes.

  • Workup: Filter the mixture through a pad of Celite to remove the solid NaHCO₃ and m-chlorobenzoic acid salts. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide. The product should be a white solid with minimal diol contamination, verifiable by ¹H NMR.

Protocol 2: Purification Strategy - Removal of 1,2-Diol from a Less Polar Product

This protocol describes a general method for separating a polar diol impurity using flash column chromatography.

Principle: Vicinal diols are significantly more polar than their corresponding alkenes or epoxides due to the two hydroxyl groups available for hydrogen bonding. This large difference in polarity is exploited for chromatographic separation.

Procedure:

  • Column Preparation: Pack a glass chromatography column with silica gel, using a non-polar solvent system (e.g., hexanes or petroleum ether) as the slurry solvent.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., DCM or toluene). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load this dry powder onto the top of the packed column.

  • Elution - Step Gradient:

    • Step 1 (Eluting the Desired Product): Begin eluting with a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). The less polar desired product (alkene, epoxide, etc.) should elute first. Collect fractions and monitor by TLC.

    • Step 2 (Eluting the Diol By-product): Once the desired product has fully eluted, increase the polarity of the eluent significantly (e.g., to 70:30 Hexanes:Ethyl Acetate or even 100% Ethyl Acetate). The highly polar diol by-product, which was strongly adsorbed to the silica at the top of the column, will now begin to elute.

  • Analysis: Combine the fractions containing the pure desired product and concentrate under reduced pressure. Analyze a sample of the isolated diol fraction to confirm its identity if necessary.

Section 4: References
  • Liu, W. et al. (2022). pH regulatory divergent point for the selective bio-oxidation of primary diols during resting cell catalysis. Biotechnology for Biofuels and Bioproducts. --INVALID-LINK--[20][21]

  • Cha, J. K., & Kim, N.-S. (1995). Acyclic Stereocontrol Induced by Allylic Alkoxy Groups. Synthetic Applications of Stereoselective Dihydroxylation in Natural Product Synthesis. Chemical Reviews. --INVALID-LINK--

  • Donohue, T. J. et al. (1990). Enhanced stereoselectivity in the catalytic dihydroxylation of acyclic allylic alcohols. Journal of the Chemical Society, Chemical Communications. --INVALID-LINK--

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). --INVALID-LINK--[10]

  • Owino, E. et al. (1986). Diode Array Detection and Simultaneous Quantitation of the Coeluting Atenolol-Related Synthetic Route Impurities, PPA-Diol. Journal of Chromatographic Science. --INVALID-LINK--[6]

  • Chemistry LibreTexts. (2019). 12.9: Dihydroxylation. --INVALID-LINK--[3]

  • Organic Chemistry. (2014). Synthesis of Diols by Dihydroxylation of Alkenes. YouTube. --INVALID-LINK--[15]

  • Benchchem. (2023). Technical Support Center: Preventing Byproduct Formation in Diol Synthesis. --INVALID-LINK--

  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. --INVALID-LINK--[4]

  • Wikipedia. Dihydroxylation. --INVALID-LINK--[17]

  • Reddit. (2022). Mechanism of Formation of the crazy Byproducts in Sharpless Dihydroxylation Reaction. r/OrganicChemistry. --INVALID-LINK--

  • Google Patents. (1981). Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt. --INVALID-LINK--[22]

  • Donohoe, T. J. et al. (2002). Development of the Directed Dihydroxylation Reaction. Synlett. --INVALID-LINK--

  • Gray, D. et al. (2005). Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent: pH Dependence, Stoichiometry, Substrates and Origin of Selectivity. Journal of Organic Chemistry. --INVALID-LINK--[11]

  • Chemistry LibreTexts. (2022). 11.8: Oxidation of Alkenes to Vicinal Diols. --INVALID-LINK--[16]

  • Khan Academy. Syn dihydroxylation. --INVALID-LINK--

  • Google Patents. (2008). Purification method of dihydroxybenzene. --INVALID-LINK--[23]

  • European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. --INVALID-LINK--[24]

  • Organic Chemistry Portal. Diol synthesis by substitution. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. --INVALID-LINK--[1]

  • Carro, J. et al. (2019). Catalytic modes of fatty mono-hydroxylation enzymes. Catalysis Science & Technology. --INVALID-LINK--[25]

  • Ashenhurst, J. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. --INVALID-LINK--[5]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. --INVALID-LINK--[2]

  • Fort, S. et al. (2020). Design principles for site-selective hydroxylation by a Rieske oxygenase. Nature Communications. --INVALID-LINK--[26]

  • Chem Help ASAP. (2020). dihydroxylation of alkenes. YouTube. --INVALID-LINK--[13]

  • Chemistry LibreTexts. (2019). 8.13: Dihydroxylation of Alkenes. --INVALID-LINK--[12]

  • Chemistry Steps. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. --INVALID-LINK--[14]

  • Kolb, H. C. et al. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews. --INVALID-LINK--

  • Scribd. (2023). Chemists' Guide to Sharpless Reactions. --INVALID-LINK--[19]

  • Gika, H. G. et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. --INVALID-LINK--[7]

  • Morais, E. C. S. et al. (2020). Direct Hydroxylation of Phenol to Dihydroxybenzenes by H2O2 and Fe-based Metal-Organic Framework Catalyst at Room Temperature. Catalysts. --INVALID-LINK--[27]

  • Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. --INVALID-LINK--[18]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Detection Of Impurities: A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques. --INVALID-LINK--[8]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. --INVALID-LINK--

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. --INVALID-LINK--[9]

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and mitigating catalyst deactivation in large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] This is a significant challenge in industrial processes as it can lead to decreased product yield, increased operational costs, and process downtime.[1][2] While inevitable, the rate of deactivation can be managed to extend the catalyst's lifespan and maintain process efficiency.[1]

Q2: What are the main causes of catalyst deactivation?

A2: The primary causes of catalyst deactivation can be categorized into three main types: chemical, thermal, and mechanical.[3]

  • Chemical deactivation includes poisoning and fouling (coking).[3] Poisoning occurs when impurities in the feedstock strongly bind to the catalyst's active sites, rendering them inactive.[4] Fouling, or coking, is the physical deposition of substances like carbonaceous materials on the catalyst surface, which blocks access to the active sites.[4]

  • Thermal deactivation , or sintering, is caused by exposure to high temperatures, leading to the agglomeration of catalyst particles and a reduction in the active surface area.[4]

  • Mechanical deactivation involves the physical degradation of the catalyst, such as attrition (the breaking down of catalyst particles due to mechanical stress) and crushing.[3]

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A systematic approach involving catalyst characterization is crucial for identifying the root cause of deactivation. A general troubleshooting workflow is outlined below. Key analytical techniques include:

  • Brunauer-Emmett-Teller (BET) analysis to measure the catalyst's surface area, which can indicate sintering or fouling.

  • Temperature-Programmed Desorption (TPD) to study the strength and nature of adsorbed species on the catalyst surface, helping to identify poisons.[5]

  • Thermogravimetric Analysis (TGA) to quantify the amount of coke deposited on the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical state of the catalyst surface, useful for detecting poisons.

  • Particle Size Analysis to assess changes in particle size distribution, which can indicate attrition.

Q4: What are the general strategies to prevent catalyst deactivation?

A4: Several strategies can be employed to minimize catalyst deactivation:

  • Feedstock Purification: Removing impurities from the reactant stream is a critical step in preventing catalyst poisoning.

  • Optimizing Reaction Conditions: Controlling temperature, pressure, and reactant concentrations can help to minimize thermal degradation and coke formation.

  • Catalyst Design: Developing catalysts with improved stability, for instance by using supports that strongly interact with the active metal particles, can enhance resistance to deactivation.

  • Catalyst Regeneration: Periodic regeneration of the catalyst can restore its activity by removing coke or certain poisons.[6]

Troubleshooting Guides

Issue 1: Gradual or rapid loss of catalyst activity.

Possible Cause: Catalyst Poisoning

Symptoms:

  • A significant decrease in reaction rate and product yield.

  • Change in product selectivity.

  • The deactivation may be rapid and severe, even with trace amounts of impurities in the feed.[4]

Troubleshooting Steps:

  • Analyze the Feedstock: Identify potential poisons such as sulfur, nitrogen, phosphorus, or heavy metal compounds.

  • Characterize the Catalyst: Use XPS to detect the presence of poisons on the catalyst surface. TPD can help to understand the interaction between the poison and the active sites.

  • Implement Purification: If poisons are identified, introduce a purification step for the feedstock, such as guard beds, to remove the contaminants before they reach the catalyst.

Issue 2: Increased pressure drop across the reactor and decreased catalyst activity.

Possible Cause: Fouling (Coking)

Symptoms:

  • A gradual decline in catalyst activity.

  • An increase in the pressure drop across the catalyst bed due to the blockage of pores.

  • Visible carbonaceous deposits on the catalyst.[7]

Troubleshooting Steps:

  • Quantify Coke Deposition: Use TGA to determine the amount of coke on the catalyst.

  • Optimize Reaction Conditions: Adjusting temperature, pressure, and feedstock composition can minimize coke formation. For example, in some processes, a higher hydrogen partial pressure can reduce coking.

  • Catalyst Regeneration: Implement a regeneration procedure to remove the coke. Common methods include controlled oxidation (burning off the coke in the presence of a dilute oxidant) or gasification with steam.

Issue 3: Irreversible loss of activity, especially after exposure to high temperatures.

Possible Cause: Thermal Degradation (Sintering)

Symptoms:

  • Permanent loss of catalytic activity that cannot be restored by regeneration.[6]

  • A decrease in the catalyst's specific surface area, as measured by BET analysis.

Troubleshooting Steps:

  • Monitor Reaction Temperature: Ensure the reactor temperature does not exceed the catalyst's recommended operating limits. Sintering is often accelerated at temperatures above 500°C.[7]

  • Catalyst Selection: Choose a catalyst with high thermal stability. The choice of support material can significantly influence the catalyst's resistance to sintering.

  • Process Design: For highly exothermic reactions, ensure efficient heat removal to prevent temperature runaways that can lead to sintering.

Issue 4: Loss of active material from the support, especially in liquid-phase reactions.

Possible Cause: Leaching

Symptoms:

  • Decrease in catalyst activity over multiple reaction cycles.

  • Contamination of the product with the active metal.

  • Continued reaction in the liquid phase even after the solid catalyst has been removed (confirmed by a hot filtration test).

Troubleshooting Steps:

  • Perform a Hot Filtration Test: This test can definitively determine if active species have leached into the reaction medium.

  • Quantify Leached Metal: Analyze the reaction solution using techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to measure the concentration of the leached metal.

  • Improve Catalyst Stability: Enhance the interaction between the active metal and the support material. This can be achieved through different catalyst preparation methods or by using a different support.

Issue 5: Generation of fine particles and loss of catalyst from the reactor.

Possible Cause: Mechanical Deactivation (Attrition)

Symptoms:

  • An increase in the amount of fine particles in the reactor system.

  • Loss of catalyst material, which can be a significant economic concern in large-scale processes.[8]

  • Increased pressure drop in downstream filters.

Troubleshooting Steps:

  • Particle Size Analysis: Monitor the particle size distribution of the catalyst over time to detect an increase in the proportion of fines.

  • Improve Catalyst Mechanical Strength: Use catalysts with higher mechanical strength. The manufacturing process of the catalyst can be optimized to improve its resistance to attrition.

  • Optimize Reactor Design and Operation: In fluidized bed reactors, attrition can be influenced by factors such as gas velocity and the design of internals like cyclones.[9]

Quantitative Data on Catalyst Deactivation

Table 1: Impact of Sulfur Poisoning on Nickel Catalyst Activity

Catalyst SystemH₂S Concentration (ppm)Temperature (°C)Impact on ActivityReference
Ni-based catalyst5800Significant poisoning[7]
Ni-based catalyst< 0.01500Severe poisoning due to stronger sulfur adsorption[7]
Nickel catalyst in hydrogasification20400-700~50% carbon conversion[10]
Nickel catalyst in hydrogasification50400-700~20% carbon conversion[10]
Nickel catalyst in hydrogasification100400-7000% carbon conversion (complete deactivation)[10]

Table 2: Coke Deposition on ZSM-5 Zeolite Catalyst in Methanol-to-Gasoline Conversion

Catalyst TypeTime on Stream (h)Coke Deposition (wt%)Methanol Conversion (%)Reference
Conventional ZSM-510~15~20[11]
Nanosheet ZSM-510~8~90[11]
Conventional ZSM-520~18<10[11]
Nanosheet ZSM-520~12~80[11]

Table 3: Regeneration Efficiency of Deactivated Catalysts

Catalyst TypeDeactivation CauseRegeneration MethodRegeneration EfficiencyReference
Pt-Pd automotive catalystCokingOxidation at 500 °C77% to 99% conversion efficiency restored[12]
Selective Catalytic Reduction (SCR) catalystPb, As, and alkali metal poisoningAcetic acid washing91% denitrification efficiency restored[13]
Spent FCC catalystCokingSteam gasification at 800 °CSignificant coke removal, producing H₂ and CO[14]

Experimental Protocols

1. Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area of a catalyst, which is crucial for assessing deactivation by sintering or fouling.

Methodology:

  • Sample Preparation: A known mass of the catalyst is placed in a sample tube. The sample must be degassed under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface. The degassing temperature and duration depend on the nature of the catalyst and should be chosen carefully to avoid altering the catalyst structure.

  • Analysis: The analysis is typically performed using nitrogen gas as the adsorbate at liquid nitrogen temperature (77 K).[15]

  • A series of known pressures of the adsorbate gas are introduced to the sample.

  • The amount of gas adsorbed at each pressure is measured.

  • Data Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the volume of gas required to form a monolayer on the catalyst surface. From this, the specific surface area is determined.[15]

2. Temperature-Programmed Desorption (TPD)

Objective: To characterize the strength and number of active sites on a catalyst surface and to identify adsorbed species like poisons.

Methodology:

  • Pretreatment: The catalyst sample is pretreated in situ in the TPD apparatus to clean the surface. This may involve heating under vacuum or flowing an inert or reducing gas over the sample.

  • Adsorption: A probe gas (e.g., ammonia for acidity measurements, hydrogen or carbon monoxide for metal site characterization) is introduced to the catalyst at a specific temperature until the surface is saturated.

  • Purging: The system is purged with an inert gas to remove any physisorbed or weakly adsorbed probe gas molecules.

  • Desorption: The temperature of the catalyst is increased at a constant rate (e.g., 10 °C/min) while a constant flow of inert gas is maintained.[16]

  • Detection: A detector, typically a thermal conductivity detector (TCD) or a mass spectrometer, measures the concentration of the desorbed gas in the inert gas stream as a function of temperature.[17]

  • Data Analysis: The resulting TPD profile (desorption intensity versus temperature) provides information about the number and strength of the adsorption sites. The area under the desorption peak is proportional to the amount of adsorbed species, and the temperature at which desorption occurs is related to the strength of the interaction.

3. Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of coke deposited on a catalyst.

Methodology:

  • Sample Preparation: A small, known mass of the coked catalyst is placed in the TGA sample pan.

  • Analysis: The sample is heated at a controlled rate in a controlled atmosphere. To quantify coke, the atmosphere is typically an oxidizing gas (e.g., air or a mixture of oxygen and an inert gas).

  • Data Acquisition: The TGA instrument continuously measures the mass of the sample as a function of temperature.

  • Data Analysis: The weight loss observed in the temperature range where coke combustion occurs is used to calculate the percentage of coke on the catalyst.

4. Hot Filtration Test

Objective: To determine if a catalytic reaction is truly heterogeneous or if leached homogeneous species are contributing to the observed activity.

Methodology:

  • Reaction Setup: The catalytic reaction is set up under the desired conditions.

  • Mid-reaction Filtration: At a point where the reaction has proceeded to a measurable conversion (e.g., 50%), the solid catalyst is rapidly filtered from the hot reaction mixture.[10] It is crucial to maintain the reaction temperature during filtration to prevent re-adsorption of active species onto the catalyst.

  • Continued Reaction of Filtrate: The filtrate (the liquid phase) is allowed to continue reacting under the same conditions (temperature, stirring) as the initial reaction.

  • Monitoring: The progress of the reaction in the filtrate is monitored over time.

  • Interpretation:

    • No further reaction in the filtrate: This indicates that the catalysis is heterogeneous, and any leached species are not catalytically active under the reaction conditions.

    • Continued reaction in the filtrate: This confirms that catalytically active species have leached from the solid catalyst into the solution, and the reaction is proceeding, at least in part, via a homogeneous pathway.[10]

Visualizations

Troubleshooting_Workflow start Catalyst Deactivation Observed (Loss of Activity/Selectivity) symptom_analysis Analyze Symptoms: - Gradual vs. Rapid Decline - Increased Pressure Drop - Product Contamination start->symptom_analysis feed_analysis Analyze Feedstock for Poisons (e.g., S, N, metals) symptom_analysis->feed_analysis catalyst_characterization Characterize Spent vs. Fresh Catalyst symptom_analysis->catalyst_characterization root_cause Identify Root Cause feed_analysis->root_cause bet BET Surface Area Analysis catalyst_characterization->bet tga Thermogravimetric Analysis (TGA) catalyst_characterization->tga xps X-ray Photoelectron Spectroscopy (XPS) catalyst_characterization->xps psd Particle Size Analysis catalyst_characterization->psd hot_filtration Hot Filtration Test (for liquid-phase reactions) catalyst_characterization->hot_filtration bet->root_cause tga->root_cause xps->root_cause psd->root_cause hot_filtration->root_cause poisoning Poisoning root_cause->poisoning Poisons Detected (XPS) Strong Adsorbates (TPD) coking Coking/Fouling root_cause->coking Weight Loss (TGA) Surface Area Loss (BET) sintering Sintering root_cause->sintering Surface Area Loss (BET) No Significant Weight Loss leaching Leaching root_cause->leaching Activity in Filtrate Metal in Product (ICP) attrition Attrition root_cause->attrition Increased Fines (PSD) mitigation Develop Mitigation Strategy poisoning->mitigation coking->mitigation sintering->mitigation leaching->mitigation attrition->mitigation

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Poisoning_Mechanism cluster_catalyst Catalyst Surface cluster_reactants Reactant Stream cluster_deactivated_catalyst Deactivated Catalyst Surface AS1 Active Site AS2 Active Site PAS2 Poisoned Site AS3 Active Site Reactant Reactant Reactant->AS1 Adsorption & Reaction Reactant->PAS2 Blocked Poison Poison (e.g., Sulfur) Poison->AS2 Strong Chemisorption DAS1 Active Site DAS3 Active Site

Caption: Mechanism of catalyst poisoning by active site blockage.

References

removing residual solvent from purified methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual solvents from purified methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the final drying stages of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Persistent residual solvent (e.g., ethyl acetate, hexanes) detected by NMR or GC after standard rotary evaporation. The compound has a relatively high boiling point and its polar nature (due to the hydroxyl and ester groups) can lead to strong interactions with residual polar solvents.- Co-solvent Evaporation: Add a more volatile solvent in which your compound is soluble but the residual solvent is also miscible (e.g., dichloromethane or diethyl ether). Rotary evaporate the mixture. Repeat this process 2-3 times to effectively chase out the less volatile solvent. - High-Vacuum Drying: Place the sample under high vacuum (<1 mbar) for an extended period (overnight or longer). Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable, to further facilitate solvent removal.
The compound turns into a viscous oil or fails to solidify upon solvent removal. The presence of residual solvent can lower the melting point of the compound, preventing crystallization. The compound itself may also be prone to forming an amorphous solid or oil.- Ensure complete solvent removal using the techniques mentioned above. - Trituration: If the compound is an oil due to residual non-polar solvents like hexanes, try adding a small amount of a cold, non-solvent in which the compound is insoluble (e.g., cold hexanes or pentane) and gently scratching the side of the flask with a glass rod to induce crystallization. - Recrystallization: If solvent removal is challenging, consider re-dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form pure crystals.
Sample "bumping" or frothing during rotary evaporation. The vacuum is applied too quickly, or the bath temperature is too high for the solvent being removed.- Gradual Vacuum Application: Lower the pressure in the rotary evaporator slowly to allow for controlled boiling. - Adjust Bath Temperature: For volatile solvents like ethyl acetate, a water bath temperature of 30-40°C is often sufficient under vacuum. - Use a Bump Trap: Always use a bump trap between your flask and the rotary evaporator to prevent loss of sample into the condenser.
The compound appears to be degrading during drying. The compound may be sensitive to prolonged heating.- Avoid excessive heat. Use the lowest possible temperature that still allows for effective solvent removal under high vacuum. Room temperature drying under high vacuum is the gentlest method. - Inert Atmosphere: If the compound is sensitive to oxidation, consider drying under a stream of inert gas (e.g., nitrogen or argon) in conjunction with a vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider during solvent removal?

A1: Understanding the physical properties is crucial for selecting the appropriate drying method.

PropertyValueImplication for Solvent Removal
Molecular Weight 172.22 g/mol Standard for a small organic molecule.
Boiling Point ~233-251 °C[1][2]The high boiling point allows for the removal of most common organic solvents under reduced pressure without significant loss of the compound itself.
Melting Point ~99.8 °C[1]The compound is a solid at room temperature, which should make it easier to handle once completely dry. If it remains an oil, residual solvent is likely present.
Solubility Soluble in organic solvents like ether and alcohol; insoluble in water.[1]Its solubility in common organic solvents allows for techniques like co-solvent evaporation. Its insolubility in water is useful for aqueous workups.

Q2: I see peaks for ethyl acetate in my 1H NMR spectrum even after rotary evaporation. How can I remove it?

A2: Ethyl acetate can be stubborn to remove completely. A good strategy is to use a co-solvent. Add dichloromethane or diethyl ether to your flask, and re-evaporate the solvent on the rotary evaporator.[2] Repeating this process two to three times will help to azeotropically remove the residual ethyl acetate. Following this, drying the sample under high vacuum for several hours should remove the remaining traces of the more volatile co-solvent.

Q3: Can I use a high temperature to speed up the drying process?

A3: While gentle heating can accelerate solvent removal, it's important to be cautious. This compound contains ester and alcohol functional groups which could be susceptible to degradation or side reactions at elevated temperatures over prolonged periods. It is recommended to keep the temperature below 40°C and rely more on a good quality vacuum.

Q4: Is lyophilization (freeze-drying) a suitable method for removing organic solvents from this compound?

A4: Lyophilization is generally more effective for removing water. While it can be adapted for some organic solvents, it often requires specialized equipment with very low condenser temperatures and powerful vacuum pumps to prevent the frozen solvent from melting instead of sublimating.[3] For common organic solvents like ethyl acetate or hexanes, methods like co-solvent evaporation followed by high-vacuum drying are typically more practical and efficient in a standard organic chemistry lab.

Experimental Protocols

Protocol: Co-solvent Evaporation and High-Vacuum Drying

This protocol describes the removal of a moderately boiling residual solvent (e.g., ethyl acetate) from purified this compound.

1. Initial Solvent Removal: a. After your purification step (e.g., column chromatography), combine the fractions containing the pure product in a round-bottom flask. b. Concentrate the solution using a rotary evaporator. For ethyl acetate, a water bath temperature of 30-40°C is appropriate. Continue until the bulk of the solvent is removed and you are left with a viscous oil or solid.

2. Co-solvent Addition and Evaporation: a. Remove the flask from the rotary evaporator and add a volume of a volatile co-solvent (e.g., dichloromethane or diethyl ether) sufficient to dissolve the product. b. Re-attach the flask to the rotary evaporator and remove the co-solvent under reduced pressure. c. Repeat this step (2a and 2b) two more times. This will help to chase out the residual, higher-boiling solvent.

3. High-Vacuum Drying: a. After the final co-solvent evaporation, connect the flask to a high-vacuum line (<1 mbar). b. Allow the flask to remain under high vacuum for at least 4-6 hours, or overnight, to ensure all residual solvent is removed. The product should appear as a crystalline solid. c. To confirm the absence of residual solvent, you can take a small sample for analysis (e.g., 1H NMR).

Visualizations

Troubleshooting Workflow for Residual Solvent Removal

TroubleshootingWorkflow Troubleshooting Residual Solvent start Start: Purified Compound in Solution rotovap Rotary Evaporation start->rotovap check_solid Is the product a dry, crystalline solid? rotovap->check_solid nmr_check Analyze by 1H NMR for residual solvent check_solid->nmr_check Yes oily_residue Issue: Oily or Wet Residue check_solid->oily_residue No end End: Solvent-Free Product nmr_check->end No Solvent Peaks solvent_peaks Issue: Solvent Peaks in NMR nmr_check->solvent_peaks Solvent Peaks Detected co_solvent Action: Co-solvent Evaporation (e.g., with DCM/Ether) oily_residue->co_solvent triturate Action: Triturate with non-solvent oily_residue->triturate solvent_peaks->co_solvent high_vac Action: Dry under High Vacuum co_solvent->high_vac high_vac->check_solid triturate->high_vac

Caption: A workflow diagram for troubleshooting the removal of residual solvents.

References

Technical Support Center: Troubleshooting Poor Reaction Rates in Enzymatic Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor reaction rates and low yields in their experiments. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during enzymatic esterification.

Q1: My esterification reaction has stalled or is proceeding very slowly. What are the most common initial factors to check?

A: When facing slow or stalled reactions, begin by assessing the most critical reaction parameters:

  • Water Content: Ensure the water activity in your reaction medium is optimized. While a minimal amount of water is essential to maintain the enzyme's active conformation, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification.[1][2][3]

  • Enzyme Activity and Stability: Verify that your enzyme is active and stable under the reaction conditions. Improper storage, extreme pH, or high temperatures can lead to denaturation.[4][5]

  • Substrate Quality: Confirm the purity of your substrates (acid and alcohol). Impurities can inhibit the enzyme or introduce excess water.

Q2: I'm not seeing any product formation at all. What could be the fundamental issue?

A: A complete lack of product formation often points to a critical failure in one of the core components of the reaction:

  • Inactive Enzyme: The most likely culprit is a completely denatured or inhibited enzyme. This could be due to incorrect storage, prior exposure to denaturing conditions, or the presence of a potent inhibitor in your substrate.

  • Incorrect Reaction Conditions: Extreme deviations from the enzyme's optimal pH or temperature can completely halt its catalytic activity.[4][6]

  • Improper Assay Method: It's also worth verifying that your method for detecting the product is functioning correctly.

Q3: How does the choice of solvent affect my enzymatic esterification?

A: The solvent plays a crucial role and can significantly impact reaction rates. Organic solvents are often used to increase the solubility of hydrophobic substrates and to shift the reaction equilibrium towards ester formation by minimizing water concentration.[7][8] However, the choice of solvent is critical, as some organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[8][9] Hydrophobic solvents are generally preferred over hydrophilic ones for maintaining enzyme activity.[9]

Q4: Can the physical setup of my reactor impact the reaction rate?

A: Absolutely. In heterogeneous systems, particularly with immobilized enzymes, mass transfer limitations can be a significant bottleneck.[10][11][12] If the substrates cannot efficiently diffuse to the enzyme's active site, the overall reaction rate will be limited, regardless of the enzyme's intrinsic activity.[11] Proper mixing and agitation are crucial to minimize these diffusional limitations.[13]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific issues related to poor reaction rates.

Issue 1: Reaction Rate is Initially Fast but Plateaus Prematurely

This is a common observation and can be indicative of several factors that come into play as the reaction progresses.

Potential Cause A: Product Inhibition
  • Scientific Rationale: As the concentration of the ester product increases, it can bind to the enzyme's active site or an allosteric site, preventing the substrate from binding and thus inhibiting the reaction.[14] This is a form of negative feedback that can significantly limit the final conversion.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Take time-course samples and analyze the concentrations of substrates and products. A sharp decrease in the reaction rate as product concentration rises is a strong indicator of product inhibition.

    • In Situ Product Removal: Implement a strategy to remove the ester from the reaction medium as it is formed. Techniques like pervaporation, vacuum stripping, or adsorption onto a solid support can be effective.[15]

    • Enzyme Modification: In some cases, protein engineering can be used to create enzyme variants with reduced sensitivity to product inhibition.

Potential Cause B: Water Accumulation and Equilibrium Shift
  • Scientific Rationale: Esterification is a reversible reaction that produces water as a byproduct.[16][17] As water accumulates in the reaction medium, the equilibrium shifts back towards the reactants (acid and alcohol), leading to a net decrease in the rate of ester formation.[1]

  • Troubleshooting Protocol:

    • Water Removal: Employ methods to continuously remove water from the reaction. This can be achieved by adding molecular sieves, using a Dean-Stark trap, or sparging the reaction with a dry, inert gas.

    • Optimize Initial Water Activity: While byproduct water is an issue, the initial water content is also critical. Ensure you are starting with an optimal water activity (a_w) for your specific enzyme and solvent system. This often requires empirical optimization.[2][3]

Issue 2: Consistently Low Reaction Rate from the Outset

A persistently slow reaction from the beginning often points to suboptimal reaction conditions or inherent limitations of the system.

Potential Cause A: Sub-optimal Temperature or pH
  • Scientific Rationale: Every enzyme has an optimal temperature and pH range at which it exhibits maximum activity.[4][6][18] Deviating from these optima can significantly reduce the reaction rate. Temperatures that are too low will decrease the kinetic energy of the molecules, while excessively high temperatures can cause denaturation.[4][18] Similarly, pH affects the ionization state of amino acid residues in the active site, which is crucial for catalysis.[4][6]

  • Troubleshooting Protocol:

    • Literature Review: Consult the literature for the known optimal temperature and pH for the lipase you are using.

    • Systematic Optimization: Perform a series of experiments to determine the optimal temperature and pH for your specific substrate and solvent system. A design of experiments (DoE) approach can be efficient here.

    • pH Memory: For reactions in organic solvents, be aware of the enzyme's "pH memory." The enzyme's ionization state is determined by the pH of the last aqueous solution it was in contact with.[19] Lyophilize the enzyme from a buffer at the desired pH before use.

Potential Cause B: Mass Transfer Limitations
  • Scientific Rationale: In systems with immobilized enzymes or in biphasic systems, the rate at which substrates diffuse to the enzyme's active site can be slower than the rate of the catalytic reaction itself.[11][20] This is known as a mass transfer limitation and can be a significant bottleneck.[10][12]

  • Troubleshooting Protocol:

    • Increase Agitation: Increase the stirring or shaking speed to improve mixing and reduce the thickness of the diffusion boundary layer around the enzyme particles.[13]

    • Reduce Particle Size: If using an immobilized enzyme, smaller support particles provide a larger surface area-to-volume ratio, reducing the internal diffusion distance.

    • Optimize Enzyme Loading: Very high enzyme loadings can lead to particle aggregation, which can exacerbate mass transfer limitations.[13]

Potential Cause C: Substrate Inhibition
  • Scientific Rationale: At very high concentrations, the substrate itself can sometimes inhibit the enzyme's activity.[21][22] This can occur if a second substrate molecule binds to an allosteric site or if two substrate molecules bind in the active site in a non-productive orientation.[21][22]

  • Troubleshooting Protocol:

    • Vary Substrate Concentration: Run the reaction at a range of substrate concentrations while keeping the other parameters constant. If the reaction rate decreases at higher substrate concentrations, substrate inhibition is likely occurring.

    • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, use a fed-batch approach where the substrate is added gradually over time to maintain a lower, optimal concentration.

Issue 3: Enzyme Deactivation During the Reaction

If the reaction starts well but then stops, and the issue is not product inhibition or equilibrium, the enzyme itself may be losing activity over time.

Potential Cause A: Denaturation by Organic Solvent
  • Scientific Rationale: While necessary for the reaction, some organic solvents can be harsh on enzymes. Hydrophilic solvents, in particular, can strip the essential layer of water that stabilizes the enzyme's three-dimensional structure, leading to unfolding and deactivation.[7][8]

  • Troubleshooting Protocol:

    • Solvent Selection: Choose a more hydrophobic solvent. A solvent's log P value (a measure of its hydrophobicity) can be a useful guide.

    • Enzyme Immobilization: Immobilizing the enzyme on a solid support can often enhance its stability in organic solvents.[13][15][23] The support provides a protective microenvironment and can prevent unfolding.

    • Add Stabilizing Agents: In some cases, adding small amounts of stabilizing agents like sugars or polyethylene glycol (PEG) can help preserve the enzyme's structure.[19]

Potential Cause B: Mechanical Stress
  • Scientific Rationale: High shear forces from vigorous mixing, especially in reactors with mechanical stirrers, can physically damage the enzyme, leading to a loss of activity. This is particularly relevant for immobilized enzymes where the support can be friable.

  • Troubleshooting Protocol:

    • Optimize Agitation: Find a balance between sufficient mixing to avoid mass transfer limitations and gentle enough agitation to prevent mechanical stress. Orbital shakers are often gentler than magnetic stirrers.

    • Choose a Robust Support: If using an immobilized enzyme, select a mechanically stable support material.

Data Summary and Visualization

Table 1: General Parameters for Optimizing Enzymatic Esterification
ParameterTypical RangeRationale
Temperature 30 - 60 °CBalances reaction kinetics with enzyme stability.[4][18]
pH (of last aqueous contact) 5.0 - 8.0Maintains the optimal ionization state of the active site.[4]
Substrate Molar Ratio 1:1 to 1:5 (Acid:Alcohol)Excess of one substrate can shift the equilibrium.[24]
Enzyme Concentration 1 - 10% (w/w of substrates)Higher concentration increases rate, but can be limited by cost and mass transfer.[25]
Water Content < 1% (v/v)Minimizes hydrolysis, but a small amount is essential for activity.[1]
Agitation Speed 150 - 250 rpmMinimizes external mass transfer limitations.[13]
Experimental Workflow & Logic Diagrams
Diagram 1: Troubleshooting Workflow for Low Reaction Rates

This diagram outlines a logical sequence of steps to diagnose the root cause of a slow reaction.

TroubleshootingWorkflow Start Low Reaction Rate Observed Check_Initial Step 1: Verify Core Parameters - Active Enzyme? - Correct Temp/pH? - Pure Substrates? Start->Check_Initial Analyze_Kinetics Step 2: Analyze Reaction Profile (Time-course sampling) Check_Initial->Analyze_Kinetics If core parameters are OK Initial_Slow Rate is slow from T=0 Analyze_Kinetics->Initial_Slow Rate_Decreases Rate decreases over time Analyze_Kinetics->Rate_Decreases Mass_Transfer Hypothesis: Mass Transfer Limitation Initial_Slow->Mass_Transfer Substrate_Inhibition Hypothesis: Substrate Inhibition Initial_Slow->Substrate_Inhibition Product_Inhibition Hypothesis: Product Inhibition Rate_Decreases->Product_Inhibition Equilibrium Hypothesis: Equilibrium/Water Buildup Rate_Decreases->Equilibrium Enzyme_Deactivation Hypothesis: Enzyme Deactivation Rate_Decreases->Enzyme_Deactivation Test_Agitation Action: Increase Agitation / Decrease Particle Size Mass_Transfer->Test_Agitation Test_Substrate_Conc Action: Vary Substrate Concentration Substrate_Inhibition->Test_Substrate_Conc Test_Product_Removal Action: In Situ Product Removal Product_Inhibition->Test_Product_Removal Test_Water_Removal Action: Add Molecular Sieves Equilibrium->Test_Water_Removal Test_Stability Action: Assay Enzyme Activity Post-Reaction Enzyme_Deactivation->Test_Stability

Caption: A step-by-step decision tree for troubleshooting poor reaction rates.

Diagram 2: The Role of Water in Enzymatic Esterification

This diagram illustrates the dual and conflicting roles of water in the reaction system.

WaterRole cluster_positive Positive Effect cluster_negative Negative Effect Essential_Water Essential Water Layer (Bound to Enzyme) Enzyme_Flexibility Maintains Active Conformation Essential_Water->Enzyme_Flexibility Enables Bulk_Water Bulk Water (Byproduct or Initial Excess) Hydrolysis Promotes Hydrolysis (Reverse Reaction) Bulk_Water->Hydrolysis Equilibrium Shifts Equilibrium to Reactants Hydrolysis->Equilibrium Reaction_System Enzymatic Esterification System Reaction_System->Essential_Water Requires Reaction_System->Bulk_Water Produces/ Contains

Caption: The conflicting positive and negative roles of water in the reaction.

References

Technical Support Center: Managing Heat and Mass Transfer in Flow Reactors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for flow reactor synthesis. This guide is designed to provide you, the innovator, with practical, field-proven insights into managing the critical interplay of heat and mass transfer in your continuous flow experiments. We will move beyond simple procedural lists to explore the fundamental principles governing these phenomena, empowering you to troubleshoot effectively and optimize your synthetic routes with confidence.

Section 1: Mastering Heat Transfer in Flow Synthesis

Effective thermal management is paramount for reaction safety, selectivity, and yield. The high surface-area-to-volume ratio of flow reactors provides exceptional heat transfer capabilities, but understanding how to harness this advantage is key.[1][2][3]

FAQ 1.1: My reactor temperature is overshooting the setpoint, especially during reaction initiation. What's causing this and how do I fix it?

Answer: This indicates that the heat generated by your reaction is momentarily exceeding the heat removal capacity of your system, a precursor to a thermal runaway.[4] In flow chemistry, while the small reactor volume makes catastrophic failures less likely than in large batch reactors, these temperature excursions can severely impact product quality and yield.[5]

Causality: Highly exothermic reactions release a significant amount of energy.[4] When the reaction rate accelerates (e.g., upon mixing), the rate of heat production can outpace the rate of heat dissipation through the reactor walls. This causes the internal temperature to rise, which further accelerates the reaction rate, creating a dangerous feedback loop.[4]

Troubleshooting Protocol:

  • Quantify Reaction Enthalpy: Before running the reaction in flow, use techniques like reaction calorimetry to understand the total heat output. This data is crucial for designing an appropriate thermal management strategy.[5]

  • Reduce Reactant Concentration: Lowering the concentration reduces the volumetric heat generation rate, making it easier for the system to dissipate the heat produced.

  • Lower the Coolant Temperature: Decrease the temperature of the heat transfer fluid circulating around your reactor to create a steeper thermal gradient, enhancing the rate of heat removal.[6]

  • Decrease the Flow Rate: While seemingly counterintuitive, a lower flow rate (and thus longer residence time) can sometimes help by spreading the heat generation over a larger reactor volume at any given moment. However, this must be balanced with throughput considerations.

  • Improve Mixing at the Inlet: Ensure reactants are mixed efficiently at the point of entry. Poor initial mixing can lead to a large, unreacted volume that then reacts rapidly downstream, causing a significant thermal spike.

  • Implement a Pre-cooling Strategy: Pass the reactant streams through heat exchanger coils immersed in the same cooling bath as the reactor before they are mixed. This ensures the reaction starts at the desired temperature.[7]

FAQ 1.2: I'm seeing poor product selectivity and increased side-product formation. Could this be a heat transfer issue?

Answer: Absolutely. Inconsistent temperature control, specifically the formation of localized "hot spots," is a common cause of reduced selectivity and the formation of degradation products.

Causality: Even in microreactors, if heat is not removed uniformly, small regions of higher temperature can form.[3] Many side reactions and degradation pathways have a higher activation energy than the desired reaction, meaning they become significantly more favorable at elevated temperatures. These hot spots provide the perfect environment for such unwanted reactions to occur, even if the bulk temperature reading appears normal.[3]

Visualizing the Problem: Thermal Runaway Cascade

Below is a diagram illustrating how poor heat management can lead to a cascade of undesirable outcomes.

HeatTransferIssues cluster_cause Initial Cause cluster_effect Consequences A Highly Exothermic Reaction C Hot Spot Formation A->C B Insufficient Heat Removal (Poor reactor design, high concentration) B->C D Increased Reaction Rate C->D localized F Side Product Formation (Reduced Selectivity) C->F E Thermal Runaway D->E feedback loop G Product Degradation E->G

Caption: The cycle of poor heat transfer leading to thermal runaway.

Solutions:

  • Reactor Selection: Opt for reactors with a higher surface-area-to-volume ratio. Microreactors or plate-based reactors are superior to larger tube reactors in this regard.[1][8] Materials with high thermal conductivity (e.g., silicon carbide, stainless steel) are also preferable to polymers like PFA for highly exothermic processes.[8]

  • Static Mixers: Incorporating static mixers enhances radial mixing, which not only improves mass transfer but also facilitates more uniform heat transfer from the center of the fluid stream to the reactor walls, effectively eliminating hot spots.[9]

Data Snapshot: Reactor Material Thermal Properties

MaterialThermal Conductivity (W/m·K)Max Operating Temp. (°C)Chemical Compatibility
Silicon Carbide (SiC)~120-200> 400Excellent
Hastelloy C276~11~450Excellent
Stainless Steel 316L~16~450Good (Varies)
Glass~1~200Excellent
PFA~0.25~250Excellent

This table summarizes typical values; consult manufacturer specifications for exact data.

Section 2: Optimizing Mass Transfer and Mixing

Efficient mixing is crucial for achieving predicted reaction rates. Unlike batch reactors where mechanical stirring dominates, flow reactors rely on diffusion and convection, which are highly dependent on reactor geometry and flow conditions.[3]

FAQ 2.1: My reaction conversion is lower than expected, even at the correct residence time and temperature. How can I diagnose a mass transfer limitation?

Answer: This is a classic sign that your reactants are not encountering each other effectively at the molecular level. The reaction is "mass-transfer limited," meaning the rate of diffusion is slower than the intrinsic rate of reaction.

Causality: In a simple tubular reactor, fluids exhibit a laminar flow profile where the fluid at the center moves much faster than the fluid near the walls.[9][10] Reactants in different fluid layers must mix via slow diffusion. If the reaction is fast, reactants in a given fluid element are consumed before they can mix with reactants from an adjacent element, leading to incomplete conversion.[11]

Workflow for Diagnosing Mass Transfer Limitations

MassTransferDiagnosis A Start: Low Conversion Observed B Increase Total Flow Rate (Keep Residence Time Constant by increasing reactor length/volume) A->B C Observe Conversion B->C D Did Conversion Increase? C->D E Conclusion: Reaction is Mass-Transfer Limited D->E  Yes F Conclusion: Reaction is Kinetically Limited. (Investigate temp, catalyst, etc.) D->F  No G Implement Solution: - Add Static Mixer - Use Micro-packed Bed - Switch to CSTR-type Reactor E->G

Caption: A step-by-step workflow to diagnose mass transfer limitations.

Experimental Protocol: Diagnosing Mass Transfer Limitation

  • Establish Baseline: Run the reaction under standard conditions and record the conversion.

  • Increase Flow Velocity: Double the total flow rate of all reagent streams. To maintain the same theoretical residence time, you must simultaneously double the reactor volume (e.g., by using a reactor coil that is twice as long).

  • Analyze Outcome:

    • If conversion increases significantly: The reaction is mass-transfer limited. The higher flow velocity induced better convective mixing, improving the reaction rate.

    • If conversion remains the same: The reaction is kinetically limited. Mixing is already sufficient, and the reaction rate is governed by temperature, pressure, or catalysis.

FAQ 2.2: I'm working with a multiphase reaction (liquid-liquid or gas-liquid). What flow regime should I aim for, and how do I achieve it?

Answer: For most multiphase reactions in tubular reactors, the ideal regime is slug flow (also known as Taylor flow). This pattern maximizes the interfacial area between phases and induces internal recirculation within the slugs, dramatically enhancing mass transfer.[12]

Causality and Flow Regimes:

  • Stratified/Annular Flow: At very low flow rates or with significant density differences, phases can separate into layers, leading to a very small interfacial area and poor mass transfer.[13][14][15]

  • Slug/Taylor Flow: When two immiscible phases are introduced through a simple T-mixer at appropriate flow rates, they naturally break into alternating, well-defined packets or "slugs."[12] The walls of the reactor create shear forces that cause the fluid within each slug to recirculate, creating efficient mixing.[12]

  • Dispersed/Emulsion Flow: At very high flow rates or with high shear (e.g., using a static mixer), one phase can disperse as fine droplets within the other. While this creates a high interfacial area, it can be difficult to separate downstream.

Achieving Slug Flow:

  • Use a T-Mixer: A simple T-junction is often sufficient to initiate slug flow.[12]

  • Control Flow Rates: The formation of stable slugs depends on the relative flow rates and fluid properties. There is often an optimal range that must be determined experimentally.

  • Reactor Dimensions: Smaller diameter tubing (microreactors) promotes the formation of stable slugs due to the dominance of surface tension forces.

FAQ 2.3: What is Residence Time Distribution (RTD) and why does it matter for my synthesis?

Answer: Residence Time Distribution (RTD) describes the variation in the time that different molecules spend traveling through the reactor.[10] A wide RTD is detrimental to product quality because it means some molecules over-react while others under-react, leading to a mixture of starting material, product, and impurities.[10]

Causality: In an ideal "plug flow" reactor (PFR), all molecules travel at the same velocity, resulting in a single, precise residence time. In reality, factors like friction at the reactor walls (laminar flow), diffusion, and imperfections in flow paths cause some molecules to move faster or slower than the average.[10][16] This spread of travel times is the RTD.

Solutions for Narrowing RTD:

  • Use Static Mixers: Static mixers constantly move fluid from the faster-moving center to the slower-moving walls and vice-versa, averaging out the velocities and creating a flow profile that more closely approximates ideal plug flow.[9]

  • Employ Cascaded CSTRs: A series of continuous stirred-tank reactors (CSTRs) can also produce a narrow RTD. While a single CSTR has a very broad RTD, connecting several in a series sharpens the distribution significantly.[10]

  • Packed-Bed Reactors: The tortuous path through a packed bed forces significant radial mixing, which helps to narrow the RTD.[17]

Section 3: System and Operational Issues
FAQ 3.1: The back pressure in my packed-bed reactor is unexpectedly high. What are the common causes and how do I troubleshoot?

Answer: High back pressure in a packed-bed reactor is a common issue that can halt experiments and pose a safety risk. The primary causes are related to the physical properties of the packed bed and the fluid flow, as described by the Ergun Equation .[18][19]

Causality (The Ergun Equation): The Ergun equation shows that pressure drop (ΔP) across a packed bed is strongly influenced by:

  • Superficial Velocity (q): Pressure drop increases with flow rate. For turbulent flow, it increases with the square of the velocity.[19]

  • Particle Diameter (dp): Pressure drop is inversely proportional to the particle size. Smaller particles create a more restrictive path, leading to a much higher pressure drop.[18][19]

  • Bed Voidage (ε): A poorly packed bed with low void space will have a higher pressure drop.

  • Fluid Viscosity (μ) and Density (ρ): More viscous or dense fluids will generate a higher pressure drop.[19]

Troubleshooting High Pressure Drop

SymptomPossible CauseTroubleshooting Steps
Pressure increases steadily with flow rateNormal Operation (High Flow) 1. Verify the pressure is within the system's limits. 2. If too high, reduce the flow rate.
Pressure is high even at low flow ratesParticle Size Too Small 1. Increase the particle size of the solid support/catalyst.[18] 2. Consider using a catalytic static mixer, which offers lower pressure drop than a packed bed.[17]
Pressure suddenly spikesBed Compaction or Clogging 1. Safely stop the flow. 2. Check for fines or particulates in the inlet stream that could be clogging the bed. 3. Unpack and inspect the column; repack if necessary, ensuring uniform packing.
Pressure is higher than predicted for a gas-phase reactionInaccurate Fluid Properties 1. Remember that for gases, density changes significantly with pressure. The pressure drop affects the volumetric flow rate and concentration down the reactor length.[20] 2. Use the full Ergun equation that accounts for gas compressibility if high accuracy is needed.[19]
Section 4: Key Considerations for Scale-Up
FAQ 4.1: I've optimized my reaction at the lab scale. What are the critical heat and mass transfer considerations for scale-up?

Answer: Scaling up a flow process is not as simple as just using a larger diameter pipe. The fundamental challenge lies in the fact that as you increase the reactor volume, the surface area available for heat transfer does not increase proportionally.[21]

Causality: The Surface-Area-to-Volume Ratio Problem A key advantage of lab-scale flow reactors is their enormous surface-area-to-volume ratio (e.g., 100 m²/m³).[21] When you scale up by simply increasing the diameter of a tubular reactor, the volume increases with the square of the radius (πr²L), while the surface area only increases linearly with the radius (2πrL). This means a production-scale reactor (e.g., 5 m²/m³) is far less efficient at removing heat.[21] A reaction that was perfectly controlled in the lab could become a dangerous thermal runaway at production scale.[21]

Visualizing the Scale-Up Challenge

ScaleUp cluster_lab Lab Scale Reactor cluster_prod Production Scale Reactor (Naïve Scale-Up) Lab High Surface/Volume Ratio (e.g., 100 m²/m³) Lab_Heat Excellent Heat Transfer Lab->Lab_Heat Lab_Mix Short Diffusion Distances (Excellent Mass Transfer) Lab->Lab_Mix Prod Low Surface/Volume Ratio (e.g., 5 m²/m³) Lab->Prod Scaling Up (Increasing Diameter) Prod_Heat Poor Heat Transfer (Risk of Runaway) Prod->Prod_Heat Prod_Mix Long Diffusion Distances (Mass Transfer Limitation) Prod->Prod_Mix

References

Technical Support Center: Thermal Degradation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the high-temperature degradation of methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Unexpected Peaks in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Question: My GC-MS chromatogram shows more peaks than anticipated. How can I identify these unknown compounds?

  • Answer: Unexpected peaks can arise from several sources. Firstly, consider the possibility of secondary degradation reactions occurring at the experimental temperature. The primary degradation products might be undergoing further fragmentation or rearrangement. To investigate this, try analyzing samples at different pyrolysis temperatures to observe how the product distribution changes. Secondly, impurities in the starting material can lead to additional peaks. It is advisable to confirm the purity of your this compound sample using a suitable analytical technique before thermal studies. Finally, reactions with the analytical equipment, such as the GC column stationary phase, although less common, can occur at high temperatures. Running a blank with the same temperature program can help identify any system-related artifacts.

Issue 2: Inconsistent Results in Thermogravimetric Analysis (TGA)

  • Question: I am observing significant variations in the onset of decomposition temperature and mass loss percentages between different TGA runs. What could be the cause?

  • Answer: Inconsistent TGA results are often related to experimental parameters. Ensure that the heating rate is identical across all experiments, as this can significantly influence the decomposition temperature. The sample mass should also be kept consistent, typically within the 5-10 mg range for this type of organic molecule. Variations in sample packing in the TGA pan can also affect heat transfer and lead to inconsistencies. Aim for a thin, even layer of the sample at the bottom of the pan. The purge gas flow rate is another critical parameter; ensure it is constant and appropriate for the analysis. Finally, the calibration of the TGA instrument should be checked regularly to ensure accurate temperature and mass readings.

Issue 3: Difficulty in Proposing a Degradation Pathway

  • Question: I have identified the major degradation products, but I am struggling to connect them in a coherent degradation pathway. What is a systematic approach to this?

  • Answer: To propose a degradation pathway, start by considering the functional groups present in this compound: a methyl ester and a primary alcohol on a cyclohexane ring. Based on general organic chemistry principles, the ester group is susceptible to pyrolysis via a concerted syn-elimination, which would lead to the formation of a carboxylic acid and an alkene. The alcohol group can undergo dehydration to form an alkene. Consider the possibility of rearrangements of the cyclohexane ring at high temperatures. By systematically considering the plausible reactions of each functional group and the carbocation or radical intermediates that could be formed, you can construct a logical pathway that connects the starting material to the observed products.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound at high temperatures?

A1: Based on the thermal behavior of similar cycloaliphatic esters and alcohols, two primary degradation pathways are plausible:

  • Pathway A: Ester Pyrolysis. This pathway involves the thermal elimination of the methyl ester group, proceeding through a six-membered ring transition state. This would likely result in the formation of 4-(hydroxymethyl)cyclohexene and methyl formate, or through a different cleavage, 4-methylenecyclohexanecarboxylic acid and methanol.

  • Pathway B: Dehydration. The primary alcohol group can undergo dehydration, especially at elevated temperatures, to form an exocyclic double bond, yielding methyl 4-methylenecyclohexanecarboxylate.

It is also possible for both reactions to occur, leading to a more complex mixture of products.

Q2: What are the expected major degradation products from the high-temperature decomposition of this compound?

A2: The major degradation products will depend on the dominant degradation pathway. Key expected products include:

  • From Ester Pyrolysis: 4-(hydroxymethyl)cyclohexene, methyl formate, 4-methylenecyclohexanecarboxylic acid, methanol.

  • From Dehydration: Methyl 4-methylenecyclohexanecarboxylate.

  • From Ring Opening/Fragmentation: At very high temperatures, the cyclohexane ring can undergo fragmentation, leading to smaller unsaturated hydrocarbons.

Q3: At what temperature range should I expect this compound to start degrading?

Data Presentation

The following tables summarize hypothetical quantitative data for the thermal degradation of this compound based on typical results for similar compounds. Note: This data is for illustrative purposes only and should be confirmed by experimental measurements.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValueConditions
Onset of Decomposition (Tonset)~320 °C10 °C/min in N2
Temperature at Max Decomposition Rate (Tmax)~380 °C10 °C/min in N2
Mass Loss at 500 °C~95%10 °C/min in N2

Table 2: Major Degradation Products Identified by Pyrolysis-GC-MS at 400°C

Retention Time (min)Compound NameProposed OriginRelative Abundance (%)
8.5MethanolEster Pyrolysis15
10.2Methyl FormateEster Pyrolysis10
12.84-(hydroxymethyl)cyclohexeneEster Pyrolysis25
14.5Methyl 4-methylenecyclohexanecarboxylateDehydration30
16.14-methylenecyclohexanecarboxylic acidEster Pyrolysis20

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

    • Equilibrate the sample at 30°C for 5 minutes.

  • Heating Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA and derivative thermogravimetric (DTG) curves, respectively.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to the desired value (e.g., 400°C).

    • Set the pyrolysis time to 10 seconds.

    • Use an inert atmosphere (e.g., helium).

  • GC-MS Conditions:

    • GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 280°C at 10 °C/min.

      • Hold at 280°C for 10 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

      • Scan Speed: 2 scans/second.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library database (e.g., NIST). Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.

Visualizations

DegradationPathways cluster_ester Pathway A: Ester Pyrolysis cluster_dehydration Pathway B: Dehydration This compound This compound 4-(hydroxymethyl)cyclohexene 4-(hydroxymethyl)cyclohexene This compound->4-(hydroxymethyl)cyclohexene High Temp Methyl Formate Methyl Formate This compound->Methyl Formate High Temp 4-methylenecyclohexanecarboxylic acid 4-methylenecyclohexanecarboxylic acid This compound->4-methylenecyclohexanecarboxylic acid High Temp Methanol Methanol This compound->Methanol High Temp Methyl 4-methylenecyclohexanecarboxylate Methyl 4-methylenecyclohexanecarboxylate This compound->Methyl 4-methylenecyclohexanecarboxylate High Temp

Caption: Proposed degradation pathways of the target molecule.

TGA_Workflow start Start prep Sample Preparation (5-10 mg) start->prep tga TGA Analysis (30-600°C at 10°C/min in N2) prep->tga data Data Acquisition (Mass vs. Temp) tga->data analysis Data Analysis (Tonset, Tmax) data->analysis end End analysis->end

Caption: Experimental workflow for TGA analysis.

TroubleshootingTree issue Inconsistent TGA Results? check_heating Check Heating Rate Consistency issue->check_heating Yes resolve Results Should Improve issue->resolve No check_mass Check Sample Mass Consistency check_heating->check_mass check_packing Check Sample Packing check_mass->check_packing check_gas Check Purge Gas Flow Rate check_packing->check_gas check_cal Check Instrument Calibration check_gas->check_cal check_cal->resolve

Caption: Troubleshooting inconsistent TGA results.

Validation & Comparative

13C NMR for structural validation of methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Validation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate using 13C NMR

In the landscape of drug development and chemical research, the unambiguous structural validation of small molecules is a cornerstone of scientific rigor. For a molecule like this compound, which contains two key functional groups on a cyclohexane scaffold, stereochemistry is a critical determinant of its physical properties and biological activity. This guide provides a comprehensive analysis of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a definitive tool for the structural elucidation of this compound, with a particular focus on differentiating its cis and trans diastereomers. We will compare its efficacy against other common analytical techniques, offering field-proven insights and detailed experimental protocols for researchers and scientists.

The Decisive Role of 13C NMR in Stereoisomer Differentiation

This compound presents a common challenge in organic synthesis: the confirmation of its 1,4-disubstituted cyclohexane ring's stereochemistry. The relative orientation of the methyl ester and hydroxymethyl groups—either on the same side (cis) or opposite sides (trans) of the ring—profoundly impacts the molecule's three-dimensional shape. While many analytical techniques can confirm the presence of the constituent functional groups, 13C NMR spectroscopy excels at revealing the carbon skeleton's symmetry, which is directly tied to its stereoisomeric form.

The power of 13C NMR in this context lies in its ability to count the number of non-equivalent carbon environments within a molecule.[1] Due to the magnetic non-equivalence of carbon atoms based on their chemical surroundings, each unique carbon atom produces a distinct signal (or peak) in a broadband proton-decoupled 13C NMR spectrum. This principle is the key to distinguishing the highly symmetric trans isomer from the less symmetric cis isomer.

  • trans-isomer: The trans configuration possesses a plane of symmetry that bisects the C1-C4 bond. This symmetry renders pairs of ring carbons chemically equivalent (C2 is equivalent to C6, and C3 is equivalent to C5). Consequently, the spectrum is simplified. We anticipate a total of seven distinct signals: four for the cyclohexane ring (C1, C4, C2/C6, C3/C5) and three for the substituent carbons (C=O, OCH₃, and CH₂OH).

  • cis-isomer: The cis configuration lacks this plane of symmetry in its stable chair conformation. As a result, all six carbons of the cyclohexane ring are in chemically distinct environments. This leads to a more complex spectrum with a total of nine signals: six for the ring carbons (C1, C2, C3, C4, C5, C6) and the same three signals for the substituents.

This clear difference in the expected number of signals—seven for trans versus nine for cis—makes 13C NMR a uniquely definitive method for assigning the stereochemistry of this molecule.

Predicted 13C NMR Chemical Shifts

The chemical shift (δ) of each carbon provides further structural confirmation. The electronegativity of attached atoms and stereochemical relationships influence these shifts.[2] For instance, carbons bonded to oxygen appear significantly downfield. The table below summarizes the expected chemical shift ranges for both isomers, based on typical values for similar functional groups.[3][4][5]

Carbon Atom Assignment Functional Group Expected Chemical Shift (δ, ppm) for trans-isomer Expected Chemical Shift (δ, ppm) for cis-isomer Rationale for Shift
Carbonyl (C=O)Ester175 - 185175 - 185Highly deshielded due to the double bond to two oxygen atoms.[2]
Methylene (-CH₂OH)Primary Alcohol60 - 7060 - 70Deshielded by the attached electronegative oxygen atom.[3]
Methoxyl (-OCH₃)Ester50 - 6050 - 60Carbon attached to an electronegative oxygen.[6]
C1Ring C-COOCH₃40 - 5040 - 50Aliphatic carbon deshielded by the ester group.
C4Ring C-CH₂OH35 - 4535 - 45Aliphatic carbon deshielded by the hydroxymethyl group.
C2, C6 / C3, C5Cyclohexane Ring25 - 35 (2 signals)20 - 40 (4 signals)Typical range for unsubstituted cyclohexane carbons is ~27 ppm.[7] Substituent effects and stereochemistry cause shifts.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

Adherence to a robust experimental protocol is critical for obtaining clean, interpretable data. Every step described below is designed to ensure the integrity of the final spectrum.

Step 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 50-100 mg of the purified this compound.[8][9] A higher concentration is necessary for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound.[9] Use approximately 0.5-0.7 mL of the solvent.

  • Dissolution & Transfer: Dissolve the sample completely in the solvent within a small, clean vial. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[8] Often, TMS is pre-mixed into the deuterated solvent by the manufacturer.

Step 2: NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is properly shimmed to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment Type: Select a standard broadband proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker instrument). This removes C-H coupling, ensuring each unique carbon appears as a single peak.[10]

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): Set a delay of 1-2 seconds between pulses to allow for sufficient T1 relaxation.

    • Number of Scans (ns): Due to the low sensitivity of 13C NMR, a significant number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio. The acquisition time can range from 20 minutes to several hours depending on the sample concentration.[8]

Workflow for Comprehensive Structural Validation

The following diagram illustrates a self-validating workflow for structural elucidation, emphasizing the central role of 13C NMR in conjunction with orthogonal methods.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Validation & Comparison Sample Purified Sample MS Mass Spectrometry (MS) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HNMR 1H NMR Sample->HNMR Proton Environment CNMR 13C NMR Sample->CNMR Carbon Skeleton Compare Compare Data with Alternative Techniques MS->Compare FTIR->Compare HNMR->Compare Analysis Analyze Signal Count (Key Differentiator) CNMR->Analysis Analysis->Compare 7 signals -> trans 9 signals -> cis Structure Final Structure Confirmed (cis or trans) Compare->Structure

References

A Comparative Guide to the Polymerization Reactivity of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The geometric isomerism of monomers, specifically the cis and trans configuration of substituents around a double bond or a cyclic structure, profoundly influences their polymerization behavior. This guide provides an objective comparison of the reactivity of cis and trans isomers in various polymerization reactions, supported by experimental context and data. Understanding these differences is critical for researchers and scientists in designing polymers with desired properties and for professionals in drug development where polymer-based delivery systems are employed.

The fundamental differences in reactivity often arise from the distinct spatial arrangements of the isomers, which affect their thermodynamic stability and the steric environment around the reactive sites.[1] Generally, trans isomers are thermodynamically more stable than their cis counterparts due to reduced steric strain between substituent groups.[1] This stability difference can influence the activation energy required for polymerization; a less stable cis isomer might exhibit a lower activation energy and a faster reaction rate, provided the transition state energies are similar.[1] However, steric hindrance in the cis isomer can also impede the approach of catalysts or other monomers, leading to a slower reaction.[1]

Key Case Studies in Isomer Reactivity

Radical Polymerization of Maleates and Fumarates

A classic example illustrating the dramatic difference in reactivity is the radical polymerization of diethyl fumarate (trans) and diethyl maleate (cis).

  • Diethyl Fumarate (Trans): This monomer readily undergoes radical polymerization to form high molecular weight polymers. The trans configuration allows for an effective approach of the growing radical chain to the monomer's double bond.

  • Diethyl Maleate (Cis): In contrast, diethyl maleate shows a very strong reluctance to homopolymerize under the same conditions. The cis arrangement of the bulky ester groups sterically hinders the approach of the propagating radical. Furthermore, degradative chain transfer is a significant competing reaction, further inhibiting polymer chain growth.

This difference is also observed in their parent compounds, fumaric acid and maleic acid/anhydride, which are crucial precursors in the synthesis of unsaturated polyester resins.[2][3] Maleic anhydride, being a cyclic cis isomer, readily participates in copolymerization reactions.[4]

Ring-Opening Polymerization (ROP) of Lactide

Polylactic acid (PLA) is a biodegradable polyester typically synthesized via the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid. Lactide exists in three stereoisomers: L-lactide, D-lactide, and meso-lactide (which can be considered a cis isomer with respect to the methyl groups). The stereochemistry of the monomer is a critical factor that influences the polymerization kinetics and the properties of the resulting polymer.[5] The ability to control the stereoselectivity during ROP is essential for producing PLA with desired characteristics, such as crystallinity, mechanical strength, and degradation rate.[5] For instance, the stereoselective ROP of rac-lactide can produce isotactic stereoblock PLA, which exhibits unique properties due to stereocomplexation between the enantiomeric polymer chains.[5]

Ziegler-Natta Polymerization of Dienes

The stereochemistry of the resulting polymer is a key feature of Ziegler-Natta catalysis.[6][7] While this relates to the structure of the polymer chain rather than the monomer itself, the catalyst's ability to selectively produce cis or trans linkages is a powerful demonstration of stereochemical control. A prime example is the polymerization of isoprene:

  • Poly(cis-isoprene): This is the chemical structure of natural rubber, known for its excellent elastomeric properties.[8]

  • Poly(trans-isoprene): Known as gutta-percha, this isomer is a hard, less elastic material.[8]

The choice of Ziegler-Natta catalyst system dictates which isomer is formed, highlighting the catalyst's role in navigating the reaction pathway to a specific stereochemical outcome.[9][10]

Quantitative Data Comparison

The following table summarizes the observed reactivity differences between representative cis and trans isomers in polymerization.

Monomer PairPolymerization TypeIsomerRelative ReactivityResulting PolymerReference(s)
Diethyl Fumarate vs. Diethyl Maleate Radical Polymerizationtrans (Fumarate)HighHigh Molecular Weight Polymer[11]
cis (Maleate)Very Low / NegligibleOligomers or No Polymer[11]
Stilbene High-Pressure Polymerizationcis-StilbenePolymerizes at 16 GPaIrreversible Polymerization[12]
trans-StilbeneStructurally more stable; reversible transformation at high pressureReverts to monomer upon pressure release[12]
Lactide Isomers Ring-Opening PolymerizationL-lactide, D-lactideHighCrystalline, isotactic PLA[5][13]
meso-lactideReactivity depends on catalyst selectivityCan lead to syndiotactic or heterotactic PLA[5]
Isoprene Ziegler-Natta Polymerization(Forms cis polymer)Catalyst DependentPoly(cis-isoprene) (Elastomeric)[8]
(Forms trans polymer)Catalyst DependentPoly(trans-isoprene) (Hard, Brittle)[8]

Experimental Protocols

Below is a generalized methodology for comparing the radical polymerization kinetics of cis and trans isomers, such as diethyl maleate and diethyl fumarate.

Protocol: Comparative Radical Polymerization Kinetics
  • Monomer and Reagent Preparation:

    • Purify cis and trans monomers by passing them through a column of basic alumina to remove inhibitors.

    • Purify the solvent (e.g., toluene or benzene) by standard methods.

    • Recrystallize the radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), from a suitable solvent (e.g., methanol).

  • Polymerization Setup:

    • In parallel, prepare two reaction vessels (e.g., Schlenk tubes) for the cis and trans isomer reactions.

    • To each vessel, add a precise amount of the respective monomer (e.g., 5.0 g) and solvent (e.g., 10 mL).

    • Add a magnetic stir bar to each vessel.

    • Subject each reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • After the final thaw, backfill the vessels with an inert gas (e.g., nitrogen or argon).

  • Reaction Initiation and Monitoring:

    • Dissolve a known amount of the initiator (e.g., 0.1 mol% relative to the monomer) in a small amount of the reaction solvent.

    • Using a gas-tight syringe, inject the initiator solution into each reaction vessel simultaneously while maintaining the inert atmosphere.

    • Place both vessels in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C).

    • Start a timer and ensure vigorous stirring.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), carefully extract a small aliquot (e.g., 0.2 mL) from each reaction mixture using a nitrogen-purged syringe.

  • Analysis of Conversion:

    • Immediately add a small amount of an inhibitor (e.g., hydroquinone) to each aliquot to quench the polymerization.

    • Determine the monomer conversion for each time point. This can be done gravimetrically (by precipitating the polymer and weighing it after drying) or spectroscopically (e.g., using ¹H NMR to compare the integration of monomer vinyl peaks to an internal standard).

  • Polymer Characterization:

    • After the desired reaction time, terminate the polymerization by cooling the vessels in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight to determine the final yield.

    • Characterize the molecular weight (Mn, Mw) and polydispersity index (PDI) of the resulting polymers using Gel Permeation Chromatography (GPC).

Visualizations

G Logical Flow: Influence of Isomerism on Polymerization Reactivity cluster_input Monomer Characteristics cluster_properties Inherent Properties cluster_kinetic Kinetic & Mechanistic Factors cluster_output Observable Outcomes Isomer Geometric Isomer (Cis vs. Trans) Steric Steric Hindrance Isomer->Steric affects Thermo Thermodynamic Stability Isomer->Thermo affects Transition Transition State Energy Steric->Transition influences Thermo->Transition influences Rate Polymerization Rate (kp) Transition->Rate determines Mechanism Polymerization Mechanism (e.g., Radical, ROP, Z-N) Mechanism->Transition dictates Stereo Polymer Stereochemistry Mechanism->Stereo controls MW Polymer Molecular Weight Rate->MW impacts

Caption: Factors influencing polymerization reactivity of isomers.

G Experimental Workflow for Comparing Isomer Reactivity A 1. Prepare Monomers (Purify Cis & Trans Isomers) B 2. Set Up Parallel Reactions (Identical conditions: temp, initiator, solvent) A->B C 3. Initiate & Monitor (Take aliquots over time) B->C D 4. Analyze Kinetics (Determine % conversion vs. time) C->D E 5. Terminate & Isolate Polymer (Precipitation and drying) C->E G 7. Compare Results (Rate, Yield, MW) D->G F 6. Characterize Polymer (GPC for MW & PDI, NMR for structure) E->F F->G

Caption: Workflow for comparing cis/trans polymerization.

References

A Guide to Alternative Diol Monomers for Advanced Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical determinant of polyester properties, influencing everything from thermal stability and mechanical strength to biodegradability and drug delivery kinetics. This guide provides an objective comparison of alternative diol monomers for polyester synthesis, supported by experimental data, to aid in the rational design of next-generation polymers.

The landscape of polyester synthesis is expanding beyond traditional diols like ethylene glycol and 1,4-butanediol. Novel monomers, including bio-based and cycloaliphatic diols, offer unique molecular architectures that impart a range of desirable properties to the resulting polymers. This guide focuses on three prominent alternative diols: the bio-based isosorbide and the cycloaliphatic 1,4-cyclohexanedimethanol (CHDM) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD).

Comparative Performance of Alternative Diol-Based Polyesters

The incorporation of these alternative diols into the polyester backbone has a profound impact on the material's thermal and mechanical properties. The rigid and asymmetric structure of isosorbide, the bulky cyclohexane ring of CHDM, and the compact cyclobutyl structure of TMCD all contribute to distinct performance characteristics.

Thermal Properties

The thermal stability of a polyester is crucial for its processing window and end-use applications. The glass transition temperature (Tg) and melting temperature (Tm) are key indicators of a material's performance at elevated temperatures.

Diol MonomerDiacid MonomerTg (°C)Tm (°C)Decomposition Temp (TGA, 5% weight loss) (°C)Reference
Isosorbide Succinic Acid~60->300[1]
2,5-Furandicarboxylic Acid (FDCA)~157-~330[2]
1,4-Cyclohexanedimethanol (CHDM) Terephthalic Acid (TPA)~88~300>395[3]
Adipic Acid-~70-[4]
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Terephthalic Acid (TPA)100-140Amorphous>400[5]
2,5-Furandicarboxylic Acid (FDCA)80-106Amorphous-[6]

Note: The properties of polyesters can vary significantly based on the diacid comonomer, molecular weight, and polymerization conditions. The values presented here are representative and intended for comparative purposes.

Mechanical Properties

The mechanical performance of a polyester dictates its suitability for applications ranging from flexible films to rigid implants. Tensile strength, Young's modulus, and elongation at break are critical parameters.

Diol MonomerDiacid MonomerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Isosorbide Terephthalic Acid (TPA) with co-diols48.1>1.85-[3][7]
1,4-Cyclohexanedimethanol (CHDM) Terephthalic Acid (TPA)45.1--[3]
Aliphatic Diacids-->300
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Terephthalic Acid (TPA)60-701.8-2.2100-300[5]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized experimental protocols for the synthesis and characterization of polyesters using alternative diols.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common solvent-free method for synthesizing high molecular weight polyesters.

Materials:

  • Diol monomer (e.g., isosorbide, CHDM, or TMCD)

  • Dicarboxylic acid or its dimethyl ester (e.g., terephthalic acid, succinic acid)

  • Catalyst (e.g., antimony trioxide, titanium(IV) butoxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Charge the diol, dicarboxylic acid (or its ester), and catalyst into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Esterification/Transesterification: Heat the mixture with continuous stirring to a temperature of 180-250°C. Water or methanol will be distilled off as the reaction proceeds. This stage is continued until the theoretical amount of byproduct is collected.

  • Polycondensation: Gradually increase the temperature to 250-290°C while slowly applying a vacuum (typically below 1 Torr). This stage facilitates the removal of excess diol and promotes the growth of high molecular weight polymer chains. The viscosity of the reaction mixture will increase significantly.

  • The reaction is considered complete when the desired melt viscosity is achieved, often monitored by the torque on the stirrer.

  • The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized for further processing and characterization.[8]

Thermal Characterization

Differential Scanning Calorimetry (DSC) - ASTM D3418, E1356; ISO 11357 [5][9][10] DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.

  • A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe crystallization.

  • A second heating scan is performed at the same rate to determine the thermal properties of the material with a defined thermal history.

Thermogravimetric Analysis (TGA) - ASTM E1131; ISO 11358 [11][12] TGA is used to evaluate the thermal stability and decomposition profile of the polyester.

  • A small sample (typically 10-15 mg) is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature. The temperature at which 5% weight loss occurs is often reported as the onset of decomposition.

Mechanical Characterization

Tensile Testing - ASTM D638 [13][14][15][16] Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of the polyester.

  • Test specimens are prepared in a dumbbell or dog-bone shape, typically by injection molding or machining from a compression-molded plaque.

  • The dimensions of the specimen's gauge section are measured precisely.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • The stress-strain curve is recorded, from which the key mechanical properties are calculated.

Visualizing the Monomer Selection Process

The choice of an alternative diol monomer is a critical decision that depends on the desired properties of the final polyester. The following workflow provides a logical approach to this selection process.

Monomer_Selection_Workflow start Define Desired Polyester Properties high_tg High Glass Transition Temp. (Tg)? start->high_tg high_impact High Impact Strength? high_tg->high_impact No tmcd Select TMCD high_tg->tmcd Yes bio_based Bio-based Origin Required? high_impact->bio_based No chdm Select CHDM high_impact->chdm Yes crystallinity Crystallinity Desired? bio_based->crystallinity No isosorbide Select Isosorbide bio_based->isosorbide Yes linear_diol Consider Linear Aliphatic Diols crystallinity->linear_diol Yes copolymerize Consider Copolymerization crystallinity->copolymerize No/Amorphous

Caption: A decision workflow for selecting an alternative diol monomer based on desired polyester properties.

Conclusion

The selection of alternative diol monomers provides a powerful tool for tuning the properties of polyesters to meet the demands of advanced applications in research, drug development, and beyond. Isosorbide offers a bio-based route to high-Tg polyesters, while CHDM and TMCD provide exceptional thermal stability and mechanical performance. By understanding the structure-property relationships and employing standardized experimental protocols, researchers can rationally design and synthesize novel polyesters with tailored performance characteristics. This guide serves as a foundational resource for navigating the expanding landscape of polyester chemistry and unlocking the potential of these versatile materials.

References

Performance Under the Microscope: A Comparative Analysis of Polyesters Derived from Cyclohexane-Based Monomers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of polymer science, the quest for novel materials with tailored properties is perpetual. Among these, polyesters derived from cycloaliphatic monomers have garnered significant interest for their potential to bridge the performance gap between conventional aliphatic and aromatic polyesters. This guide offers a comprehensive performance comparison of polyesters synthesized from cyclohexane-based monomers, with a particular focus on derivatives of 4-(hydroxymethyl)cyclohexanecarboxylate and its close structural analogue, 1,4-cyclohexanedimethanol (CHDM). While specific experimental data on polyesters derived directly from methyl 4-(hydroxymethyl)cyclohexanecarboxylate (M4HMC) remains limited in publicly accessible literature, the extensive research on CHDM-based polyesters provides a robust framework for understanding the unique contributions of the cyclohexane ring to polymer performance.

This analysis is tailored for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific principles and detailed experimental methodologies.

The Strategic Incorporation of the Cyclohexane Moiety

The introduction of a cyclohexane ring into a polyester backbone imparts a unique combination of rigidity and non-aromatic character. Unlike the planar and rigid phenyl rings in aromatic polyesters like poly(ethylene terephthalate) (PET), the chair and boat conformations of the cyclohexane ring introduce a degree of conformational flexibility. This structural feature significantly influences the thermal and mechanical properties of the resulting polymer. The properties of these cycloaliphatic polyesters can be finely tuned by adjusting the cis/trans isomer ratio of the cyclohexane-containing monomers.[1]

Synthesis of Cycloaliphatic Polyesters: A Methodological Overview

The synthesis of polyesters from cyclohexane-containing monomers typically proceeds via a two-step melt polycondensation process. This method is industrially relevant and allows for the production of high molecular weight polymers.

Experimental Protocol: Two-Step Melt Polycondensation

Objective: To synthesize a high molecular weight copolyester using a cyclohexane-based diol (e.g., 1,4-cyclohexanedimethanol) and a diacid or diester.

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-Cyclohexanedimethanol (CHDM) (a mixture of cis and trans isomers)

  • Ethylene glycol (EG)

  • Titanium(IV) isopropoxide or another suitable catalyst

  • Stabilizer (e.g., a phosphite antioxidant)

Procedure:

  • Transesterification (First Step):

    • Charge the reactor with DMT, CHDM, EG, and the catalyst. The molar ratio of diols to diester should be in slight excess (e.g., 1.5:1 to 2.2:1) to compensate for diol loss during the reaction.

    • Heat the mixture under a nitrogen atmosphere with continuous stirring. The temperature is gradually increased from ~150 °C to ~220 °C.

    • Methanol is produced as a byproduct and is continuously removed by distillation. The progress of the reaction can be monitored by the amount of methanol collected.

    • This step is typically continued until approximately 85-95% of the theoretical amount of methanol has been collected.

  • Polycondensation (Second Step):

    • Add the stabilizer to the reaction mixture to prevent thermal degradation.

    • Gradually increase the temperature to 270-290 °C and simultaneously reduce the pressure to below 1 Torr.

    • The excess diol is removed under vacuum, and the viscosity of the molten polymer increases as the molecular weight builds up.

    • The reaction is monitored by the torque of the stirrer motor, which correlates with the melt viscosity and, consequently, the polymer's molecular weight.

    • Once the desired viscosity is reached, the reaction is stopped, and the polymer is extruded from the reactor under nitrogen pressure and pelletized.

Causality Behind Experimental Choices:

  • Two-Step Process: The initial transesterification at lower temperatures allows for the efficient removal of the volatile methanol byproduct, driving the reaction forward. The subsequent polycondensation at higher temperatures and under vacuum is necessary to remove the less volatile diols and achieve high molecular weights.

  • Catalyst: A catalyst like titanium(IV) isopropoxide is essential to achieve a practical reaction rate for both transesterification and polycondensation.

  • Stabilizer: At the high temperatures required for polycondensation, polyesters are susceptible to thermal and thermo-oxidative degradation. A stabilizer is crucial to prevent discoloration and loss of molecular weight.

Performance Characterization: A Comparative Framework

To objectively assess the performance of cycloaliphatic polyesters, a suite of standardized characterization techniques is employed. Here, we compare the expected properties of a hypothetical M4HMC-derived polyester (extrapolated from CHDM data) with well-established polyesters: poly(lactic acid) (PLA), poly(ε-caprolactone) (PCL), and poly(ethylene terephthalate) (PET).

Thermal Properties

The thermal behavior of a polyester dictates its processing window and end-use application temperature range. Key parameters include the glass transition temperature (Tg) and the melting temperature (Tm).

Table 1: Comparison of Thermal Properties of Various Polyesters

PropertyM4HMC-based Polyester (Hypothetical)PLAPCLPET
Glass Transition Temperature (Tg, °C) 80 - 11055 - 65-6070 - 80
Melting Temperature (Tm, °C) 250 - 290150 - 18060 - 65250 - 265
Degradation Temperature (Td, °C) > 350~350~350> 400

Data for PLA, PCL, and PET are typical literature values. Data for the M4HMC-based polyester is an educated estimation based on the properties of similar cycloaliphatic polyesters like those derived from CHDM.

The incorporation of the rigid cyclohexane ring is expected to significantly increase the Tg of the polyester compared to its linear aliphatic counterparts (like PCL) and even surpass that of PLA and PET.[1] This results in a material with better heat resistance and dimensional stability at elevated temperatures.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized polyester.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.

  • Cool the sample rapidly to a temperature below its expected glass transition (e.g., -50 °C).

  • Heat the sample again at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. This second heating scan is used to determine the Tg and Tm.

  • The Tg is identified as a step-change in the heat flow curve, and the Tm is identified as the peak of the endothermic melting event.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the polyester.

Procedure:

  • Accurately weigh 10-15 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the sample weight as a function of temperature.

  • The degradation temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Mechanical Performance: Balancing Strength and Toughness

The mechanical properties of a polyester determine its suitability for various applications, from flexible films to rigid containers.

Table 2: Comparison of Mechanical Properties of Various Polyesters

PropertyM4HMC-based Polyester (Hypothetical)PLAPCLPET
Tensile Modulus (GPa) 2.0 - 4.02.0 - 4.00.2 - 0.42.8 - 3.1
Tensile Strength (MPa) 50 - 7050 - 7020 - 3055 - 75
Elongation at Break (%) 10 - 502 - 6> 10050 - 300

Data for PLA, PCL, and PET are typical literature values. Data for the M4HMC-based polyester is an educated estimation based on the properties of similar cycloaliphatic polyesters.

Polyesters derived from cyclohexane-based monomers are expected to exhibit high tensile strength and modulus, comparable to PET and significantly higher than PCL. This is attributed to the rigidity of the cyclohexane ring. However, this rigidity can also lead to lower elongation at break, indicating a more brittle nature compared to the semi-ductile PET and the highly flexible PCL.

Experimental Protocol: Tensile Testing

Objective: To determine the tensile modulus, tensile strength, and elongation at break of the polyester.

Procedure:

  • Prepare dog-bone shaped specimens of the polyester according to a standard specification (e.g., ASTM D638).

  • Measure the cross-sectional area of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine equipped with an extensometer.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and the corresponding elongation throughout the test.

  • Calculate the tensile modulus from the initial linear portion of the stress-strain curve.

  • The tensile strength is the maximum stress observed during the test.

  • The elongation at break is the strain at which the specimen fractures.

Biodegradability: The Role of the Cyclohexane Ring

While many aliphatic polyesters are known for their biodegradability, the introduction of a rigid, cyclic structure like the cyclohexane ring can influence the rate and mechanism of degradation. The enzymatic hydrolysis of the ester bonds is the primary mechanism for the biodegradation of polyesters.

The presence of the bulky cyclohexane ring adjacent to the ester linkage can sterically hinder the access of enzymes, potentially slowing down the rate of biodegradation compared to linear aliphatic polyesters like PCL and PLA. However, the overall biodegradability will also depend on other factors such as crystallinity and hydrophilicity. It is plausible that copolyesters containing M4HMC units along with more readily biodegradable linear aliphatic monomers could offer a balance of good mechanical performance and controlled degradation.

Experimental Protocol: Enzymatic Degradation Assay

Objective: To assess the in vitro biodegradability of the polyester in the presence of a specific enzyme.

Procedure:

  • Prepare thin films of the polyester of known weight and surface area.

  • Sterilize the films (e.g., with UV irradiation or ethylene oxide).

  • Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) containing a specific concentration of a relevant enzyme (e.g., lipase from Rhizopus delemar or proteinase K).

  • Immerse the sterile polymer films in the enzyme solution in sterile containers.

  • Incubate the containers at a constant temperature (e.g., 37 °C) with gentle shaking.

  • At predetermined time intervals, remove the films, wash them thoroughly with deionized water to remove any residual enzyme and buffer salts, and dry them to a constant weight in a vacuum oven.

  • Measure the weight loss of the films over time.

  • The surface morphology of the degraded films can be examined using scanning electron microscopy (SEM) to observe signs of erosion.

Visualizing the Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

G cluster_monomers Monomer Building Blocks cluster_process Synthesis Process cluster_polymer Resulting Polyester M4HMC This compound (M4HMC) Polycondensation Melt Polycondensation M4HMC->Polycondensation Diacid Diacid / Diester (e.g., Terephthalic Acid) Diacid->Polycondensation Diol Diol (e.g., Ethylene Glycol) Diol->Polycondensation Polyester Polyester with Cyclohexane Units Polycondensation->Polyester

Caption: Synthesis workflow for M4HMC-based polyesters.

G Polyester Polyester Hydrolysis of Ester Bonds Hydrolysis of Ester Bonds Polyester->Hydrolysis of Ester Bonds Enzymatic or Chemical Catalysis Oligomers & Monomers Oligomers & Monomers Hydrolysis of Ester Bonds->Oligomers & Monomers Chain Scission Metabolization by Microorganisms Metabolization by Microorganisms Oligomers & Monomers->Metabolization by Microorganisms Assimilation

Caption: Generalized biodegradation pathway for polyesters.

Conclusion and Future Outlook

Polyesters derived from cyclohexane-containing monomers like M4HMC and CHDM represent a promising class of materials that can offer a unique balance of thermal stability, mechanical strength, and potential for biodegradability. Their properties can be strategically tuned through copolymerization and control of stereochemistry. While a direct, comprehensive dataset for M4HMC-based polyesters is still emerging, the well-documented performance of analogous CHDM-based polymers provides a strong indication of their potential.

Future research should focus on the systematic synthesis and characterization of a range of M4HMC-based homo- and copolyesters. A thorough investigation of their structure-property relationships will be crucial for unlocking their full potential in demanding applications, including high-performance biodegradable packaging, durable engineering plastics, and advanced biomedical devices. The detailed experimental protocols provided in this guide offer a robust starting point for researchers embarking on this exciting area of polymer innovation.

References

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Analysis for Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of discovery. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a powerful analytical technique for this purpose.[1][2][3] The process hinges on the controlled fragmentation of a precursor ion into product ions, generating a characteristic fragmentation spectrum that serves as a structural fingerprint.[3][4] This guide provides an in-depth comparison of common fragmentation techniques, offering insights into their mechanisms, applications, and the logic behind selecting the optimal method for your analytical challenge.

I. The Fundamental Principles of Fragmentation

At its core, fragmentation in mass spectrometry involves the dissociation of an energetically unstable molecular ion.[4] This instability is induced by imparting internal energy to the ion, causing it to break apart at its weakest bonds. The resulting fragments provide crucial clues to the original molecule's structure.[4][5] The method used to energize the ion dictates the type and extent of fragmentation, making the choice of technique a critical experimental parameter.

Several key principles govern the interpretation of fragmentation patterns:

  • The Nitrogen Rule: This principle states that a molecule with an odd nominal mass will contain an odd number of nitrogen atoms, while a molecule with an even nominal mass will have an even number of nitrogen atoms (or no nitrogen).[6][7][8][9] This rule is a quick and valuable tool for initial spectral assessment, though it applies to the molecular ion and can be reversed in soft ionization techniques that produce even-electron ions like [M+H]+.[7][8]

  • Isotope Patterns: The natural abundance of isotopes for elements like carbon, chlorine, and bromine creates a characteristic isotopic pattern in the mass spectrum. Analyzing the relative intensities of these isotopic peaks can help determine the elemental composition of the precursor and fragment ions.[10][11]

  • Common Neutral Losses: Molecules often lose small, stable neutral fragments during fragmentation.[12][13][14] Recognizing these common losses, such as water (18 Da), ammonia (17 Da), or carbon monoxide (28 Da), can provide immediate structural insights.[12][13]

II. A Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique is dictated by the nature of the analyte and the desired structural information. The most prevalent methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Technique Mechanism Primary Fragment Ions Advantages Disadvantages Best Suited For
Collision-Induced Dissociation (CID) Ions are accelerated and collided with neutral gas molecules (e.g., He, N₂, Ar). Kinetic energy is converted to internal energy, causing fragmentation.[15]b- and y-ions (peptides), various fragments for small molecules.[16]Widely available, robust, effective for small molecules and peptides.[16][17]Can have a low-mass cutoff, may not be ideal for labile post-translational modifications (PTMs).[15][18]General small molecule identification, routine peptide sequencing.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID technique where ions are fragmented in a collision cell before detection, often in an Orbitrap.[15][17][18]b- and y-ions (peptides), richer fragmentation for small molecules.[16][17]No low-mass cutoff, provides high-resolution fragment ion spectra, good for isobaric tagging studies.[15][18]Slower acquisition speed compared to CID in an ion trap.[18]Phosphoproteomics, quantitative proteomics using isobaric tags, detailed structural elucidation of small molecules.[18][19]
Electron Transfer Dissociation (ETD) Multiply charged precursor ions react with radical anions, leading to electron transfer and subsequent fragmentation.[20][21][22]c- and z-ions (peptides).[16][20]Preserves labile PTMs, effective for large peptides and proteins.[20][23][24]Requires multiply charged precursor ions (≥2+), less effective for small, singly charged molecules.[20]Top-down proteomics, analysis of proteins with PTMs like glycosylation and phosphorylation.[20][23]

Causality in Technique Selection: The choice between these techniques is a deliberate one based on the analyte's properties. For a small, unknown organic molecule, the robust and extensive fragmentation provided by CID or HCD is often ideal for piecing together its structure.[17] However, if the goal is to sequence a large peptide while preserving a delicate phosphorylation site, the gentle nature of ETD is superior, as it cleaves the peptide backbone without disturbing the modification.[23][24]

III. Experimental Workflow for Compound Identification

A rigorous and systematic workflow is essential for successful compound identification. The following protocol outlines the key steps from sample analysis to data interpretation.

Step-by-Step Experimental Protocol:

  • Sample Infusion and Full Scan MS:

    • Prepare a dilute solution of the purified compound in an appropriate solvent (e.g., methanol/water with 0.1% formic acid for positive ion mode).

    • Infuse the sample directly into the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the accurate mass of the precursor ion. This provides the molecular weight and allows for the calculation of possible elemental formulas.[3]

  • Tandem Mass Spectrometry (MS/MS) Acquisition:

    • Perform a product ion scan by selecting the precursor ion of interest.

    • Apply the chosen fragmentation technique (CID, HCD, or ETD).

    • Optimize the collision energy (for CID/HCD) or reaction time (for ETD) to achieve a rich fragmentation spectrum containing both the precursor ion and a good distribution of fragment ions.

  • Data Analysis and Interpretation:

    • Analyze the resulting MS/MS spectrum to identify the masses of the fragment ions.

    • Calculate the mass differences between the precursor and fragment ions to identify neutral losses.[12][13]

    • Utilize principles like the Nitrogen Rule and isotopic pattern analysis to constrain the possible molecular formula.[6][7]

  • Spectral Library Searching and In Silico Fragmentation:

    • Compare the experimental spectrum against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library or MassBank.[25][26][27][28] A high match score suggests a confident identification.[28]

    • If no library match is found, use in silico fragmentation tools to predict the fragmentation patterns of candidate structures.[29][30][31][32][33] Comparing the predicted spectrum to the experimental data can help elucidate the structure of novel compounds.[29][32]

Workflow Visualization:

a cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Compound Identification Sample_Infusion Sample Infusion Full_Scan_MS Full Scan MS Analysis (Determine Precursor m/z) Sample_Infusion->Full_Scan_MS MSMS_Acquisition Tandem MS (MS/MS) (Select & Fragment Precursor) Full_Scan_MS->MSMS_Acquisition Spectral_Analysis Analyze MS/MS Spectrum (Identify Fragments, Neutral Losses) MSMS_Acquisition->Spectral_Analysis Formula_Generation Apply Chemical Rules (Nitrogen Rule, Isotope Patterns) Spectral_Analysis->Formula_Generation Library_Search Search Spectral Libraries (NIST, MassBank) Formula_Generation->Library_Search In_Silico_Tools Use In Silico Fragmentation Tools Formula_Generation->In_Silico_Tools Structure_Elucidation Structure Elucidation Library_Search->Structure_Elucidation In_Silico_Tools->Structure_Elucidation g start Analyte Type? small_molecule Small Molecule (<2000 Da) start->small_molecule large_molecule Large Molecule (Peptide/Protein) start->large_molecule quant_method Quantitative Method? small_molecule->quant_method charge_state Charge State? large_molecule->charge_state singly_charged Singly Charged charge_state->singly_charged multiply_charged Multiply Charged charge_state->multiply_charged cid Use CID singly_charged->cid ptm_analysis Labile PTMs? multiply_charged->ptm_analysis ptm_yes Yes ptm_analysis->ptm_yes ptm_no No ptm_analysis->ptm_no etd Use ETD ptm_yes->etd hcd Use HCD ptm_no->hcd isobaric_tag Isobaric Tags quant_method->isobaric_tag no_tag No Tags / Other quant_method->no_tag isobaric_tag->hcd no_tag->cid

References

A Senior Application Scientist's Guide to Hydrogenation Catalysts: Pd/C vs. Raney Nickel

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical synthesis and drug development, the selection of a hydrogenation catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall process viability. Among the arsenal of heterogeneous catalysts, Palladium on Carbon (Pd/C) and Raney Nickel stand out as two of the most robust and widely utilized options. This guide provides an in-depth comparative analysis, grounded in mechanistic principles and empirical data, to empower researchers to make informed catalyst selections for their specific synthetic challenges.

Foundational Principles: Understanding the Catalysts

At their core, both Pd/C and Raney Nickel are heterogeneous catalysts, meaning they exist in a different phase (solid) from the reactants (typically liquid or gas).[1] This property is crucial for industrial applications as it simplifies catalyst removal from the reaction mixture, enabling reuse and ensuring product purity.[2] The catalytic activity of both metals hinges on their ability to adsorb hydrogen gas onto their high-surface-area structures, bringing it into close proximity with the substrate to facilitate the reduction.[1]

Palladium on Carbon (Pd/C): The Precision Tool

Palladium on Carbon is a noble metal catalyst where fine palladium particles are dispersed onto a high-surface-area activated carbon support.[3] This dispersion maximizes the available catalytic surface. Pd/C is renowned for its high activity under mild conditions (often room temperature and atmospheric pressure of H₂) and its exceptional functional group tolerance.[4][5]

Mechanism of Action: The hydrogenation process on a Pd/C surface is a surface phenomenon.[3]

  • Hydrogen Adsorption & Activation: Dihydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive metal-hydride species.[4]

  • Substrate Adsorption: The unsaturated substrate (e.g., an alkene) adsorbs onto the catalyst surface via its π-bond.[4]

  • Hydrogen Transfer: The activated hydrogen atoms are transferred sequentially to the adsorbed substrate. This typically occurs with syn stereochemistry, as both hydrogen atoms are delivered from the same face of the catalyst surface.[3]

  • Product Desorption: The saturated product, having a weaker affinity for the catalyst, desorbs, freeing the active site for the next catalytic cycle.[4]

Raney Nickel: The Workhorse

Raney Nickel, also known as spongy nickel, is a fine-grained, porous nickel catalyst.[6] It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[7] This process, known as leaching, selectively removes the aluminum, leaving behind a high-surface-area, porous nickel structure that is saturated with adsorbed hydrogen from the activation process.[6][7]

Key Characteristics:

  • High Activity: Raney Nickel is a highly active catalyst, capable of reducing a wide array of functional groups, including alkenes, alkynes, nitro groups, nitriles, and even aromatic systems under more forcing conditions.[8][9]

  • Cost-Effectiveness: Being a base metal catalyst, Raney Nickel is significantly less expensive than precious metal catalysts like palladium.[2]

  • Pyrophoric Nature: A critical safety consideration is that activated Raney Nickel is pyrophoric and will ignite spontaneously if exposed to air while dry. It is therefore always stored and handled as a slurry in water or another solvent.[9][10]

Head-to-Head Comparison: Performance Metrics

The choice between Pd/C and Raney Nickel is rarely arbitrary and depends on a careful evaluation of several performance parameters.

ParameterPalladium on Carbon (Pd/C)Raney NickelRationale & Causality
Activity Very HighHighPd is intrinsically more active than Ni for many reductions, often allowing for lower catalyst loading and milder conditions (lower temperature/pressure).[6]
Selectivity High to Very High Moderate to Low Pd/C is the catalyst of choice for chemoselective reductions. It excels at reducing alkenes/alkynes without affecting more sensitive groups. Raney Ni is less specific and can reduce multiple functional groups in a molecule simultaneously.[9]
Substrate Scope Excellent for C=C, C≡C, nitro groups, and hydrogenolysis (e.g., debenzylation).[4][11]Broad, reduces most unsaturated groups including C=O, nitriles, and aromatics. Also effective for desulfurization.[8][9]The electronic properties of palladium make it particularly adept at cleaving benzylic C-O and C-N bonds.[12] Nickel's strong affinity for sulfur makes Raney Ni uniquely suited for desulfurization reactions.[9]
Operating Conditions Typically mild (RT, 1-4 atm H₂).[4]Often requires higher temperatures and pressures, especially for reducing aromatic rings or carbonyls.[8]The higher intrinsic activity of Pd allows reactions to proceed under less demanding conditions.
pH Sensitivity Tolerant of both acidic and basic conditions.Not suitable for acidic conditions (pH < 5.5) as the nickel metal will dissolve.[9]Nickel is a more reactive metal than palladium and is susceptible to acid leaching.
Safety & Handling Used catalyst can be pyrophoric. Requires careful handling, especially during filtration to prevent ignition.[1][13]Highly pyrophoric when dry. Always handled as a slurry. Generates flammable H₂ gas upon standing.[10][14]Both catalysts have high surface areas and are saturated with hydrogen, making them ignition hazards in the presence of oxygen.[1] Raney Ni's preparation method leaves it in a highly activated, hydrogen-rich state.[7]
Cost High (Precious Metal)Low (Base Metal)Palladium is a platinum-group metal with significantly higher market value than nickel.[2]

Key Applications & Selectivity Deep Dive

Hydrogenolysis: The Domain of Pd/C

One of the most significant advantages of Pd/C is its efficacy in hydrogenolysis reactions, particularly the removal of benzyl (Bn) protecting groups from alcohols, amines, and esters.[5][12] This reaction proceeds cleanly and under mild conditions, often with just a balloon of hydrogen, leaving other reducible functional groups intact.

  • Example: Selective N-debenzylation of a benzylamine to yield the free amine hydrochloride can be achieved with high efficiency using Pd/C.[12]

Raney Nickel can also effect hydrogenolysis, but it is generally less chemoselective and may require harsher conditions, risking the reduction of other parts of the molecule.[9]

Desulfurization: A Unique Strength of Raney Nickel

Raney Nickel has a unique and powerful ability to cleave carbon-sulfur bonds, a reaction known as desulfurization.[7][9] This is widely used to reduce thioacetals and thioketals to their corresponding alkanes, providing a mild alternative to Wolff-Kishner or Clemmensen reductions for deoxygenating ketones.

  • Mechanism: The strong affinity of the nickel surface for sulfur facilitates the oxidative addition of the C-S bond to the catalyst, followed by hydrogenolysis to form the C-H bond.[9]

Pd/C is generally unsuitable for this transformation as sulfur compounds are potent poisons for palladium catalysts.

Reduction of Aromatic Systems

While Pd/C can reduce aromatic rings, it typically requires elevated temperatures and pressures.[4] Raney Nickel is often the more practical choice for this transformation in industrial settings, effectively converting benzene to cyclohexane, a key step in nylon production.[6]

Visualization of Experimental Workflow & Catalyst Selection

General Hydrogenation Workflow

The following diagram outlines a typical workflow for a laboratory-scale heterogeneous hydrogenation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Dissolve Substrate in Suitable Solvent p2 Place Solution in Reaction Flask p1->p2 p3 Inert Atmosphere Purge (N₂ or Ar) p2->p3 r1 Carefully Add Catalyst (Pd/C or Raney Ni slurry) p3->r1 r2 Evacuate & Refill with H₂ (gas bag or cylinder) r1->r2 r3 Stir Vigorously at Set Temperature & Pressure r2->r3 r4 Monitor Reaction (TLC, GC, H₂ uptake) r3->r4 w1 Vent H₂ & Purge with Inert Gas r4->w1 w2 Filter Through Celite® to Remove Catalyst (Keep filter cake wet!) w1->w2 w3 Concentrate Filtrate w2->w3 w4 Purify Product (Crystallization, Chromatography) w3->w4 end end w4->end Characterize Product (NMR, MS, etc.)

Caption: Standard experimental workflow for heterogeneous catalytic hydrogenation.

Catalyst Selection Decision Framework

This flowchart provides a logical path for choosing the appropriate catalyst based on the synthetic goal.

G decision decision result result start Define Synthetic Goal d1 Is Debenzylation or Hydrogenolysis Required? start->d1 d2 Is Desulfurization (C-S cleavage) Required? d1->d2 No pdc Use Pd/C d1->pdc Yes d3 Are there acid-sensitive groups in the substrate? d2->d3 No d4 Is cost the primary concern for large scale? d2->d4 No raney Use Raney Nickel d2->raney Yes d3->raney No (Reaction is not acidic) consider_pdc Strongly Consider Pd/C d3->consider_pdc Yes d4->raney Yes d4->consider_pdc No

Caption: Decision flowchart for selecting between Pd/C and Raney Nickel.

Experimental Protocols

The following protocols illustrate the practical differences in using Pd/C and Raney Nickel for the reduction of a nitro group, a common transformation where both catalysts are effective.

Protocol 1: Reduction of 4-Nitroacetophenone to 4-Aminoacetophenone using Pd/C

Objective: To demonstrate a mild, chemoselective reduction using Pd/C where the ketone functionality is preserved.

Materials:

  • 4-Nitroacetophenone (1.65 g, 10 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 80 mg, ~0.04 mmol Pd)

  • Methanol (50 mL)

  • Hydrogen (H₂) gas balloon

  • Celite® 545

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroacetophenone (1.65 g).

  • Dissolution: Add methanol (50 mL) and stir until the solid is fully dissolved.

  • Inerting: Secure a rubber septum to the flask. Flush the flask with nitrogen or argon for 5 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Causality: Adding the catalyst under inert gas is crucial to prevent any potential ignition of the solvent by the dry catalyst powder in the presence of air.[13]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times. Leave the final balloon attached to the flask via a needle through the septum.

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases, maximizing the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Carefully vent the excess hydrogen and flush the flask with nitrogen.

  • Filtration: Prepare a small plug of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite®. Trustworthiness: This step is critical for safely and completely removing the fine, potentially pyrophoric Pd/C catalyst.[13] Always keep the filter cake wet with solvent until it can be disposed of properly.

  • Isolation: Rinse the flask and the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-aminoacetophenone.

Protocol 2: Reduction of 4-Nitroacetophenone using Raney Nickel

Objective: To demonstrate a reduction using the more aggressive, cost-effective Raney Nickel.

Materials:

  • 4-Nitroacetophenone (1.65 g, 10 mmol)

  • Raney Nickel 2800, aqueous slurry (approx. 1.5 g, ~12-13 mmol Ni)

  • Ethanol (50 mL)

  • Hydrogen (H₂) gas, Parr Hydrogenator or similar pressure vessel

Procedure:

  • Setup: Add 4-nitroacetophenone (1.65 g) and ethanol (50 mL) to the steel vessel of a Parr hydrogenator.

  • Catalyst Addition: Safety First: Raney Nickel is pyrophoric. Handle only as a wet slurry.[10] Using a spatula, carefully transfer the Raney Nickel slurry (approx. 1.5 g) into the reaction vessel. Rinse any residual catalyst from the weighing paper into the vessel with a small amount of ethanol.

  • Reaction: Seal the reactor. Purge the vessel with nitrogen three times, then purge with hydrogen three times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with H₂.

  • Heating & Agitation: Begin vigorous mechanical stirring and heat the vessel to 50°C. Causality: Raney Nickel often requires higher pressure and temperature than Pd/C to achieve comparable reaction rates for many substrates.[8]

  • Monitoring: Monitor the reaction by observing the pressure drop in the H₂ reservoir. The reaction is complete when hydrogen uptake ceases (typically 1-3 hours).

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Allow the catalyst to settle. Decant the supernatant and filter it through a pad of Celite®. Carefully rinse the catalyst remaining in the vessel with ethanol, decant, and filter. Trustworthiness: The high density of Raney Nickel allows it to settle, aiding in its separation from the product solution.[6] Keep the catalyst wet at all times.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-aminoacetophenone.

Conclusion

Both Palladium on Carbon and Raney Nickel are indispensable tools in synthetic chemistry, but they are not interchangeable. Pd/C shines as a high-precision catalyst for mild, chemoselective reductions and is the undisputed champion for hydrogenolysis of benzyl protecting groups. Its major drawback is cost. Raney Nickel is the cost-effective, powerful workhorse, capable of reducing a vast range of functional groups, including those difficult to reduce with Pd/C, and is uniquely effective for desulfurization. Its use, however, demands more stringent safety protocols due to its pyrophoric nature and often requires more forcing reaction conditions.

The optimal choice hinges on a holistic analysis of the substrate's functional groups, the desired selectivity, process safety constraints, and economic considerations. By understanding the fundamental strengths and weaknesses of each catalyst, the modern researcher can navigate these choices to design more efficient, robust, and safer chemical syntheses.

References

The Tipping Point: A Cost-Benefit Analysis of Conventional vs. Flow Chemistry in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the relentless pursuit of efficiency, safety, and sustainability in chemical synthesis, the pharmaceutical and fine chemical industries are at a critical juncture. The long-established paradigm of batch processing is increasingly being challenged by the disruptive potential of continuous flow chemistry. This guide provides an in-depth, objective comparison of these two methodologies, moving beyond theoretical advantages to present a practical cost-benefit analysis supported by experimental insights. For researchers, scientists, and drug development professionals, understanding the nuances of this technological shift is no longer optional—it is essential for competitive and responsible innovation.

Foundational Principles: A Tale of Two Syntheses

Conventional batch synthesis, the bedrock of organic chemistry for over a century, involves the sequential addition of reagents into a single vessel, such as a round-bottom flask or a large-scale reactor. The reaction proceeds over a set period under controlled conditions, after which the product is isolated.[1] This method is versatile and requires relatively low initial capital investment for laboratory-scale operations, as most labs are already equipped with the necessary glassware and heating systems.[1][2]

Flow chemistry, in contrast, conducts chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[3][4] Reactants are pumped from reservoirs, mixed at a specific point, and then flow through a temperature- and pressure-controlled reactor coil or channel.[4] The product emerges continuously at the other end. This approach offers precise control over reaction parameters like temperature, pressure, and residence time, leading to highly reproducible and often superior results.[5][6]

The Economic Calculus: Capital vs. Operational Expenditure

The decision to adopt flow chemistry often hinges on a detailed economic analysis. While batch processing has a lower barrier to entry in terms of initial costs, flow chemistry can offer significant long-term operational savings.[1]

Capital Expenditure (CapEx):

  • Batch: Initial CapEx for batch reactors is generally lower, especially for small-scale and multi-purpose plants.[2] However, scaling up batch processes often requires purchasing progressively larger and more expensive specialized vessels, which can also necessitate the construction of costly, bunkered facilities for hazardous reactions.[7]

  • Flow: Continuous flow systems require a higher initial investment in specialized equipment such as pumps, reactors, and inline sensors.[1] However, this can be offset by a significantly smaller footprint, potentially reducing capital expenditure by approximately 50% in some cases.[7] Scaling up is achieved by either extending the run time or by "numbering up"—running multiple reactors in parallel—rather than investing in larger, custom-built reactors.[1][8]

Operational Expenditure (OpEx):

  • Batch: OpEx in batch processing can be high due to factors like lower yields, significant downtime for cleaning and setup between batches, and higher labor requirements.[1][9] Energy consumption is also a major contributor, with batch processes often requiring large amounts of energy to heat and cool large reactor volumes.

  • Flow: Flow chemistry consistently demonstrates the potential for dramatic OpEx reductions. Studies have shown that flow processes can decrease energy consumption by an average of 78%, with some cases, like the synthesis of ibuprofen, showing up to a 97% enhancement in energy efficiency. Operational savings can range from 20% to as much as 50% compared to traditional batch operations, driven by higher yields, reduced waste, and lower labor costs.[7]

Comparative Cost Metrics:
MetricConventional (Batch) ChemistryFlow ChemistryKey Advantages of Flow
Capital Expenditure Lower initial cost for small scale; High cost for scale-up and specialized reactors.Higher initial investment; Lower cost for scaling up ("numbering-up").[1]Reduced footprint and ~50% CapEx reduction in some cases.[7]
Operational Expenditure Higher due to downtime, labor, and energy consumption.[1]20-50% lower due to automation, higher yields, and energy efficiency.[7]Significant energy and solvent savings.[7]
Energy Consumption High (average ~10³ kWh for studied APIs).Significantly lower (10¹–10² kWh), with up to 97% reduction in some cases.Order of magnitude improvement in energy efficiency.
Solvent Usage High, leading to significant waste disposal costs.Reduced significantly, sometimes eliminated entirely.[7]Lower environmental impact and disposal costs.[7]
Labor Costs Higher due to manual operation and monitoring.Lower due to automation and continuous operation.[7]Increased productivity and efficiency.

Safety and Scalability: A Paradigm Shift

One of the most compelling arguments for flow chemistry lies in its inherent safety advantages and seamless scalability.[1]

Safety: Batch reactors, by their nature, contain large volumes of reacting materials, which can pose significant safety risks, especially with highly exothermic or hazardous reactions.[1] The potential for thermal runaway is a constant concern.[10] Flow chemistry mitigates these risks by working with a much smaller volume of reactants at any given moment.[2] The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, virtually eliminating the danger of thermal runaway.[10] This enables the use of reaction conditions, such as high temperatures and pressures, that would be unsafe in a batch setting, often leading to dramatically accelerated reaction rates.[8] Furthermore, the enclosed nature of flow systems reduces operator exposure to toxic compounds.[11]

Scalability: Scaling up a batch reaction is a complex process fraught with challenges in maintaining consistent mixing, heat transfer, and mass transfer.[1] A process optimized in a 1-liter flask may behave very differently in a 10,000-liter reactor. Flow chemistry circumvents these issues by offering a more predictable path to scale-up. Increasing production is often as simple as running the system for a longer period or adding identical reactors in parallel.[1][8] This eliminates the need for costly and time-consuming re-optimization of the process at each scale.

Case Study: The Synthesis of Artesunate

To illustrate the practical differences between the two methodologies, let's examine the synthesis of Artesunate, a frontline antimalarial drug. The conversion of Dihydroartemisinin (DHA) to Artesunate is a critical step.

Conventional Batch Protocol for Artesunate Synthesis

This process is typically a two-step batch synthesis starting from Artemisinin.[3]

Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)

  • Suspend Artemisinin (10.0 g, 35.4 mmol) in methanol (60 cm³) in a round-bottom flask.

  • Cool the suspension to 0–5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (3.35 g, 88.5 mmol) in small portions over 30 minutes, maintaining the temperature between 0–5 °C.

  • Allow the reaction to warm to ambient temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material (approximately 30 minutes).

  • Quench the reaction by carefully adding acid (e.g., acetic acid or hydrochloric acid) to destroy excess NaBH₄.

  • Precipitate the product by adding water and isolate DHA by filtration.

Step 2: Esterification of DHA to Artesunate

  • Dissolve succinic anhydride (4.93 g, 49.2 mmol) in isopropyl acetate (30 cm³) in a separate flask under an argon atmosphere.

  • Add triethylamine (Et₃N) (2.94 cm³, 21.1 mmol) to the solution.

  • Add the previously prepared DHA (10.0 g, 35.2 mmol) to this solution over 30 minutes.

  • Stir the mixture at ambient temperature for 4 hours.

  • Quench the reaction with water and adjust the pH to 5 with sulfuric acid (2 N).

  • Perform a liquid-liquid extraction, wash the organic layer, and concentrate under reduced pressure to yield Artesunate.[3]

Continuous Flow Protocol for Artesunate Synthesis

A modular continuous flow process can accomplish the synthesis of Artesunate from DHA in a significantly shorter timeframe.[5]

System Setup:

  • Pumps: Syringe pumps for precise delivery of reactant solutions.

  • Reactors: Polytetrafluoroethylene (PFA) tubing coils of specific volumes.

  • Mixers: T-mixers to ensure efficient mixing of reactant streams.

Procedure:

  • Feed Solution Preparation:

    • Feed A (DHA): Prepare a solution of Dihydroartemisinin (DHA) in a suitable solvent like dichloromethane.

    • Feed B (Acylating Agent): Prepare a solution of succinic anhydride (1.6 M) and triethylamine (1 equivalent) in dichloromethane.

  • Reaction Execution:

    • Pump Feed A and Feed B at controlled flow rates into a T-mixer.

    • Pass the combined stream through a reactor coil with a defined volume to achieve a residence time of approximately 25 minutes at 25 °C.

  • Product Collection:

    • The product stream containing Artesunate exits the reactor continuously. The crude product can then be directed to a continuous purification module.[5]

This continuous process for the final step takes only 25 minutes of residence time, compared to the 4 hours of reaction time in the batch process, and eliminates the need for manual workup of intermediates.[5]

Visualizing the Workflows

G cluster_0 Conventional Batch Workflow: Artesunate Synthesis cluster_1 Continuous Flow Workflow: Artesunate Synthesis (Final Step) b_start Start: Artemisinin in Flask b_step1 Step 1: Add NaBH₄ (30 min) Cooling (0-5°C) b_start->b_step1 b_step2 Stir at RT (30 min) b_step1->b_step2 b_step3 Quench & Workup: Acid, Water, Filtration b_step2->b_step3 b_iso_dha Isolate Intermediate: Dihydroartemisinin (DHA) b_step3->b_iso_dha b_step4 Step 2: Esterification Add DHA to Succinic Anhydride/Et₃N (30 min) b_iso_dha->b_step4 b_step5 Stir at RT (4 hours) b_step4->b_step5 b_step6 Quench & Workup: Extraction, Washing, Concentration b_step5->b_step6 b_end Final Product: Artesunate b_step6->b_end f_dha Feed A: DHA Solution f_pumpA Pump A f_dha->f_pumpA f_succ Feed B: Succinic Anhydride/Et₃N Solution f_pumpB Pump B f_succ->f_pumpB f_mix T-Mixer f_pumpA->f_mix f_pumpB->f_mix f_react Reactor Coil (25 min residence time @ 25°C) f_mix->f_react f_end Continuous Output: Crude Artesunate Stream f_react->f_end G cluster_0 Conventional (Batch) Synthesis cluster_1 Continuous Flow Synthesis Batch Benefits • Lower initial CapEx • Versatility for diverse reactions • Well-established technology Costs/Risks • High OpEx (energy, labor) • Scale-up challenges • Larger safety risks • Significant waste generation • Process downtime Benefit_Analysis Cost-Benefit Decision Point Batch->Benefit_Analysis Established but operationally costly Flow Benefits • Lower OpEx • Enhanced safety • Seamless scalability • Higher yields & purity • Reduced environmental impact Costs/Risks • Higher initial CapEx • Potential for clogging • Requires new expertise • Less suitable for solids Flow->Benefit_Analysis Higher initial investment, long-term savings & safety

References

A Senior Application Scientist's Guide to Evaluating Polymer Biocompatibility for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery, the polymer is the cornerstone. It dictates the release kinetics, targeting specificity, and ultimate therapeutic efficacy of a formulation. However, before any of these performance metrics can be considered, a polymer must pass the fundamental test of biocompatibility. An "incompatible" material is not merely ineffective; it is a liability, capable of inducing responses from local inflammation to systemic toxicity.

This guide provides a framework for the rigorous evaluation of polymer biocompatibility. We will move beyond a simple checklist of assays to a deeper, mechanistic understanding of why certain tests are chosen, how to execute them reliably, and what the results truly signify for your drug delivery system. This is a multi-stage process, grounded in the risk management principles of internationally recognized standards like ISO 10993.[1][2][3]

Chapter 1: A Comparative Overview of Polymers in Drug Delivery

The selection of a polymer is the first critical decision in the biocompatibility journey. Different polymer classes possess inherently different properties that influence their interaction with biological systems. Understanding these differences allows for a more targeted and predictive evaluation strategy.

Polymer ClassExamplesKey Biocompatibility CharacteristicsCommon Applications
Biodegradable Polyesters PLA, PLGA, PCLGenerally considered biocompatible; degradation products (e.g., lactic acid) can cause localized pH drops, potentially leading to inflammation.[4]Controlled-release microspheres, implants, and scaffolds.
Poly(ethylene glycol) (PEG) & Derivatives PEG, PEGylated Lipids"Stealth" properties reduce protein adsorption and macrophage uptake, lowering immunogenicity. High hydrophilicity minimizes cell adhesion.[5]Surface coating for nanoparticles, hydrogels, and bioconjugation.
Natural Polymers Chitosan, Alginate, GelatinOften exhibit excellent biocompatibility and biodegradability. However, sourcing and purity can introduce variability and potential for immunogenic contaminants.Hydrogels for wound healing, oral delivery systems.
Zwitterionic Polymers Polysulfobetaine, PolycarboxybetaineHighly resistant to nonspecific protein adsorption and subsequent inflammatory responses due to their strong hydration layer.[6]Coatings for blood-contacting devices and long-circulating nanoparticles.[6]

Chapter 2: The Foundational Tier: In Vitro Assessment

In vitro assays serve as the first line of defense, providing a rapid, cost-effective, and ethically sound method for screening materials.[2][7] These tests are designed to detect the potential for a material to cause harm at the cellular level.

Cytotoxicity: The Primary Litmus Test

Cytotoxicity assays measure the degree to which a material is toxic to cells. A positive result here is often a non-starter for further development. Two of the most robust and widely adopted methods are the MTT and LDH assays.[8][9]

Rationale for Selection:

  • MTT Assay: Measures mitochondrial function in living cells. It is a sensitive indicator of metabolic viability.[10] A reduction in metabolic activity is a primary indicator of cellular stress or death.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.[11] It directly quantifies cell lysis and is an excellent complementary method to MTT.[9]

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10][12] The amount of formazan produced, when solubilized, is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Methodology:

  • Cell Seeding: Seed a 96-well plate with a relevant cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5[13]) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Material Extraction: Prepare extracts of the test polymer according to ISO 10993-12 guidelines. This typically involves incubating the polymer in cell culture medium (e.g., at a ratio of 3 cm²/mL) for 24-72 hours at 37°C to allow potential leachables to enter the medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the polymer extracts. Include the following controls:

    • Negative Control: Fresh culture medium (represents 100% viability).

    • Positive Control: Medium containing a known cytotoxic agent (e.g., 0.1% Triton X-100) to induce cell death.

  • Incubation: Incubate the treated cells for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals in viable cells.[12]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix thoroughly to dissolve the crystals.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Interpretation: Calculate cell viability as a percentage relative to the negative control. According to ISO 10993-5, a reduction in viability by more than 30% is typically considered a cytotoxic effect.[13]

Hemocompatibility: The Blood-Material Interface

For any drug delivery system intended for intravenous administration or prolonged contact with blood, hemocompatibility testing is non-negotiable.[14][15] These assays evaluate adverse interactions between the polymer and blood components.

Key Hemocompatibility Endpoints:

  • Hemolysis: The rupture of red blood cells (RBCs), leading to the release of hemoglobin. This is a direct measure of membrane damage. Materials are classified as non-hemolytic if the hemolysis percentage is below 2%.[16]

  • Coagulation: The activation of the clotting cascade. This is assessed by measuring plasma clotting times (e.g., PT and aPTT) and the generation of thrombin.[6][17]

  • Platelet Activation: Adhesion and activation of platelets on the material surface can lead to thrombosis.[15] This is often evaluated via microscopy (SEM) and by measuring the release of platelet-specific markers.[16]

Detailed Protocol: ASTM F756-17 Standard Practice for Assessment of Hemolytic Properties of Materials

Principle: This assay quantifies the amount of hemoglobin released from red blood cells after direct contact with the test material. The amount of free hemoglobin in the plasma is measured spectrophotometrically and compared to positive and negative controls.

Methodology:

  • Blood Collection: Obtain fresh human blood anticoagulated with citrate or heparin.

  • Test Article Preparation: Prepare the polymer material with a surface area-to-volume ratio as defined in the standard (e.g., 3 cm²/mL).

  • Controls:

    • Negative Control: Saline solution (0% hemolysis).

    • Positive Control: Deionized water (100% hemolysis).

  • Incubation: Add the test material and controls to tubes containing diluted blood. Incubate at 37°C for a defined period (typically 3 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Analysis: Carefully collect the supernatant (plasma) and measure the absorbance of free hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis for the test material using the following formula: % Hemolysis = [(Abs_test - Abs_negative) / (Abs_positive - Abs_negative)] * 100

  • Interpretation:

    • 0-2% Hemolysis: Non-hemolytic

    • 2-5% Hemolysis: Slightly hemolytic

    • >5% Hemolysis: Hemolytic

Chapter 3: Simulating the Biological Milieu: In Vivo Evaluation

While in vitro tests are excellent for screening, they cannot replicate the complex, dynamic environment of a living organism.[18] In vivo studies are essential to evaluate the integrated biological response to a material, including the interplay between different cell types, the immune system, and tissue repair mechanisms.[4][19]

Rationale for In Vivo Studies:

  • Systemic Toxicity: To assess if leachable components from the polymer cause toxicity in distant organs.

  • Inflammation and Foreign Body Response (FBR): Implantation of any material will initiate a wound-healing response.[4] The key is to determine if this response is transient and resolves, or if it progresses to chronic inflammation and fibrous encapsulation, which can wall off the drug delivery system and render it useless.[5][7]

  • Immunogenicity: To determine if the polymer itself or its degradation products trigger a specific immune response, such as the production of antibodies.[20][21]

A common method for evaluating the local tissue response is a subcutaneous or intramuscular implantation study in a relevant animal model (e.g., rat or rabbit) for a duration consistent with the intended clinical use of the device.[19][22] After the designated time points, the implant site is explanted and subjected to histopathological analysis to assess the cellular response, tissue integration, and presence of inflammation or necrosis.[22]

Chapter 4: A Self-Validating Framework for Biocompatibility Evaluation

A robust biocompatibility evaluation is not a linear path but a tiered, risk-based approach. The process begins with a thorough characterization of the material and its intended use, which then informs the selection of appropriate tests.[23][24]

Biocompatibility_Workflow

Conclusion

Evaluating the biocompatibility of derived polymers is a critical, multifaceted process that underpins the safety and success of any drug delivery system. It demands more than the rote execution of standardized tests; it requires a scientific, risk-based approach that considers the polymer's chemistry, its interaction with complex biological systems, and its ultimate clinical application. By following the structured, self-validating framework outlined in this guide, researchers can confidently navigate this essential phase of development, ensuring their innovative therapies are not only effective but fundamentally safe for the patient.

References

methyl 4-(hydroxymethyl)cyclohexanecarboxylate vs. 1,4-cyclohexanedimethanol in polymer properties

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate and 1,4-Cyclohexanedimethanol in Polymer Applications

Introduction

In the realm of polymer science, the selection of monomers is a critical determinant of the final material's properties and performance. Among the cycloaliphatic monomers used to synthesize high-performance polyesters, this compound (MCHMC) and 1,4-cyclohexanedimethanol (CHDM) are of significant interest. Both monomers feature a cyclohexane ring, which imparts notable thermal stability, mechanical robustness, and chemical resistance to the polymer backbone.[1][2] However, their distinct functional groups lead to different roles in polymerization and result in polymers with varied characteristics.

This guide provides a detailed, objective comparison of MCHMC and CHDM, focusing on their impact on polymer properties. It is intended for researchers, scientists, and professionals in drug development who are engaged in the design and synthesis of advanced polymer-based materials.

Chemical Structure and Reactivity

The fundamental difference between MCHMC and CHDM lies in their functional groups. CHDM is a diol, possessing two primary hydroxyl (-OH) groups, which allows it to act as a chain extender in polycondensation reactions with dicarboxylic acids to form high molecular weight linear polyesters.[3][4] In contrast, MCHMC is a mono-functional alcohol with a methyl ester (-COOCH₃) group. This structure means it can act as a chain terminator or modifier in polyester synthesis, controlling molecular weight or introducing specific end-group functionalities. The ester group in MCHMC can also participate in transesterification reactions.

cluster_MCHMC This compound (MCHMC) cluster_CHDM 1,4-Cyclohexanedimethanol (CHDM) MCHMC_structure Chemical Structure: C₉H₁₆O₃ Functional Groups: - One Hydroxyl (-OH) - One Methyl Ester (-COOCH₃) CHDM_structure Chemical Structure: C₈H₁₆O₂ Functional Groups: - Two Hydroxyl (-OH)

Caption: Chemical structures and functional groups of MCHMC and CHDM.

Role in Polymerization and Impact on Polymer Properties

CHDM is a cornerstone monomer for a variety of commercial polyesters, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).[3] The incorporation of the rigid, non-planar cyclohexane ring from CHDM into the polymer backbone disrupts chain packing, which can either lead to amorphous polymers or semi-crystalline ones with high glass transition (Tg) and melting temperatures (Tm), depending on the cis/trans isomer ratio and the diacid used.[5][6] Polymers derived from CHDM are known for their excellent thermal stability, hydrolytic resistance, and mechanical strength.[1][7]

Due to its single hydroxyl group, MCHMC cannot form high molecular weight linear polyesters on its own with a diacid. Instead, it is more suited as a co-monomer or an additive. Its inclusion can be a strategy to control the molecular weight of a polyester or to introduce a reactive ester group at the chain end for post-polymerization modifications. The resulting polymers would likely exhibit good thermal properties due to the cycloaliphatic ring, but their mechanical properties would be highly dependent on the overall polymer architecture.

Quantitative Data on Polymer Properties

Direct, side-by-side experimental data for polymers where MCHMC is the sole cycloaliphatic monomer versus those with CHDM is scarce in published literature, primarily because of their different functionalities. The following table compares a well-characterized CHDM-based polyester, PCT, with a common linear aliphatic polyester, poly(butylene succinate) (PBS), to highlight the typical influence of the cycloaliphatic ring structure provided by CHDM. The properties of a hypothetical MCHMC-modified polymer would fall somewhere in between, depending on the degree of incorporation.

PropertyPoly(1,4-cyclohexylenedimethylene terephthalate) (PCT)Poly(butylene succinate) (PBS)
Monomers 1,4-Cyclohexanedimethanol (CHDM) & Terephthalic Acid1,4-Butanediol & Succinic Acid
Glass Transition Temp. (Tg) ~90 °C[3][6]~ -32 °C
Melting Temp. (Tm) ~290-300 °C[5][6]~ 115 °C
Decomposition Temp. (Td, 5%) ~390 °C[6]~ 350 °C
Tensile Strength >41 MPa[6]~ 30-40 MPa
Elongation at Break >159%[6]~ 200-400%

Experimental Protocols

Synthesis of CHDM-Based Polyester (PCT) via Melt Polycondensation

This protocol describes a standard two-step melt polymerization process for synthesizing PCT.[1][6]

Materials:

  • Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

  • 1,4-Cyclohexanedimethanol (CHDM) (in molar excess, e.g., 1.2-2.2 molar ratio to TPA/DMT)

  • Catalyst: Titanium(IV) butoxide (TBT) or Antimony(III) oxide

  • Stabilizer: Phosphorous acid or similar antioxidant

Experimental Workflow:

start Step 1: Esterification / Transesterification step1_desc Charge reactor with TPA/DMT, excess CHDM, catalyst, and stabilizer. Heat to 150-220 °C under Nitrogen purge. Continuously remove water or methanol byproduct. start->step1_desc step2 Step 2: Polycondensation step1_desc->step2 Reaction complete step2_desc Increase temperature to 250-300 °C. Gradually apply high vacuum (<1 Torr). Monitor melt viscosity via stirrer torque. step2->step2_desc end_process Extrusion and Pelletization step2_desc->end_process Desired viscosity reached end_desc Extrude molten polymer under Nitrogen pressure. Cool and pelletize the final product. end_process->end_desc

Caption: Workflow for two-step melt polycondensation of CHDM-based polyesters.

Procedure:

  • Esterification/Transesterification: The reaction vessel is charged with TPA or DMT, a molar excess of CHDM, catalyst (e.g., 200-300 ppm of TBT), and a stabilizer. The reactor is purged with nitrogen to create an inert atmosphere. The temperature is raised to 150-220 °C to initiate the reaction, and the byproduct (water for TPA, methanol for DMT) is continuously removed via distillation.[6]

  • Polycondensation: Once the theoretical amount of byproduct is collected, the temperature is increased to 250-300 °C. A vacuum is slowly applied to the system (pressure reduced to below 1 torr) to facilitate the removal of excess CHDM and drive the polymerization forward, increasing the polymer chain length.[1] The reaction's progress is monitored by measuring the torque on the mechanical stirrer, which correlates with the melt viscosity.

  • Product Recovery: When the desired melt viscosity is achieved, the reaction is stopped. The molten polymer is then extruded under nitrogen pressure, cooled, and pelletized for subsequent analysis and processing.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and composition of the synthesized polyester.[6]

  • Gel Permeation Chromatography (GPC): Determines the molecular weight (Mn, Mw) and molecular weight distribution (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): Used to measure thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).[8]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition temperature (Td) of the polymer.[9]

  • Tensile Testing: Measures mechanical properties such as tensile strength, elongation at break, and Young's modulus according to ASTM standards (e.g., ASTM D638).[10]

Structure-Property Relationships and Applications

The choice between CHDM and MCHMC fundamentally alters the design and resulting properties of a polyester.

cluster_monomers Monomer Structural Features cluster_properties Resulting Polymer Properties MCHMC MCHMC (1 -OH, 1 -COOCH₃) MW_Control Molecular Weight Control / End-capping MCHMC->MW_Control Enables CHDM CHDM (2 -OH) Backbone High Molecular Weight Backbone CHDM->Backbone Enables Cyclo_Ring Cycloaliphatic Ring (Present in Both) High_Tg High Thermal Stability (Tg, Tm) Cyclo_Ring->High_Tg Mech_Strength High Mechanical Strength & Rigidity Cyclo_Ring->Mech_Strength Chem_Res Good Chemical & Hydrolytic Resistance Cyclo_Ring->Chem_Res

References

assessing the stereoselectivity of synthesis methods for the trans isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Stereoselective Synthesis of trans-Alkenes

For researchers in organic synthesis and drug development, the stereocontrolled formation of carbon-carbon double bonds is a critical challenge. The trans or E-isomer of an alkene can impart specific biological activities and physical properties to a molecule. This guide provides a comparative assessment of three prominent methods for the stereoselective synthesis of trans-alkenes: the Julia-Kocienski Olefination, the Schlosser Modification of the Wittig Reaction, and Grubbs-Catalyzed Cross-Metathesis. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the reaction workflows.

Quantitative Performance Comparison

The stereoselectivity and efficiency of each method are highly dependent on the specific substrates and reaction conditions. The following table summarizes typical results obtained for each of the discussed methods, providing a comparative overview of their potential outcomes.

MethodReactant 1Reactant 2ProductYield (%)E:Z RatioReference
Julia-Kocienski Olefination 1-Phenyl-1H-tetrazol-5-yl (PT) sulfoneBenzaldehydeStilbene92>98:2
PT-C8H17-sulfoneCyclohexanecarboxaldehyde1-Cyclohexyl-1-nonene71>95:5[1]
PT-CH2CH2Ph-sulfoneIsovaleraldehyde1-Phenyl-4-methyl-1-pentene85>98:2
Schlosser Modification (Wittig) n-Propyltriphenylphosphonium bromideBenzaldehyde1-Phenyl-1-butene8599:1[2]
Ethyltriphenylphosphonium bromideCyclohexanecarboxaldehyde1-Cyclohexyl-1-propene7898:2[2]
Benzyltriphenylphosphonium chlorideAcetaldehyde1-Phenyl-1-propene9097:3[2]
Grubbs Cross-Metathesis (2nd Gen) 1-Decenecis-1,4-Diacetoxy-2-butenetrans-1-Acetoxy-2-dodecene825:1
Allyl benzene(Z)-But-2-ene-1,4-diol(E)-4-Phenylbut-2-en-1-ol88>95:5
Methyl acrylate1-Phenyl-2-propen-1-olMethyl (E)-4-hydroxy-4-phenylbut-2-enoate77>98:2[3]

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the E-isomer.[4] This reaction involves the coupling of a heteroaromatic sulfone (most commonly a 1-phenyl-1H-tetrazol-5-yl, or PT, sulfone) with an aldehyde or ketone.[1] The high E-selectivity is a key advantage of this method.[5]

Experimental Protocol

The following is a general procedure for the Julia-Kocienski olefination to generate a trans-alkene:

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

  • Anhydrous dimethoxyethane (DME)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the PT-sulfone in anhydrous DME is cooled to -70 °C under an inert atmosphere.

  • A solution of KHMDS in DME is added dropwise to the cooled sulfone solution. The mixture is stirred at this temperature for 1 hour, during which a color change is typically observed, indicating the formation of the carbanion.

  • The aldehyde is then added dropwise to the reaction mixture.

  • The reaction is allowed to stir at -70 °C for a specified time (typically 1-4 hours) and then gradually warmed to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired trans-alkene.

Julia_Kocienski_Olefination cluster_reactants Reactants cluster_process Reaction Process cluster_product Product PT_Sulfone PT-Sulfone Deprotonation Deprotonation (KHMDS, -70°C) PT_Sulfone->Deprotonation Aldehyde Aldehyde Addition Nucleophilic Addition Aldehyde->Addition Deprotonation->Addition Sulfonyl Carbanion Smiles Smiles Rearrangement Addition->Smiles Alkoxide Intermediate Elimination Elimination of SO2 and Aryloxide Smiles->Elimination Trans_Alkene trans-Alkene Elimination->Trans_Alkene

Julia-Kocienski Olefination Workflow

Schlosser Modification of the Wittig Reaction

The standard Wittig reaction with non-stabilized ylides typically yields cis-(Z)-alkenes with high selectivity. The Schlosser modification is a crucial variation that allows for the selective synthesis of trans-(E)-alkenes from the same starting materials.[6][7] This is achieved by the addition of a second equivalent of an organolithium base at low temperature to deprotonate the intermediate betaine, followed by a carefully controlled protonation and elimination sequence.[8]

Experimental Protocol

The following is a general procedure for the Schlosser modification of the Wittig reaction:

Materials:

  • Alkyltriphenylphosphonium salt (1.0 equiv)

  • n-Butyllithium (n-BuLi) or Phenyllithium (PhLi) (2.0 equiv)

  • Aldehyde (1.0 equiv)

  • tert-Butanol (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Argon or Nitrogen atmosphere

Procedure:

  • The alkyltriphenylphosphonium salt is suspended in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere.

  • The first equivalent of n-BuLi or PhLi is added dropwise, and the mixture is stirred for 30 minutes to generate the ylide.

  • The aldehyde, dissolved in the reaction solvent, is added dropwise at -78 °C, and the reaction is stirred for 1 hour, leading to the formation of the syn-betaine.

  • The second equivalent of n-BuLi or PhLi is added at -78 °C and stirred for a further 30 minutes to deprotonate the betaine, forming a β-oxido ylide.

  • tert-Butanol is added to protonate the β-oxido ylide, which selectively forms the more stable anti-betaine.

  • The reaction mixture is allowed to warm to room temperature, at which point the anti-betaine undergoes syn-elimination to form the trans-alkene.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Schlosser_Modification cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Phosphonium_Salt Phosphonium Salt Ylide_Formation Ylide Formation (1 eq. Base) Phosphonium_Salt->Ylide_Formation Aldehyde Aldehyde Betaine_Formation syn-Betaine Formation Aldehyde->Betaine_Formation Ylide_Formation->Betaine_Formation Deprotonation Deprotonation (2nd eq. Base) Betaine_Formation->Deprotonation Protonation Protonation (t-BuOH) Deprotonation->Protonation β-oxido ylide Elimination syn-Elimination Protonation->Elimination anti-Betaine Trans_Alkene trans-Alkene Elimination->Trans_Alkene

Schlosser Modification Workflow

Grubbs-Catalyzed Cross-Metathesis

Olefin metathesis, particularly cross-metathesis using ruthenium-based Grubbs catalysts, has emerged as a versatile and highly efficient method for the formation of carbon-carbon double bonds.[7] The second-generation Grubbs catalysts are particularly effective for achieving high E-selectivity in cross-metathesis reactions between two different terminal olefins.[3] The reaction is often driven by the release of volatile ethylene gas.

Experimental Protocol

The following is a general procedure for a Grubbs-catalyzed cross-metathesis reaction:

Materials:

  • Olefin 1 (1.0 equiv)

  • Olefin 2 (1.0-2.0 equiv)

  • Grubbs second-generation catalyst (1-5 mol%)

  • Anhydrous dichloromethane (DCM) or toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • The two olefin substrates are dissolved in anhydrous DCM or toluene under an inert atmosphere.

  • The Grubbs second-generation catalyst is added to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux (typically 40-80 °C) for a period ranging from a few hours to overnight. The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to remove the ruthenium byproducts and isolate the desired trans-alkene.

Grubbs_Cross_Metathesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Catalytic Cycle cluster_product Product Olefin1 Olefin 1 Initiation Initiation Olefin1->Initiation Olefin2 Olefin 2 Metallocyclobutane2 [2+2] Cycloaddition Olefin2->Metallocyclobutane2 Grubbs_Cat Grubbs Catalyst (2nd Gen) Grubbs_Cat->Initiation Metallocyclobutane1 [2+2] Cycloaddition Initiation->Metallocyclobutane1 Active Catalyst Retro_2_2_1 Retro [2+2] Metallocyclobutane1->Retro_2_2_1 Retro_2_2_1->Metallocyclobutane2 Ethylene Ethylene (byproduct) Retro_2_2_1->Ethylene Retro_2_2_2 Retro [2+2] Metallocyclobutane2->Retro_2_2_2 Retro_2_2_2->Initiation Catalyst Regeneration Trans_Alkene trans-Alkene Retro_2_2_2->Trans_Alkene

Grubbs Cross-Metathesis Catalytic Cycle

References

validating molecular weight of synthesized compound using mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Validating Molecular Weight with Mass Spectrometry

The accurate determination of molecular weight is a critical checkpoint in synthetic chemistry, ensuring the identity and purity of a newly synthesized compound. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled accuracy, sensitivity, and speed. This guide provides a comparative overview of common mass spectrometry techniques for molecular weight validation, outlines alternative methods, and presents a standardized experimental protocol.

Mass Spectrometry: A Comparative Analysis

Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the molecular weight. The choice of ionization source and mass analyzer significantly impacts the performance of the analysis.

Ionization Techniques: The method by which a neutral molecule is converted into a charged ion is fundamental to the success of the mass spectrometric analysis.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and large biomolecules, including proteins and peptides. It imparts a low amount of residual energy to the analyte, often leaving the molecule intact.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique well-suited for non-volatile and large molecules like polymers and proteins. The analyte is co-crystallized with a matrix that absorbs the laser energy, promoting gentle ionization.

  • Atmospheric Pressure Chemical Ionization (APCI): A technique that is more energetic than ESI and is suitable for less polar, thermally stable small molecules.

Mass Analyzers: The mass analyzer separates ions based on their m/z ratio. The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis.

  • Quadrupole: A common, robust, and relatively inexpensive mass analyzer that offers moderate resolution and mass accuracy.

  • Time-of-Flight (TOF): Provides high resolution, excellent mass accuracy, and a wide mass range, making it suitable for a broad range of analytes.

  • Orbitrap: Delivers very high resolution and outstanding mass accuracy, enabling the confident determination of elemental composition.

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR): Offers the highest resolution and mass accuracy currently available, but comes with a higher cost and more complex operation.

The combination of an ionization source and a mass analyzer creates a powerful tool for molecular weight determination. The following table compares the performance of common configurations.

Table 1: Comparison of Common Mass Spectrometry Configurations

ConfigurationMass Accuracy (ppm)Resolution (FWHM)Mass Range (Da)Typical Analytes
ESI-Quadrupole10 - 1001,000 - 4,000< 4,000Small molecules, peptides
MALDI-TOF5 - 5010,000 - 50,000> 500,000Proteins, polymers, oligonucleotides
ESI-TOF2 - 1010,000 - 60,000> 100,000Peptides, proteins, small molecules
ESI-Orbitrap< 2> 100,000< 6,000Small molecules, metabolites, peptides
FT-ICR< 1> 200,000< 10,000Complex mixtures, metabolomics

Experimental Workflow for Molecular Weight Validation

The general workflow for validating the molecular weight of a synthesized compound using mass spectrometry involves several key steps, from sample preparation to data interpretation.

Molecular Weight Validation Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Dissolve_Compound Dissolve Synthesized Compound Prepare_Concentration Prepare Dilute Concentration Dissolve_Compound->Prepare_Concentration Choose_Solvent Select Appropriate Solvent System Choose_Solvent->Dissolve_Compound Select_Technique Choose Ionization Source & Analyzer Prepare_Concentration->Select_Technique Infuse_Sample Infuse Sample into Mass Spectrometer Select_Technique->Infuse_Sample Acquire_Data Acquire Mass Spectrum Infuse_Sample->Acquire_Data Process_Spectrum Process Raw Spectrum Acquire_Data->Process_Spectrum Identify_Peak Identify Molecular Ion Peak Process_Spectrum->Identify_Peak Compare_Mass Compare Experimental vs. Theoretical Mass Identify_Peak->Compare_Mass

A generalized workflow for validating molecular weight using mass spectrometry.

Standard Operating Protocol: LC-ESI-MS

This protocol outlines a general procedure for validating the molecular weight of a small molecule using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution. The solvent should be compatible with the LC mobile phase.

  • From the stock solution, prepare a working solution of 1-10 µg/mL by diluting with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS System Parameters:

  • LC System:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the compound elutes as a sharp peak (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System (ESI):

    • Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated ([M+H]+) or deprotonated ([M-H]-).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • Mass Range: A range that encompasses the expected molecular weight of the compound (e.g., 100-1000 m/z).

3. Data Acquisition and Analysis:

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample and acquire the data.

  • Process the resulting chromatogram and mass spectrum.

  • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Locate the molecular ion peak (e.g., [M+H]+, [M+Na]+, or [M-H]-).

  • Compare the experimentally observed m/z value with the theoretically calculated molecular weight. The difference should be within the mass accuracy specifications of the instrument.

Selecting the Right Mass Spectrometry Technique

The choice of mass spectrometry technique depends on the physicochemical properties of the analyte and the desired data quality.

MS Technique Selection Analyte_Properties Analyte Properties (Polarity, MW, Volatility) Polarity Polarity? Analyte_Properties->Polarity Molecular_Weight Molecular Weight? Polarity->Molecular_Weight High/Medium APCI Atmospheric Pressure Chemical Ionization (APCI) Polarity->APCI Low ESI Electrospray Ionization (ESI) Molecular_Weight->ESI < 2000 Da MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) Molecular_Weight->MALDI > 2000 Da High_Res High Resolution Needed? Orbitrap_FTICR Orbitrap or FT-ICR High_Res->Orbitrap_FTICR Yes TOF_Quad TOF or Quadrupole High_Res->TOF_Quad No ESI->High_Res APCI->High_Res

A decision tree for selecting an appropriate MS technique.

Alternative and Complementary Techniques

While mass spectrometry is the gold standard for molecular weight determination, other techniques can provide complementary or confirmatory data.

Table 2: Comparison of Molecular Weight Determination Techniques

TechniquePrincipleProsCons
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High accuracy, high sensitivity, fast analysis, provides structural information.Requires ionization, may cause fragmentation, complex mixtures can be challenging.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separates molecules by size and measures light scattering to determine molar mass.Provides absolute molecular weight without the need for standards, can analyze polymers and aggregates.Lower resolution than MS, requires larger sample amounts, not suitable for small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Can be used for molecular weight estimation of polymers through end-group analysis, but not as a primary technique for precise molecular weight determination of small molecules. Requires high sample concentration and purity.

A Senior Application Scientist's Guide to the Influence of Isomerism on Polymer Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the thermal stability of polymers synthesized from different isomers, supported by experimental data.

In the pursuit of advanced materials, particularly for applications in demanding thermal environments, a polymer's stability is a non-negotiable attribute. As scientists and developers, we often focus on the chemical nature of the monomer units. However, a more subtle, yet equally critical, factor is the spatial arrangement of atoms within those monomers—their isomerism. This guide provides an in-depth exploration of how different isomers used in polymerization can profoundly impact the resulting polymer's thermal stability, grounded in experimental evidence and practical analytical workflows.

The Foundational Link: How Isomer Structure Dictates Thermal Performance

The thermal stability of a polymer is fundamentally tied to the energy required to induce bond scission and initiate degradation.[1] This energy is influenced not just by individual bond strengths but also by the collective intermolecular forces and the overall rigidity of the polymer chains. Isomerism directly governs these macroscopic properties.

  • Positional Isomerism (ortho, meta, para): In aromatic polymers, the substitution pattern on a benzene ring is a key determinant of thermal stability. Para-linked isomers create linear, symmetrical, and rigid polymer backbones. This geometry facilitates highly efficient chain packing and maximizes intermolecular forces (e.g., π-π stacking), resulting in higher glass transition temperatures (Tg) and decomposition temperatures.[2][3] Conversely, meta and ortho linkages introduce "kinks" into the polymer chain, disrupting packing, increasing free volume, and weakening intermolecular forces, which generally leads to lower thermal stability.[2][3]

  • Geometric Isomerism (cis vs. trans): The configuration around a double bond or within a ring structure also plays a crucial role. Trans isomers often lead to more linear and ordered polymer chains that can pack more efficiently, resulting in higher crystallinity and, consequently, higher melting points and thermal stability compared to their cis counterparts.[4] The less uniform structure of cis-polymers can hinder the formation of a stable crystalline lattice.[4]

Quantifying Thermal Stability: Core Analytical Techniques

To move from theoretical understanding to empirical evidence, we rely on a suite of thermal analysis techniques. Each provides a unique window into a material's behavior under thermal stress.[5]

Thermogravimetric Analysis (TGA)

TGA is the workhorse for assessing thermal stability. It directly measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[6][7][8] The output, a TGA curve, provides the decomposition temperature, a primary indicator of thermal stability.[9][10][11]

Experimental Protocol: TGA for Polymer Stability

  • Sample Preparation: Precisely weigh 5–10 mg of the dried polymer sample into a tared TGA crucible (e.g., alumina or platinum). A smaller, uniform sample size minimizes thermal gradients.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA furnace. The reference helps to nullify the effects of gas buoyancy.

  • Atmosphere Control: Purge the furnace with an inert gas (typically Nitrogen at 20-50 mL/min) for at least 30 minutes before the run. This is critical to prevent oxidative degradation, allowing for the study of inherent thermal stability. For studying thermo-oxidative stability, air or oxygen would be used.[6][8]

  • Temperature Program: Initiate a temperature ramp from ambient to a temperature beyond the polymer's final decomposition point (e.g., 800 °C) at a controlled rate, typically 10 °C/min. A slower heating rate can improve the resolution of distinct degradation steps.[12]

  • Data Analysis: Plot the percentage of initial mass versus temperature. Key metrics to extract are:

    • Tonset (Onset of Decomposition): The temperature at which significant mass loss begins.

    • Td,5% or Td,10%: The temperature at which 5% or 10% mass loss has occurred, a common metric for comparing stability.

    • Char Yield: The percentage of residual mass at the end of the experiment, which can indicate the formation of a thermally stable carbonaceous layer.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[13] It is essential for identifying thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), which are indirect but vital indicators of a polymer's operational temperature range.[14][15][16]

Experimental Protocol: DSC for Thermal Transitions

  • Sample Preparation: Weigh 5–10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat Scan: Ramp the temperature (e.g., at 10 °C/min) to a point well above the expected Tm. This step is crucial for erasing the polymer's prior thermal history.

    • Controlled Cool Scan: Cool the sample at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization on cooling (Tc).

    • Second Heat Scan: Ramp the temperature again (e.g., at 10 °C/min). Data from this scan is typically used for analysis as it reflects the intrinsic properties of the material under controlled conditions.

  • Data Analysis: Analyze the heat flow vs. temperature plot from the second heat scan to determine Tg (a step change in the baseline) and Tm (an endothermic peak).[13]

Dynamic Mechanical Analysis (DMA)

DMA measures the viscoelastic properties of a material (storage modulus, loss modulus, and tan delta) as a function of temperature, frequency, or time.[17][18][19] It is exceptionally sensitive for determining Tg, which appears as a peak in the tan delta curve or a sharp drop in the storage modulus.[20][21] A higher Tg indicates that the polymer maintains its stiffness to a higher temperature.

Comparative Data: The Case of Isomeric Phthalonitrile Resins

Phthalonitrile resins are known for their exceptional high-temperature performance. A study comparing autocatalytic phthalonitrile monomers with the catalytic amino group in ortho, meta, and para positions provides a clear example of the isomeric effect.

Monomer IsomerCuring Peak (°C) [DSC]Td,5% (°C) [TGA]Glass Transition Temp. (Tg) (°C) [DMA]
ortho-isomer262.1511>550
meta-isomer227.1525>550
para-isomer240.5526>550

Data synthesized from experimental results presented in[2].

In this case, while all isomers exhibit outstanding thermal stability with Tg values exceeding 550°C, the TGA data reveals subtle but important differences. The meta- and para-isomers show slightly higher 5% weight loss temperatures (Td,5%) than the ortho-isomer, indicating superior initial thermal stability.[2] This can be attributed to the more favorable curing kinetics and potentially more stable crosslinked network structures formed from the meta and para configurations.

Visualizing the Concepts

Experimental Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow TGA Experimental Workflow cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_run 3. Execution cluster_analysis 4. Data Analysis A Dry Polymer Sample B Weigh 5-10 mg into TGA Crucible A->B C Load Sample & Reference into Furnace B->C D Purge with Inert Gas (e.g., Nitrogen) C->D E Apply Temperature Program (e.g., Ramp 10°C/min to 800°C) D->E F Record Mass vs. Temperature E->F G Determine Key Parameters (Tonset, Td,5%, Char Yield) F->G

Caption: A streamlined workflow for assessing polymer thermal stability using TGA.

Logical Relationship between Isomer Structure and Thermal Stability

Isomer_Effect Impact of Aromatic Isomerism on Polymer Properties cluster_para para-Isomer cluster_meta meta/ortho-Isomer p_mono Linear & Symmetrical Monomer Structure p_poly Rigid, Rod-like Polymer Backbone p_mono->p_poly p_pack Efficient Chain Packing & Low Free Volume p_poly->p_pack p_force Strong Intermolecular Forces (π-π stacking) p_pack->p_force p_result High Thermal Stability (High Tg, Td) p_force->p_result m_mono Kinked & Asymmetrical Monomer Structure m_poly Flexible Polymer Backbone m_mono->m_poly m_pack Disrupted Chain Packing & High Free Volume m_poly->m_pack m_force Weaker Intermolecular Forces m_pack->m_force m_result Lower Thermal Stability (Lower Tg, Td) m_force->m_result

Caption: How para- and meta-/ortho-isomerism causally affect polymer chain interactions and thermal properties.

Conclusion

The selection of a monomer isomer is a powerful yet nuanced tool for tuning the thermal stability of polymers. As demonstrated, the linear geometry of para-isomers typically yields materials with superior thermal properties due to enhanced chain packing and intermolecular forces. In contrast, meta and ortho linkages result in less ordered structures and consequently lower thermal stability. A rigorous, multi-technique approach to characterization, employing TGA, DSC, and DMA, is essential for quantifying these differences and making informed decisions in material design and selection. For professionals in drug development, where polymers are used as excipients or in delivery devices, understanding these subtle structural effects is paramount for ensuring product stability and performance under various storage and processing conditions.

References

A Practical Guide to Cross-Referencing Experimental NMR Data with Published Spectra for Structural Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering a detailed fingerprint of a molecule's atomic framework.[1] However, the experimental spectrum in isolation is often not sufficient; its true power in structural verification is realized through meticulous comparison with previously published and validated data.

This guide provides a comprehensive, in-depth methodology for the critical process of cross-referencing experimental NMR data with published spectra. Moving beyond a simple checklist, we will explore the underlying principles and causal relationships that govern NMR spectral comparisons, empowering you to navigate the nuances of this essential analytical technique with confidence and precision. We will delve into the critical factors that can influence spectral data, common pitfalls, and a systematic workflow to ensure the integrity of your structural assignments.

The Foundation: Acquiring High-Quality Experimental NMR Data

The axiom "garbage in, garbage out" is particularly pertinent to spectroscopic analysis. The reliability of any comparison hinges on the quality of the initial experimental data. Before even considering a comparison with literature values, it is imperative to ensure that your own NMR data is of the highest possible standard.

Experimental Protocol: Acquiring a High-Resolution 1D ¹H NMR Spectrum
  • Sample Preparation:

    • Accurately weigh 5-10 mg of your purified compound. The purity of the sample is paramount; impurities will introduce extraneous signals and complicate the analysis.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, high-quality NMR tube. The choice of solvent should ideally match that reported in the literature you intend to compare against.[2]

    • Ensure complete dissolution. Gentle vortexing or sonication can be employed if necessary. Insoluble material will degrade the quality of the spectrum.

  • Spectrometer Setup and Data Acquisition:

    • Utilize a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion, which is crucial for resolving complex multiplets.[3]

    • Ensure the spectrometer is properly tuned and shimmed to achieve optimal magnetic field homogeneity. This will result in sharp, symmetrical peaks.

    • Key Acquisition Parameters:

      • Pulse Angle: A 30-45 degree pulse angle is a good starting point for routine 1D spectra.

      • Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. Set d1 to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. A value of 10-30 seconds is often a safe starting point for small molecules.[3]

      • Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: Apply the Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Meticulously phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline, which is essential for accurate integration.

    • Referencing: Properly reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is set to 7.26 ppm. If an internal standard such as tetramethylsilane (TMS) is used, its signal is set to 0 ppm.[4] Accurate referencing is fundamental for a valid comparison.

Sourcing and Evaluating Published NMR Spectra

With your high-quality experimental spectrum in hand, the next step is to find a reliable reference spectrum for comparison. The quality and completeness of the published data are just as important as your own.

Authoritative Sources for Published NMR Data:
  • Peer-Reviewed Scientific Literature: Journals from reputable publishers such as the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC) are primary sources.[5] Look for the experimental section of papers describing the synthesis or isolation of the compound of interest.

  • Spectral Databases: Several online databases serve as valuable repositories for NMR data:

    • Spectral Database for Organic Compounds (SDBS): A free and comprehensive database maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[6][7]

    • SpectraBase: A large, searchable database with millions of spectra, including NMR, IR, and MS data.[2]

    • CAS SciFinderⁿ: A comprehensive database that includes experimental and predicted NMR spectra.[8]

Critical Evaluation of Reference Spectra:

Before making a direct comparison, critically assess the quality and completeness of the published data. Look for the following information in the publication:

  • Spectrometer Frequency: The field strength of the spectrometer used.

  • Solvent: The deuterated solvent used for the measurement.

  • Temperature: The temperature at which the spectrum was acquired, if specified.

  • Referencing Standard: The internal or external standard used to reference the chemical shifts.

  • Completeness of Data: Does the publication provide a peak list with chemical shifts, multiplicities, coupling constants, and integration values? Are images of the spectra provided in the main text or supplementary information?[9]

The Comparative Workflow: A Step-by-Step Guide

The comparison of your experimental data with published spectra should be a systematic process. The following workflow, illustrated in the diagram below, provides a logical progression from data tabulation to structural confirmation.

NMR Comparison Workflow Systematic Workflow for NMR Spectral Comparison cluster_0 Data Acquisition & Processing cluster_1 Reference Data cluster_2 Comparison & Analysis cluster_3 Conclusion A Acquire High-Quality Experimental NMR Spectrum B Process Data: FT, Phasing, Baseline Correction, Referencing A->B E Tabulate Experimental and Literature NMR Parameters B->E C Source Published NMR Data D Critically Evaluate Reference Data Quality C->D D->E F Direct Spectral Overlay (if possible) E->F G Compare Chemical Shifts (δ) E->G H Compare Coupling Constants (J) E->H I Compare Multiplicities E->I J Compare Integration E->J K Assess Overall Match F->K G->K H->K I->K J->K L Structure Confirmed K->L Good Match M Discrepancies Noted K->M Poor Match

Caption: A systematic workflow for comparing experimental and published NMR spectra.

Tabulate Key NMR Parameters

Organize your experimental data and the literature data in a clear, side-by-side table. This allows for a direct and objective comparison of all relevant parameters.

ParameterExperimental DataPublished DataΔ (Difference)
¹H Chemical Shift (δ, ppm)
H-17.85 (d, 2H)7.83 (d, 2H)0.02
H-27.45 (t, 2H)7.46 (t, 2H)-0.01
H-37.39 (t, 1H)7.40 (t, 1H)-0.01
¹³C Chemical Shift (δ, ppm)
C-1133.2133.10.1
C-2129.5129.6-0.1
C-3128.8128.9-0.1
Coupling Constants (J, Hz)
J₁﹐₂7.87.9-0.1
Direct Spectral Overlay

If the published work includes a high-quality image of the spectrum, a direct visual comparison can be incredibly insightful. Software packages like Mnova or TopSpin allow for the overlay of your experimental spectrum with an image of the reference spectrum.[3][10] This can immediately highlight similarities and differences in peak shapes and relative positions.

Comparing Chemical Shifts (δ)

The chemical shift is highly sensitive to the electronic environment of the nucleus.[11] When comparing chemical shifts, it is crucial to consider the experimental conditions.

  • Influence of Solvent: Different deuterated solvents can cause significant changes in chemical shifts, particularly for protons involved in hydrogen bonding (e.g., -OH, -NH).[12][13] Aromatic solvents can also induce notable shifts due to anisotropic effects.[4]

  • Influence of Temperature: Temperature can also affect chemical shifts, again, most prominently for exchangeable protons.[7]

  • Acceptable Tolerances:

    • ¹H NMR: For non-exchangeable protons, a difference of up to ±0.05 ppm is generally considered a good match, provided the solvent and temperature are similar. For protons in very different electronic environments, larger deviations may be acceptable, but should be scrutinized.

    • ¹³C NMR: Carbon chemical shifts are generally less sensitive to minor changes in experimental conditions. A difference of up to ±0.5 ppm is typically acceptable.[2]

Comparing Coupling Constants (J)

Coupling constants are a measure of the interaction between neighboring nuclei and are primarily dependent on the number and geometry of the intervening bonds. They are generally less sensitive to changes in solvent and temperature than chemical shifts. Therefore, a close match in coupling constants is a strong indicator of identical molecular connectivity. A difference of ±0.2 Hz is generally considered a good match.

Comparing Multiplicities

The splitting pattern (multiplicity) of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring, magnetically active nuclei.[1] The multiplicity should be identical between your experimental and the published data. Discrepancies in multiplicity often point to a significant structural difference.

Comparing Integration

The integral of a ¹H NMR signal is proportional to the number of protons giving rise to that signal. The relative ratio of the integrals in your spectrum should match the ratio of the number of protons in the molecule. This provides a valuable check on the correct assignment of signals.

Troubleshooting Discrepancies

When your experimental data does not align with the published spectrum, a systematic troubleshooting process is necessary.

Troubleshooting NMR Discrepancies Decision-Making for NMR Discrepancies A Discrepancy Observed Between Experimental and Literature Data B Verify Experimental Parameters (Solvent, Temp, Referencing) A->B C Re-process Experimental Data (Phasing, Baseline) A->C D Consider Environmental Effects (pH, Concentration) A->D E Evaluate Possibility of Structural Isomerism B->E Parameters Match C->E Processing Correct D->E Effects Considered F Consider Possibility of Error in Published Literature E->F Isomerism Ruled Out G Acquire 2D NMR Data (COSY, HSQC, HMBC) for Unambiguous Assignment E->G I Potential Literature Error Identified F->I H Structure Confirmed as Isomer G->H

Caption: A decision-making workflow for addressing discrepancies in NMR data.

  • Verify Your Experimental and Processing Parameters: Double-check that you have used the correct solvent, referenced the spectrum accurately, and that your data processing (phasing, baseline correction) is optimal.[2]

  • Consider Environmental Factors: Could differences in pH or sample concentration be the cause of the observed shifts?

  • Structural Isomers: It is possible that you have synthesized a structural isomer of the target compound. In such cases, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously determining the molecular structure.

  • Errors in the Literature: While less common, it is not unheard of for published literature to contain errors. If you have exhaustively ruled out all other possibilities and are confident in your own data, you may have identified an error in the original publication.

Conclusion

The cross-referencing of experimental NMR data with published spectra is a critical process that underpins the structural verification of chemical compounds. It is a process that demands meticulous attention to detail, a thorough understanding of the factors that can influence NMR parameters, and a systematic approach to comparison and analysis. By following the comprehensive guide outlined above, researchers, scientists, and drug development professionals can approach this task with the scientific rigor and confidence necessary to ensure the integrity and reproducibility of their work.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a step-by-step framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Essential Safety and Chemical Properties

A thorough understanding of the chemical's properties is fundamental to its safe management. The following table summarizes essential quantitative data for this compound.

PropertyValue
Molecular Formula C9H16O3[1][2]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless liquid[1][2]
Boiling Point 127 - 134 °C / 260.6 - 273.2 °F[1]
Flash Point > 110 °C / > 230 °F[1]
Density 1.068 g/cm3 @ 20 °C[1]
Water Solubility Immiscible[1]

Procedural Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations. The following protocol outlines a generalized procedure; however, laboratory personnel must always consult their institution's specific waste management plan and the chemical's Safety Data Sheet (SDS).

Step 1: Waste Identification and Classification

While some safety data sheets indicate that this product is not considered hazardous by US OSHA standards, others suggest it may cause skin, eye, and respiratory irritation.[1][3] Therefore, it is prudent to handle it as a chemical waste product. Always consult your institution's environmental health and safety (EHS) department for specific classification guidance.

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[4]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Step 3: Waste Collection and Storage

  • Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "Waste this compound" and any other information required by your institution.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed.[3]

Step 4: Spill Management

In the event of a spill:

  • Ventilate: Ensure adequate ventilation in the area.

  • Contain: Prevent further spread of the liquid.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or earth, to absorb the spill.

  • Collect: Sweep or shovel the absorbed material into a suitable container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Step 5: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have Waste This compound ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Step 2: Classify Waste (Consult Institutional Guidelines) ppe->classify spill_check Is there a spill? classify->spill_check collect Step 3: Collect Waste in a Labeled, Sealed Container spill_check->collect No spill_procedure Follow Spill Management Protocol: 1. Ventilate 2. Contain 3. Absorb 4. Collect spill_check->spill_procedure Yes store Step 4: Store Waste in a Cool, Dry, Well-Ventilated Area collect->store spill_procedure->collect contact_ehs Step 5: Contact EHS for Disposal store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal Workflow for this compound

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In modern research and development, particularly within drug discovery, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS No. 110928-44-4). Our approach moves beyond a simple checklist, focusing on the rationale behind each safety measure to empower you with the knowledge to make informed decisions in your laboratory.

Understanding the Hazard Profile

Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to available safety data, this compound presents the following risks:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]

  • Harmful if Swallowed or Inhaled: Some sources indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[1][5]

A thorough risk assessment should always be conducted before beginning any new procedure involving this chemical.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by the specific manipulations being performed, the quantities of the substance being used, and the potential for exposure. The following sections detail the minimum recommended PPE and provide guidance for escalating protection when necessary.

Eye and Face Protection: The First Line of Defense

Direct contact of this compound with the eyes can lead to serious irritation.[1][2][3][4] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At a minimum, safety glasses with side-shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards must be worn for all procedures.[6][7]

  • Increased Risk Scenarios: For tasks with a higher risk of splashing, such as transferring large volumes or working with the substance under pressure, chemical safety goggles are required.[8] For maximum protection, a face shield should be worn in conjunction with safety goggles.[2]

Skin and Body Protection: Preventing Dermal Exposure

Given that this compound is a skin irritant, preventing dermal contact is a critical safety objective.[1][2][3][4]

  • Hand Protection: Chemical-resistant gloves are mandatory.[2][6][7] Nitrile rubber is a commonly recommended material for general laboratory use. However, it is essential to inspect gloves for any signs of degradation or perforation before each use. Always remove gloves using the proper technique to avoid contaminating your skin.[2][6]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental contact. For procedures with a significant risk of splashing, consider a chemically resistant apron or a full-body suit.[2]

Respiratory Protection: Safeguarding Against Inhalation

The potential for this compound to cause respiratory irritation necessitates careful consideration of respiratory protection.[1][2][3][4]

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][9]

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be appropriate. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[7]

Quantitative Data Summary

Hazard TypeGHS ClassificationKey Recommendations
Skin Corrosion/IrritationWarningWear chemical-resistant gloves and protective clothing.[1][2][3][4]
Serious Eye Damage/IrritationWarningWear safety glasses with side shields or chemical goggles.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationWarningUse in a well-ventilated area or chemical fume hood.[1][2][3][4]

Experimental Protocols

Protocol 1: Standard Laboratory Handling (Small Quantities)
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Confirm that a chemical fume hood is available and functioning correctly.

  • Donning PPE:

    • Put on a laboratory coat.

    • Don safety glasses with side shields.

    • Wash and dry hands thoroughly.

    • Inspect and don a pair of nitrile gloves.

  • Handling: Perform all manipulations within the chemical fume hood.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid self-contamination.

    • Remove the laboratory coat.

    • Wash hands thoroughly with soap and water.

  • Disposal: Dispose of contaminated gloves and any other disposable materials in a designated hazardous waste container.[6]

Protocol 2: Large-Scale Operations or High-Splash Potential
  • Enhanced Preparation: In addition to the standard preparation, ensure a face shield and chemically resistant apron are available. Verify the location and functionality of the nearest safety shower and eyewash station.

  • Donning Enhanced PPE:

    • Put on a laboratory coat followed by a chemically resistant apron.

    • Don chemical safety goggles.

    • Don a face shield over the goggles.

    • Wash and dry hands thoroughly.

    • Inspect and don a pair of nitrile gloves.

  • Handling and Disposal: Follow the same handling and disposal procedures as the standard protocol, exercising extra caution to minimize splashing.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task small_scale Small Scale / Low Splash Potential? start->small_scale large_scale Large Scale / High Splash Potential? small_scale->large_scale No ppe_standard Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves small_scale->ppe_standard Yes ppe_enhanced Enhanced PPE: - Chem-Resistant Apron - Chemical Goggles - Face Shield - Nitrile Gloves large_scale->ppe_enhanced Yes fume_hood Work in Fume Hood ppe_standard->fume_hood ppe_enhanced->fume_hood disposal Dispose of Waste Properly fume_hood->disposal

Caption: PPE selection workflow based on task scale.

Disposal and Decontamination

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Disposal: All waste containing this chemical, including contaminated gloves, paper towels, and empty containers, should be disposed of in a clearly labeled, sealed container for hazardous waste.[6] Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines. Do not pour this chemical down the drain.[2][6]

  • Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation.[2][6] Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[7] Collect the absorbed material into a sealed container for hazardous waste disposal.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Reactant of Route 2
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.